Potassium aminobenzoate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHYHUKASKGPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927534 | |
| Record name | Potassium 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-13-7, 37960-65-9 | |
| Record name | Potassium aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 2-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Potassium aminobenzoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (Potaba®), a compound utilized for its anti-inflammatory and antifibrotic properties.[1][2] It is the potassium salt of 4-aminobenzoic acid (PABA) and is primarily used in the treatment of fibrotic disorders such as Peyronie's disease and scleroderma.[3][4] This guide details a standard synthesis protocol, extensive characterization methodologies based on pharmacopeial standards, and an exploration of its proposed mechanism of action.
Synthesis of Potassium 4-Aminobenzoate (B8803810)
The synthesis of potassium 4-aminobenzoate is typically achieved through a straightforward acid-base neutralization reaction between 4-aminobenzoic acid and a suitable potassium base, such as potassium hydroxide (B78521) (KOH).
Experimental Protocol: Synthesis from 4-Aminobenzoic Acid
Materials:
-
4-Aminobenzoic acid (PABA)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Reaction flask
-
pH meter or pH indicator strips
Procedure:
-
Dissolution: In a reaction flask, dissolve a specific molar equivalent of 4-aminobenzoic acid in a minimal amount of ethanol with gentle heating and stirring.
-
Base Preparation: In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.
-
Neutralization: Slowly add the potassium hydroxide solution dropwise to the 4-aminobenzoic acid solution while stirring continuously. Monitor the pH of the reaction mixture. Continue addition until a neutral pH (approximately 7.0) is achieved. The reaction is exothermic; maintain temperature control if necessary.
-
Crystallization: The potassium salt of 4-aminobenzoate is highly soluble in water.[5] To induce crystallization, the solvent can be partially removed under reduced pressure. Alternatively, the product can be precipitated by adding a solvent in which it is insoluble, such as cold ethanol or acetone.
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified potassium 4-aminobenzoate crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through various analytical techniques. Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆KNO₂ | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| CAS Number | 138-84-1 | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Very freely soluble in water, less soluble in alcohol | |
| Purity (USP) | 98.0% - 102.0% (on dried basis) | [6][7] |
Characterization and Quality Control Protocols
Standardized protocols, such as those provided by the United States Pharmacopeia (USP), are essential for the quality control of this compound.[6]
High-Performance Liquid Chromatography (HPLC) - Assay
This method is used to determine the purity of this compound.[6]
Experimental Protocol:
-
Solution A Preparation: Prepare a 1.5% acetic acid solution by mixing 10 mL of glacial acetic acid with 690 mL of water. Filter through a 0.45-µm pore size filter.[6]
-
Mobile Phase Preparation: Create a mobile phase consisting of Methanol and Solution A in a 15:85 ratio.[6]
-
Standard Solution Preparation: Prepare a solution of 0.1 mg/mL of USP Aminobenzoate Potassium Reference Standard (RS) in the Mobile Phase. Use sonication to dissolve.[6]
-
Sample Solution Preparation: Prepare a solution of 0.1 mg/mL of the synthesized this compound in the Mobile Phase. Use sonication to dissolve.[6]
-
Chromatographic Analysis: Inject the solutions into the HPLC system and analyze the chromatograms. The retention time of the major peak in the sample solution should correspond to that of the standard solution.[6][8]
| HPLC Parameter | Specification | Reference |
| Mode | Liquid Chromatography (LC) | [6] |
| Detector | UV, 280 nm | [6] |
| Column | 3.0-mm × 15-cm; 3.5-µm packing L11 | [6] |
| Flow Rate | 0.35 mL/min | [6] |
| Injection Volume | 5 µL | [6] |
| Tailing Factor | Not More Than 2.0 | [6] |
| Relative Standard Deviation | Not More Than 0.73% | [6] |
Spectroscopic and Qualitative Identification
Infrared (IR) Spectroscopy:
-
Protocol: The IR spectrum of the sample is obtained using the KBr pellet technique (USP <197K>).[1][8] The absorption spectrum of the sample should be concordant with the reference spectrum of USP Aminobenzoate Potassium RS. Characteristic bands include those for the carboxylate anion (COO⁻), the aromatic ring, and the primary amine (NH₂).[9]
Potassium Identification (Flame Test):
-
Protocol: Prepare a 10 mg/mL solution of the sample in water.[8] Introduce this solution into a nonluminous flame.
-
Acceptance Criteria: The solution should impart a violet color to the flame. To avoid interference from sodium impurities, the flame should be viewed through a blue filter (e.g., cobalt glass) that blocks the yellow emission of sodium (589 nm) but is transparent to the potassium emission (404 nm).[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are valuable for confirming the chemical structure. Spectral data for potassium p-aminobenzoate are available in chemical databases for comparison.[1][10][11]
Mechanism of Action in Fibrotic Disorders
The therapeutic effects of this compound are attributed to its antifibrotic and anti-inflammatory activities, although the exact molecular pathways are not fully elucidated.[1][3] The primary proposed mechanism involves the modulation of monoamine oxidase (MAO) activity.[1][2][3][4]
Key Actions:
-
Antifibrotic Activity: Fibrosis is characterized by the excessive formation of connective tissue.[3] this compound is believed to enhance the activity of MAO enzymes.[3][4] MAO enzymes are crucial for the degradation of monoamines like serotonin (B10506).[3][4] Elevated serotonin levels have been linked to increased fibrosis.[4] By enhancing MAO activity, this compound may increase the degradation of fibrotic tissue and reduce the accumulation of collagen.[3] It is also thought to increase oxygen uptake at the tissue level, which may contribute to the regression of fibrosis.[1][2]
-
Anti-inflammatory Activity: Chronic inflammation can promote the proliferation of fibroblasts, the cells responsible for producing collagen and other extracellular matrix components.[3] By exerting an anti-inflammatory effect, this compound helps to mitigate the fibrotic process.[3]
Conclusion
This guide outlines the essential technical details for the synthesis and comprehensive characterization of this compound. The straightforward neutralization reaction provides a reliable method for its preparation, while the detailed analytical protocols from the USP ensure rigorous quality control, confirming the compound's identity, purity, and strength. Understanding its proposed antifibrotic mechanism of action is crucial for ongoing research and the development of therapies for fibrotic conditions.
References
- 1. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CAS 138-84-1: Potassium p-aminobenzoate | CymitQuimica [cymitquimica.com]
- 6. Aminobenzoate Potassium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. scribd.com [scribd.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. researchgate.net [researchgate.net]
- 10. P-AMINOBENZOIC ACID POTASSIUM SALT(138-84-1) 1H NMR [m.chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Potassium 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Potassium 4-aminobenzoate (B8803810). The information is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
Potassium 4-aminobenzoate, the potassium salt of 4-aminobenzoic acid (PABA), is a white to off-white crystalline powder.[1][2] It is known for its stability and good solubility in water, which makes it a versatile compound in various formulations.[1][2] The structure consists of a benzoate (B1203000) ring substituted with an amino group at the para (4) position, with the carboxylic acid proton replaced by a potassium ion.
Chemical Structure
Caption: Chemical structure of Potassium 4-aminobenzoate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Potassium 4-aminobenzoate.
| Property | Value | Reference |
| IUPAC Name | potassium 4-aminobenzoate | [3][4] |
| Synonyms | PABA potassium salt, 4-Aminobenzoic acid potassium salt, Potaba | [1][5][6] |
| CAS Number | 138-84-1 | [1][5][7] |
| Molecular Formula | C₇H₆KNO₂ | [1][3][5] |
| Molecular Weight | 175.23 g/mol | [1][3][7] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 186 - 189 °C | [1] |
| Solubility | Soluble in water.[1][2] A study reported a solubility of 24.1 µg/mL at pH 7.4.[4] It is easily dissolved in water, polyhydroxy alcohols, and amides, and slightly soluble in ethyl acetate, isopropyl alcohol, and n-propanol.[8] | |
| SMILES | [K+].Nc1ccc(cc1)C([O-])=O | [5][7] |
| InChI | InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | [3][4][7] |
Biological Activity and Mechanism of Action
Potassium 4-aminobenzoate exhibits anti-inflammatory and antifibrotic activities.[3][9][10] Its primary mechanism of action is believed to be the enhancement of monoamine oxidase (MAO) activity at the tissue level.[1][9][10][11] MAO is an enzyme responsible for the oxidative deamination of monoamines, such as serotonin (B10506).[1][12] Excessive serotonin levels have been linked to fibrosis. By increasing MAO activity, Potassium 4-aminobenzoate may help in the degradation of serotonin, thus preventing or reversing fibrotic processes.[1][9][10] This antifibrotic effect is the basis for its use in conditions like Peyronie's disease and scleroderma.[11][12]
Signaling Pathway
Caption: Proposed antifibrotic mechanism of Potassium 4-aminobenzoate.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of Potassium 4-aminobenzoate.
Synthesis of Potassium 4-aminobenzoate
A common method for the synthesis of Potassium 4-aminobenzoate is through the neutralization of 4-aminobenzoic acid with a potassium base, such as potassium hydroxide (B78521).
Materials:
-
4-Aminobenzoic acid (PABA)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
Dissolve a known quantity of 4-aminobenzoic acid in a minimal amount of ethanol in a beaker with stirring.
-
In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.
-
Slowly add the potassium hydroxide solution to the 4-aminobenzoic acid solution while stirring continuously.
-
Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral (approximately 7.0).
-
Once the reaction is complete, remove the solvent (ethanol and water) using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to purify it.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure Potassium 4-aminobenzoate.
Caption: General workflow for the synthesis of Potassium 4-aminobenzoate.
Characterization Methods
The melting point is a crucial physical property for identity and purity assessment.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of Potassium 4-aminobenzoate is finely powdered. If necessary, gently grind a small amount in a mortar.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[13][14]
-
Place the capillary tube into the heating block of the melting point apparatus.[13][15]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (186-189 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[15]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[13][15]
-
A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.[15]
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Method: KBr Pellet
-
Dry spectroscopic grade potassium bromide (KBr) in an oven to remove moisture.
-
Grind approximately 1-2 mg of the Potassium 4-aminobenzoate sample with about 100-200 mg of the dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[16] The concentration of the sample in KBr should be about 0.2% to 1%.[17]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 7-10 tons) in a hydraulic press to form a transparent or translucent pellet.[18][19]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Expected characteristic peaks would include N-H stretching vibrations of the primary amine, C=O stretching of the carboxylate, and aromatic C-H and C=C stretching vibrations.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Procedure for ¹H NMR:
-
Dissolve 5-10 mg of Potassium 4-aminobenzoate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
The resulting spectrum should show signals corresponding to the aromatic protons and the amine protons. The chemical shifts, splitting patterns, and integration of these signals will confirm the structure.
Safety and Handling
Potassium 4-aminobenzoate may cause skin, eye, and respiratory irritation.[14] It is important to handle the compound in a well-ventilated area, preferably in a chemical fume hood.[20] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[20] Avoid creating and inhaling dust.[15] Store in a tightly closed container in a cool, dry place.[15]
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Articles [globalrx.com]
- 4. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facebook [cancer.gov]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. davjalandhar.com [davjalandhar.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. shimadzu.com [shimadzu.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
Mechanism of Action of Potassium Aminobenzoate in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium aminobenzoate (Potaba) is a compound that has been used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma.[1][2] Its mechanism of action, while not fully elucidated, is thought to be multifactorial, primarily revolving around its anti-fibrotic and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the implicated biological pathways. The core hypotheses suggest that this compound may exert its effects through the enhancement of monoamine oxidase (MAO) activity, leading to a reduction in serotonin (B10506) levels, increased tissue oxygen uptake, and direct inhibitory effects on fibroblast proliferation and glycosaminoglycan synthesis.[1][2][3]
Proposed Mechanisms of Action
The anti-fibrotic effects of this compound are attributed to several interconnected mechanisms:
Enhancement of Monoamine Oxidase (MAO) Activity and Serotonin Degradation
A prominent theory for the antifibrotic action of this compound is its ability to enhance the activity of monoamine oxidase (MAO).[1][2] MAO is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, including the neurotransmitter serotonin.[2] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis. Serotonin can promote fibroblast activation and the deposition of extracellular matrix through canonical TGF-β signaling.[1][4] By increasing MAO activity, this compound is thought to accelerate the degradation of serotonin, thereby reducing its pro-fibrotic effects.[1]
Increased Tissue Oxygen Uptake
This compound is also suggested to increase oxygen uptake at the tissue level.[1] Improved cellular metabolism resulting from enhanced oxygenation may help to reduce the accumulation of fibrotic tissue.[1]
Anti-inflammatory Properties
Inflammation is a key driver in the initiation and progression of fibrotic diseases, as it can stimulate the proliferation of fibroblasts, the primary cells responsible for collagen production.[2][3] this compound is believed to possess anti-inflammatory properties that may contribute to its anti-fibrotic effects by mitigating the inflammatory environment that fosters fibroblast activation and proliferation.[2]
Direct Effects on Fibroblasts
In-vitro studies have demonstrated a direct inhibitory effect of this compound on the proliferation of fibroblasts.[3] Furthermore, it has been shown to inhibit the secretion of acid mucopolysaccharides (glycosaminoglycans) by fibroblasts, which are components of the extracellular matrix that contribute to the fibrotic process.[3] Interestingly, one key study found that while fibroblast proliferation and glycosaminoglycan secretion were inhibited, collagen synthesis was not affected.[3]
Quantitative Data
The following tables summarize the available quantitative data from in-vitro and clinical studies on the effects of this compound.
Table 1: In-Vitro Effects of Potassium Para-Aminobenzoate on Fibroblasts
| Cell Type | Parameter | Concentration | Effect | Citation |
| Normal Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |
| Sclerodermatous Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |
| Rheumatoid Synovial Cells | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [3] |
| Sclerodermatous Human Skin Fibroblasts | Acid Mucopolysaccharide Secretion | 100 µg/mL | Inhibition | [3] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 µg/mL | Inhibition | [3] |
| Sclerodermatous Human Skin Fibroblasts | Acid Mucopolysaccharide Secretion | 5000 µg/mL | >50% inhibition | [3] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 5000 µg/mL | >50% inhibition | [3] |
| Various Strains | Collagen Synthesis | Various | Not affected | [3] |
Table 2: Clinical Efficacy of Potassium Para-Aminobenzoate in Peyronie's Disease (Retrospective Review)
| Parameter | Number of Patients | Outcome | Citation |
| Penile Discomfort | 18 | Improvement in 8 patients | [5] |
| Plaque Size | 32 | Decrease in 18 patients | [5] |
| Penile Angulation | 31 | Improvement in 18 patients | [5] |
| Penile Angulation | 31 | Complete resolution in 8 patients | [5] |
Table 3: Survival Rates in Scleroderma Patients Treated with Potassium Para-Aminobenzoate (Retrospective Study)
| Treatment Group | 5-Year Survival Rate | 10-Year Survival Rate | Citation |
| Adequately treated with KPAB | 88.5% | 76.6% | [6] |
| Never treated with KPAB | 69.8% | 56.6% | [6] |
Experimental Protocols
Fibroblast Proliferation Assay
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of human dermal fibroblasts.
-
Methodology:
-
Cell Culture: Human dermal fibroblasts (from normal and/or fibrotic tissue) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Cells are seeded into 96-well plates at a defined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL) and a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Proliferation Assessment: Cell proliferation can be measured using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Assay: Measures DNA synthesis in proliferating cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control.
-
Glycosaminoglycan (GAG) Synthesis Assay
-
Objective: To quantify the effect of this compound on the synthesis of sulfated glycosaminoglycans by fibroblasts.
-
Methodology:
-
Cell Culture and Treatment: Fibroblasts are cultured to confluence and then treated with various concentrations of this compound in a serum-free or low-serum medium.
-
Radiolabeling: A radiolabeled precursor, such as [³⁵S]sulfate, is added to the culture medium to be incorporated into newly synthesized sulfated GAGs.
-
Incubation: Cells are incubated for 24-48 hours.
-
GAG Isolation: The culture medium and cell layer are collected separately. GAGs are isolated by precipitation (e.g., with cetylpyridinium (B1207926) chloride) and washed.
-
Quantification: The amount of radioactivity incorporated into the GAG fraction is measured using a scintillation counter.
-
Normalization: GAG synthesis is normalized to the total protein content or DNA content of the cell layer.
-
Monoamine Oxidase (MAO) Activity Assay
-
Objective: To measure the effect of this compound on the enzymatic activity of MAO.
-
Methodology:
-
Enzyme Source: Isolated mitochondria from a relevant tissue source (e.g., liver, brain) or recombinant MAO-A or MAO-B enzymes.
-
Substrate: A suitable MAO substrate, such as kynuramine (B1673886) (for MAO-A) or benzylamine (B48309) (for MAO-B), is used.
-
Reaction Mixture: The assay is performed in a buffer containing the enzyme source, the substrate, and various concentrations of this compound.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Detection of Product Formation: The activity of MAO is determined by measuring the formation of the product. This can be done spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.
-
Data Analysis: The rate of product formation is calculated and expressed as a percentage of the activity in the absence of the inhibitor.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways involved in the mechanism of action of this compound.
Proposed MAO-Mediated Anti-Fibrotic Pathway
References
- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Inhibits Dietary Salt-Induced Transforming Growth Factor-β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Unraveling the Core Mechanisms: Antifibrotic and Anti-inflammatory Activities of Potassium Aminobenzoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Potassium aminobenzoate, also known as Potaba, is the potassium salt of para-aminobenzoic acid (PABA). It has been utilized in the treatment of various fibrotic and inflammatory conditions, including Peyronie's disease and scleroderma.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antifibrotic and anti-inflammatory activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and supporting data from clinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fibrotic and inflammatory diseases.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its antifibrotic and anti-inflammatory properties. While the precise molecular pathways are not fully elucidated, the existing evidence points to a multi-faceted mechanism of action.[1][3]
Antifibrotic Activity
The principal antifibrotic mechanism of this compound is believed to be its ability to increase the activity of monoamine oxidase (MAO).[1][3] MAO is an enzyme responsible for the degradation of monoamines, including serotonin (B10506).[3] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis.[2] Serotonin can promote fibroblast proliferation and the production of extracellular matrix components, contributing to tissue fibrosis.[3] By enhancing MAO activity, this compound facilitates the breakdown of serotonin, thereby reducing its pro-fibrotic effects.[2]
Another proposed antifibrotic mechanism is the inhibition of fibroblast proliferation.[4] Additionally, this compound is thought to increase oxygen uptake at the tissue level, which may contribute to the regression of fibrotic tissue.[2][5]
Anti-inflammatory Activity
Inflammation is a key driver of fibrosis, and the anti-inflammatory properties of this compound are considered integral to its therapeutic efficacy.[1] By mitigating the inflammatory response, this compound can help to reduce the proliferation of fibroblasts, which are key cells in the fibrotic process.[1] The specific molecular targets and signaling pathways involved in its anti-inflammatory effects are still under investigation.
Signaling Pathways
While direct evidence linking this compound to the modulation of canonical fibrotic and inflammatory signaling pathways such as TGF-β and NF-κB is limited, its primary proposed mechanism of action through the MAO-serotonin axis has downstream implications for these pathways.
Proposed MAO-Serotonin Signaling Pathway
The most well-supported hypothesis for the action of this compound centers on the modulation of serotonin levels through the enhancement of MAO activity. Serotonin exerts its pro-fibrotic effects by binding to specific receptors on fibroblasts, such as the 5-HT2A and 5-HT2B receptors.[6] Activation of these receptors can lead to the stimulation of the TGF-β signaling pathway, a central mediator of fibrosis.[3][6]
Overview of TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of fibrosis. While a direct link to this compound has not been established, understanding this pathway provides context for its potential downstream effects.
Overview of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Its role in the context of this compound's anti-inflammatory action is an area for future research.
References
- 1. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Serotonin drives the activation of pulmonary artery adventitial fibroblasts and TGF-β1/Smad3-mediated fibrotic responses through 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium aminobenzoate as a precursor for folic acid synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Folic acid, an essential B vitamin (B9), plays a pivotal role in numerous metabolic processes, including nucleotide synthesis, DNA replication, and repair. Its deficiency is implicated in a range of pathologies, from neural tube defects to megaloblastic anemia. The biosynthesis of folic acid in microorganisms and plants offers a unique pathway for therapeutic intervention, as it is absent in humans, who must obtain this vital nutrient from their diet. A key precursor in this synthetic route is para-aminobenzoic acid (PABA), the conjugate acid of potassium aminobenzoate. This technical guide provides a comprehensive overview of the role of this compound (referred to interchangeably with PABA) as a precursor in the synthesis of folic acid, detailing the biochemical pathways, enzymatic mechanisms, and relevant experimental data and protocols.
The Biochemical Pathway: From Chorismate to Dihydrofolate
The journey of PABA into the folic acid molecule is a multi-step enzymatic process that begins with the shikimate pathway and culminates in the formation of dihydrofolate.
Biosynthesis of p-Aminobenzoic Acid (PABA)
PABA itself is synthesized from chorismate, a crucial branch-point metabolite in the shikimate pathway responsible for the synthesis of aromatic amino acids.[1][2] In many bacteria, such as Escherichia coli, the conversion of chorismate to PABA involves two key enzymatic steps:
-
Step 1: Formation of 4-amino-4-deoxychorismate (ADC): The enzymes PabA and PabB work in concert to convert chorismate into ADC.[3][4] PabA, a glutamine amidotransferase, provides the amino group from glutamine, while PabB, an ADC synthase, catalyzes its addition to chorismate.[3][4]
-
Step 2: Conversion of ADC to PABA: The enzyme 4-amino-4-deoxychorismate lyase (PabC) then catalyzes the elimination of pyruvate (B1213749) from ADC, leading to the formation of PABA.[4][5]
In some organisms, including plants and certain fungi, the functionalities of PabA and PabB are fused into a single bifunctional protein.[3][4]
Incorporation of PABA into Dihydropteroate (B1496061)
Once synthesized, PABA is incorporated into the folate backbone through a condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). This critical reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) .[6][7][8]
The reaction proceeds as follows:
p-aminobenzoic acid (PABA) + 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) → 7,8-dihydropteroate + pyrophosphate[7]
The mechanism of DHPS is an ordered SN1 reaction.[6][8] DHPPP binds to the enzyme first, followed by the elimination of the pyrophosphate group to form a carbocation intermediate.[6] This is the rate-determining step. Subsequently, the amino group of PABA performs a nucleophilic attack on the pterin (B48896) intermediate, forming dihydropteroate.[6]
Formation of Dihydrofolate
The final step in this part of the pathway is the addition of a glutamate (B1630785) moiety to dihydropteroate, a reaction catalyzed by dihydrofolate synthase (DHFS) .[9] This results in the formation of dihydrofolate (DHF), the immediate precursor to the biologically active tetrahydrofolate (THF).[9][10]
Quantitative Data on Folic Acid Synthesis
The efficiency of PABA utilization and subsequent folate production can be influenced by various factors, including the genetic background of the organism and the availability of precursors. The following table summarizes key quantitative data from studies on folate biosynthesis.
| Organism/System | Condition | Key Finding | Reference |
| Lactococcus lactis | Wild-type | Folate production of approximately 100 µ g/liter . | [1] |
| Lactococcus lactis | pABA knockout strain (NZ9000ΔpABA) | Folate pools reduced to 0.05 µ g/liter in the absence of PABA. | [1] |
| Lactococcus lactis | Strain overexpressing folate and pABA gene clusters (NZ7024) | Produces 2.7 mg of folate/liter per optical density unit at 600 nm without external PABA. | [2] |
| Lactococcus lactis | Simultaneous overexpression of folate and pABA pathways | 80-fold increase in total folate pools in the absence of an external PABA source. | [1] |
| Tomato Fruit (Pericarp) | Ripening | Total PABA content remained between 0.7 and 2.3 nmol/g fresh weight. | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols relevant to the study of PABA in folic acid synthesis.
Protocol 1: Microbiological Assay for Folate Quantification
This method relies on the growth of a folate-dependent bacterium, such as Lactobacillus casei, to quantify folate levels in a sample.
Materials:
-
Lactobacillus casei ATCC 7469 (indicator strain)
-
Folic acid casei medium
-
Samples for folate analysis
-
Standard folic acid solutions
-
Spectrophotometer
Procedure:
-
Sample Preparation: Samples are treated with an enzyme preparation (e.g., from chicken pancreas) to deconjugate polyglutamate tails of folate to the monoglutamate form, which can be utilized by the bacteria.[2]
-
Inoculation: A standardized inoculum of L. casei is added to tubes containing the assay medium and varying concentrations of the sample or standard folic acid.
-
Incubation: The tubes are incubated under controlled conditions (e.g., 37°C for 48 hours) to allow for bacterial growth.
-
Measurement: The extent of bacterial growth is measured by turbidity using a spectrophotometer at 600 nm.
-
Quantification: A standard curve is generated by plotting the absorbance against the known concentrations of the folic acid standards. The folate concentration in the samples is then determined by interpolating their absorbance values on the standard curve. The detection limit for this assay is typically around 2 µ g/liter .[2]
Protocol 2: Construction of a pABA Knockout (KO) Strain in Lactococcus lactis
This protocol describes the generation of a bacterial strain unable to synthesize its own PABA, which is essential for studying the effects of PABA supplementation on folate production.
Materials:
-
Lactococcus lactis strain (e.g., NZ9000)
-
Plasmids for gene knockout (e.g., pNZ5319)
-
Primers for amplifying flanking regions of the pab gene cluster
-
Electroporator
-
Appropriate growth media and selection antibiotics
Procedure:
-
Amplification of Flanking Regions: PCR is used to amplify the DNA regions upstream and downstream of the pabA-pabBC gene cluster.
-
Plasmid Construction: The amplified flanking regions are cloned into a suicide or temperature-sensitive integration vector.
-
Transformation: The constructed plasmid is introduced into L. lactis via electroporation.
-
Integration and Excision: A two-step homologous recombination process is induced. The first crossover integrates the plasmid into the chromosome. The second crossover, often selected for by growing at a non-permissive temperature or on a counter-selective medium, leads to the excision of the plasmid, which can result in either the wild-type allele or the desired gene deletion.
-
Verification: The successful deletion of the pab gene cluster is confirmed by PCR analysis and by assessing the strain's inability to grow in a chemically defined medium lacking PABA.[1]
Visualizing the Pathway and Experimental Logic
Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental designs.
Conclusion
This compound, as a source of p-aminobenzoic acid, is an indispensable precursor for the de novo synthesis of folic acid in a wide range of organisms. The enzymatic machinery responsible for its incorporation into the folate structure, particularly dihydropteroate synthase, represents a well-established and attractive target for antimicrobial agents. A thorough understanding of the biochemical pathways, coupled with robust experimental data and protocols, is fundamental for researchers and drug development professionals seeking to exploit this pathway for therapeutic benefit or to enhance folate production in microbial systems for nutritional applications. The continued investigation into the kinetics and regulation of these enzymes will undoubtedly pave the way for novel strategies to combat infectious diseases and address nutritional deficiencies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folate synthesis in plants: the p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Folate synthesis in plants: the last step of the p-aminobenzoate branch is catalyzed by a plastidial aminodeoxychorismate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
The Biological Roles of p-Aminobenzoic Acid (PABA) Potassium Salt: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Introduction: Potassium p-aminobenzoate (KPABA), the potassium salt of p-aminobenzoic acid (PABA), is a compound that has been utilized for its antifibrotic properties in a range of dermatological and systemic fibrotic conditions. This technical guide provides a comprehensive overview of the biological roles of KPABA, with a focus on its mechanisms of action, clinical efficacy, and the experimental methodologies used to evaluate its effects. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this molecule.
Core Biological Roles and Mechanism of Action
Potassium p-aminobenzoate is primarily recognized for its antifibrotic activity, which is thought to be mediated through several biological pathways. While the precise molecular mechanisms are not fully elucidated, current research points to a multi-faceted mode of action.
One of the proposed mechanisms is the enhancement of oxygen uptake at the tissue level.[1][2] Additionally, KPABA is believed to increase the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of serotonin (B10506).[1][2][3][4] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis, suggesting that by promoting its breakdown, KPABA can mitigate fibrotic processes.[5][6][7][8] The compound is also thought to directly inhibit the proliferation of fibroblasts, the primary cell type responsible for the deposition of extracellular matrix components that lead to fibrosis.[8][9][10] Furthermore, KPABA is suggested to possess anti-inflammatory properties, which may contribute to its overall therapeutic effect in fibrotic diseases.[1][2][3][4]
Therapeutic Applications and Clinical Efficacy
The primary therapeutic applications of potassium p-aminobenzoate are in the management of fibrotic disorders such as Peyronie's disease and scleroderma.[6][8][9][11]
Peyronie's Disease
Peyronie's disease is characterized by the formation of fibrous plaques in the penis, leading to deformity and painful erections.[3] Clinical studies on the efficacy of KPABA in Peyronie's disease have yielded mixed but often promising results. A retrospective review of 32 patients treated with 12g of KPABA powder daily for at least three months showed a decrease in plaque size in 18 of 32 patients and an improvement in penile angulation in 18 of 31 patients.[1][5][12] However, a prospective, placebo-controlled, randomized study, while demonstrating a significant effect on plaque size, did not find a significant improvement in pre-existing penile curvature.[13] This study did, however, suggest a protective effect against the progression of penile curvature.[13]
Scleroderma
Scleroderma is a chronic autoimmune disease characterized by the hardening and tightening of the skin and connective tissues.[3] Retrospective studies have suggested a beneficial role for KPABA in treating scleroderma. One such study reported that 90% of 224 patients treated with KPABA experienced some degree of skin softening.[14] Another retrospective analysis pointed to improved survival rates in patients treated with KPABA.[15][16] In contrast, a 48-week prospective, randomized, double-blind, placebo-controlled trial did not find a statistically significant difference in skin changes between the KPABA and placebo groups.[17]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies on the efficacy of potassium p-aminobenzoate.
Table 1: Efficacy of Potassium p-Aminobenzoate in Peyronie's Disease
| Study Design | Number of Patients | Dosage | Key Findings | Reference |
| Retrospective Review | 32 | 12 g/day | Decreased plaque size in 56% of patients; Improved penile angulation in 58% of patients. | [1][5][12] |
| Prospective, Randomized, Placebo-Controlled | 103 | 12 g/day (4 x 3g) | Response rate (regression in plaque size and/or >30% reduction in curvature) of 74.3% in the KPABA group vs. 50.0% in the placebo group (p=0.016); Significant decrease in mean plaque size with KPABA (p=0.042); No significant improvement in pre-existing curvature, but a protective effect against worsening of curvature (p<0.001). | [9][13] |
| Retrospective Review (Monotherapy vs. Combination) | 44 (KPABA monotherapy) | 12 g/day | High dropout rate (68.2%) in the monotherapy group. | [10][18][19] |
Table 2: Efficacy of Potassium p-Aminobenzoate in Scleroderma
| Study Design | Number of Patients | Key Findings | Reference |
| Retrospective Study | 224 (treated with KPABA) | 90% experienced mild, moderate, or marked skin softening. | [14] |
| Retrospective Study | 390 | Improved 5-year and 10-year survival rates with adequate KPABA treatment (p < 0.01). | [15][16] |
| Prospective, Randomized, Double-Blind, Placebo-Controlled | 146 | No statistically significant differences in skin mobility and thickening scores between KPABA and placebo groups. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used in the evaluation of potassium p-aminobenzoate.
In Vitro Fibroblast Proliferation Assay
This assay is designed to assess the direct effect of KPABA on the proliferation of fibroblasts.
-
Cell Culture: Primary human fibroblasts are isolated from skin biopsies of healthy donors or patients with fibrotic conditions. The cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Fibroblasts are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of KPABA or a vehicle control.
-
Proliferation Assessment: Cell proliferation can be measured using several methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.[20]
-
BrdU Incorporation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells. The incorporated BrdU is detected using a specific antibody.
-
Direct Cell Counting: Cells can be detached from the culture plate and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The proliferation rates of KPABA-treated cells are compared to those of the control cells to determine the dose-dependent effect of the compound.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the effect of KPABA on the enzymatic activity of MAO.
-
Enzyme Source: MAO can be obtained from various sources, including isolated mitochondria from tissues (e.g., liver, brain) or recombinant MAO-A and MAO-B enzymes.
-
Assay Principle: The assay typically measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO.[13][21][22]
-
Procedure:
-
The MAO enzyme is pre-incubated with different concentrations of KPABA or a known MAO inhibitor (positive control).
-
A substrate for MAO, such as p-tyramine (for both MAO-A and MAO-B) or specific substrates for each isoform, is added to initiate the reaction.[21]
-
The production of H2O2 is detected using a fluorometric or colorimetric probe. For example, a common method involves the use of horseradish peroxidase (HRP) to catalyze the reaction between H2O2 and a probe to generate a fluorescent or colored product.[23]
-
-
Data Analysis: The enzymatic activity is calculated based on the rate of product formation and is compared between the KPABA-treated and control groups to determine the effect of KPABA on MAO activity.
Clinical Assessment of Peyronie's Disease
The evaluation of treatment efficacy in Peyronie's disease involves the assessment of plaque size and penile curvature.
-
Plaque Measurement: Penile plaques can be measured using high-frequency ultrasound.[4][24] The dimensions of the plaque (length, width, and thickness) are recorded to calculate its volume.
-
Curvature Assessment: Penile curvature is measured during an erection. An erection can be induced in a clinical setting through the intracavernosal injection (ICI) of a vasoactive agent. The angle of curvature is then measured using a goniometer. Alternatively, patients can provide photographs of their erect penis taken at home for assessment.[11][25]
Clinical Assessment of Scleroderma
The primary outcome measure for skin involvement in scleroderma clinical trials is the modified Rodnan Skin Score (mRSS).[3][15][26][27]
-
Procedure: A trained clinician palpates the skin at 17 different body sites.
-
Scoring: At each site, the skin thickness is scored on a scale of 0 to 3:
-
0: Normal skin
-
1: Mild thickness
-
2: Moderate thickness
-
3: Severe thickness (inability to pinch the skin into folds)
-
-
Total Score: The scores from all 17 sites are summed to give a total mRSS, ranging from 0 to 51. A decrease in the mRSS over time indicates an improvement in skin thickness.
Signaling Pathways and Visualizations
The antifibrotic effects of potassium p-aminobenzoate are believed to be linked to its modulation of key signaling pathways involved in fibrosis.
Serotonin Signaling in Fibrosis
Serotonin (5-HT) plays a significant role in promoting fibrosis. It can stimulate fibroblast proliferation and the production of extracellular matrix proteins through the activation of specific receptors, such as the 5-HT2B receptor, and by influencing the transforming growth factor-beta (TGF-β) pathway.[5][6][7][8] By enhancing MAO activity, KPABA is thought to reduce the local concentration of serotonin, thereby mitigating its profibrotic effects.
TGF-β Signaling in Fibrosis
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[2][28][29][30][31] It promotes the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secrete large amounts of extracellular matrix proteins. The interaction between serotonin and TGF-β signaling pathways can amplify the fibrotic response.
Experimental Workflow for In Vitro Antifibrotic Activity Screening
The following diagram illustrates a typical workflow for screening the antifibrotic activity of a compound like KPABA in vitro.
Conclusion
Potassium p-aminobenzoate continues to be a compound of interest for its antifibrotic properties, particularly in the context of challenging conditions like Peyronie's disease and scleroderma. While the clinical evidence is somewhat mixed, the proposed mechanisms of action, including the enhancement of MAO activity and inhibition of fibroblast proliferation, provide a solid rationale for its use and for further investigation. For researchers and drug development professionals, a deeper understanding of the molecular pathways influenced by KPABA will be crucial in optimizing its therapeutic potential and in the development of novel antifibrotic agents. The experimental protocols and data presented in this guide offer a foundation for future research in this area.
References
- 1. login.medscape.com [login.medscape.com]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rodan Skin Score Training – Scleroderma Clinical Trial Consortium [sclerodermaclinicaltrialsconsortium.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Serotonin paracrine signaling in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium paraaminobenzoate (POTABA) in the treatment of Peyronie's disease: a prospective, placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. newyorkurologyspecialists.com [newyorkurologyspecialists.com]
- 12. Serotonin paracrine signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 14. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardization of the modified Rodnan skin score for use in clinical trials of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The State of Scleroderma Clinical Trials | PPTX [slideshare.net]
- 18. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Monoamine Oxidase Assays [cellbiolabs.com]
- 23. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Peyronie's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. Methods for objective assessment of skin involvement in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
The Interaction Between Potassium Aminobenzoate and Monoamine Oxidase: A Review of a Hypothesized Relationship
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the proposed, yet scientifically unconfirmed, interaction between potassium aminobenzoate (PABA-K) and monoamine oxidase (MAO). Despite its clinical use in fibrotic disorders, the precise mechanism of action of PABA-K remains largely unelucidated. A hypothesized link to MAO activity has been suggested in some literature, but direct, empirical evidence is conspicuously absent. This document summarizes the speculative nature of this interaction, provides standardized experimental protocols for investigating potential MAO inhibition, and presents a logical framework for future research into this area. It is critical to note that the current body of scientific literature does not contain quantitative data or established signaling pathways for a direct interaction between this compound and monoamine oxidase.
Introduction to this compound and Monoamine Oxidase
This compound, the potassium salt of para-aminobenzoic acid (PABA), is primarily indicated for the treatment of fibrotic conditions such as Peyronie's disease and scleroderma.[1][2] Its therapeutic effect is thought to stem from antifibrotic and anti-inflammatory properties.[3][4] Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine, and dopamine.[3][5] They exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and tissue distribution.[5][6] MAO inhibitors are a well-established class of drugs used in the treatment of depression and neurodegenerative diseases.[5][7]
The Hypothesized Interaction: A Critical Assessment
The current understanding of the relationship between this compound and MAO is largely theoretical and lacks direct experimental support. The literature presents conflicting hypotheses:
-
MAO Enhancement Hypothesis: Some sources propose that this compound may exert its antifibrotic effects by enhancing MAO activity.[3][4] This theory suggests that increased MAO function would lead to a greater breakdown of serotonin, a neurotransmitter that has been implicated in promoting fibrosis.[4] By reducing serotonin levels, PABA-K could mitigate the fibrotic process.[4] However, the molecular basis for this proposed enhancement is not described.
-
MAO Inhibition Hypothesis: Conversely, there is speculation that para-aminobenzoic acid (PABA) may act synergistically with traditional antidepressants by targeting MAO, which would imply an inhibitory action.[8] This is more in line with the known pharmacology of other structurally related compounds. However, this has not been demonstrated experimentally for PABA or its potassium salt.
Quantitative Data: A Notable Absence
A thorough review of scientific databases reveals a lack of quantitative data—such as half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values—characterizing the effect of this compound on either MAO-A or MAO-B. This absence of data prevents any meaningful quantitative comparison or structure-activity relationship (SAR) analysis for this specific compound.
Standardized Experimental Protocols for Investigating MAO Interaction
For researchers intending to investigate the hypothetical interaction between this compound and MAO, the following established methodologies for assessing MAO inhibition are recommended.
In Vitro MAO Inhibition Assay
This protocol outlines a common method to determine the inhibitory potential of a test compound on MAO-A and MAO-B.
Objective: To measure the IC₅₀ value of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (a non-selective MAO substrate)
-
Potassium phosphate (B84403) buffer
-
Test compound (this compound)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as positive controls
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the potassium phosphate buffer.
-
Add the various concentrations of this compound or control inhibitors to the wells.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
The reaction proceeds, and MAO metabolizes kynuramine into 4-hydroxyquinoline, a fluorescent product.
-
Stop the reaction after a defined period (e.g., 30 minutes) with a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at 310 nm, emission at 400 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization of Hypothesized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the speculative mechanisms and a logical workflow for experimental investigation.
Caption: Hypothesized antifibrotic mechanism of PABA-K.
Caption: A logical workflow for investigating the PABA-K and MAO interaction.
Conclusion and Future Directions
The proposition that this compound interacts with monoamine oxidase is, at present, not supported by direct scientific evidence. The conflicting nature of the hypotheses (enhancement vs. inhibition) underscores the speculative state of this topic. For drug development professionals and researchers, this represents a significant knowledge gap.
Future research should prioritize direct, in vitro enzymatic assays as outlined in this guide to definitively determine if this compound has any inhibitory or enhancing effect on MAO-A and MAO-B. Should an interaction be confirmed, subsequent studies could explore the mechanism of action, structure-activity relationships with related aminobenzoate derivatives, and the in vivo relevance of this interaction to the antifibrotic effects of the drug. Until such data is available, any claims of a this compound-MAO interaction should be regarded as hypothetical.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
In Vitro Effects of Potassium Aminobenzoate on Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate (PAB), the potassium salt of para-aminobenzoic acid (PABA), has been utilized in the treatment of fibrotic disorders such as scleroderma and Peyronie's disease.[1] Its therapeutic efficacy is believed to stem from its antifibrotic and anti-inflammatory properties.[2] This technical guide provides an in-depth overview of the reported in vitro effects of this compound on fibroblasts, the primary cell type responsible for the deposition of extracellular matrix and the progression of fibrosis. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Mechanism of Action
The precise molecular mechanism of this compound's antifibrotic activity is not fully elucidated.[2] However, a leading hypothesis suggests that PAB enhances the activity of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines like serotonin (B10506).[2] Elevated levels of serotonin have been associated with increased fibrosis. By modulating MAO activity, PAB may increase the degradation of fibrotic tissue, thereby reducing the accumulation of collagen and other extracellular matrix components.[2] Additionally, PAB is thought to possess anti-inflammatory effects, which can further mitigate the fibrotic process by reducing the proliferation of fibroblasts.[2]
Quantitative Data from In Vitro Studies
To date, the most direct in vitro investigation of this compound's effect on fibroblasts was conducted by Priestley and Brown (1979).[3] Their study examined the impact of potassium para-aminobenzoate on fibroblasts derived from normal human skin, the affected skin of scleroderma patients, and rheumatoid synovial cells. The key findings from this study are summarized in the tables below.
Table 1: Effect of this compound on Fibroblast Proliferation [3]
| Cell Type | PAB Concentration (µg/mL) | Observed Effect |
| Normal Human Skin Fibroblasts | Starting at ~3000 | Dose-dependent inhibition |
| Scleroderma Skin Fibroblasts | Starting at ~3000 | Dose-dependent inhibition |
| Rheumatoid Synovial Cells | Starting at ~3000 | Dose-dependent inhibition |
Table 2: Effect of this compound on Macromolecule Synthesis by Fibroblasts [3]
| Cell Type | Macromolecule | PAB Concentration (µg/mL) | Observed Effect |
| Scleroderma Fibroblasts | Acid Mucopolysaccharides | 100 | Inhibition observed |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharides | 100 | Inhibition observed |
| Scleroderma Fibroblasts | Acid Mucopolysaccharides | 5000 | >50% inhibition |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharides | 5000 | >50% inhibition |
| Various Strains | Collagen | Not specified (range of concentrations) | No effect |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to assess the in vitro effects of this compound on fibroblasts. These protocols are based on standard laboratory practices, as the specific details from the primary literature are limited.
Fibroblast Isolation and Cell Culture
-
Source: Human dermal fibroblasts can be isolated from skin biopsies (e.g., neonatal foreskin or adult skin) obtained with appropriate ethical approval and patient consent.
-
Isolation: The tissue is washed in phosphate-buffered saline (PBS) with antibiotics. The epidermis is removed, and the dermis is minced and digested with an enzyme solution (e.g., collagenase) to release fibroblasts.
-
Culture Conditions: Fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Method: A common method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Fibroblasts are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no PAB is included.
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation, MTT solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Collagen Synthesis Assay
-
Method: The Sirius Red assay is a widely used colorimetric method for quantifying total collagen produced by fibroblasts in culture.
-
Procedure:
-
Fibroblasts are cultured in multi-well plates and treated with this compound as described for the proliferation assay. It is often beneficial to add a supplement like ascorbic acid to the medium to promote collagen synthesis.
-
After the treatment period, the cell culture medium can be collected to measure secreted collagen, and the cell layer can be analyzed for cell-associated collagen.
-
For the cell layer, the cells are fixed (e.g., with methanol).
-
The fixed cells are stained with a Sirius Red solution prepared in picric acid.
-
After staining, the unbound dye is washed away.
-
The bound dye is then eluted with a destaining solution (e.g., sodium hydroxide).
-
The absorbance of the eluted dye is measured on a microplate reader, which is proportional to the amount of collagen.
-
Glycosaminoglycan (GAG) Synthesis Assay
-
Method: The Blyscan™ Glycosaminoglycan Assay is a quantitative dye-binding method for the analysis of sulfated GAGs.
-
Procedure:
-
Fibroblasts are cultured and treated with this compound.
-
The culture medium is collected to measure secreted GAGs.
-
The Blyscan dye reagent is added to the samples, which binds to the GAGs.
-
The GAG-dye complex is precipitated.
-
The precipitate is separated by centrifugation, and the unbound dye is removed.
-
A dissociation reagent is added to release the bound dye.
-
The absorbance of the released dye is measured, which is proportional to the amount of GAGs in the sample.
-
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound in Fibroblasts
Caption: Proposed mechanism of PAB's antifibrotic effect.
General Experimental Workflow for In Vitro PAB Studies
Caption: A typical workflow for testing PAB on fibroblasts.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Potassium Aminobenzoate in Enhancing Tissue Oxygen Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium aminobenzoate (PABA), a salt of para-aminobenzoic acid, has been utilized primarily for its antifibrotic properties in conditions such as Peyronie's disease and scleroderma.[1][2] A key aspect of its proposed mechanism of action is its ability to increase oxygen uptake at the tissue level.[1] This technical guide provides an in-depth exploration of this mechanism, focusing on the available scientific evidence, relevant experimental protocols for investigation, and the implicated biochemical pathways. While the direct quantitative impact of this compound on tissue oxygen consumption is not extensively documented in publicly available literature, this guide synthesizes the existing theoretical framework and provides methodologies for its empirical validation.
Introduction
Fibrotic diseases are characterized by the excessive deposition of extracellular matrix, leading to tissue hardening and organ dysfunction. A state of localized hypoxia is often a feature of fibrotic tissues, which can perpetuate the fibrotic process. This compound is thought to counteract this by enhancing tissue oxygenation, thereby creating a less favorable environment for fibroblast proliferation and collagen deposition.[3] The central hypothesis revolves around the enhancement of monoamine oxidase (MAO) activity, an oxygen-dependent enzyme.[4]
Proposed Mechanism of Action: Enhancement of Monoamine Oxidase Activity
The primary mechanism by which this compound is thought to increase tissue oxygen uptake is through the potentiation of monoamine oxidase (MAO) activity.[4] MAOs are a family of enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, such as serotonin (B10506), norepinephrine, and dopamine.[5]
The catalytic cycle of MAO involves two half-reactions: a reductive half-reaction where the amine substrate is oxidized, and an oxidative half-reaction where the reduced flavin adenine (B156593) dinucleotide (FAD) cofactor is reoxidized by molecular oxygen, producing hydrogen peroxide and an aldehyde.[6] The key takeaway is that this process directly consumes molecular oxygen.
Elevated levels of serotonin have been associated with increased fibrosis.[1] By enhancing MAO-A activity, the isoform primarily responsible for serotonin metabolism, this compound is proposed to accelerate the breakdown of serotonin.[5] This increased metabolic activity would theoretically lead to a higher rate of oxygen consumption in the tissues where MAO is active.
Signaling Pathway and Logical Relationship
The proposed cascade of events is as follows:
-
This compound Administration : The drug is administered and becomes systemically available.
-
Increased MAO Activity : this compound acts to enhance the catalytic activity of MAO. The precise molecular interaction for this enhancement is not fully elucidated.
-
Increased Monoamine Catabolism : The elevated MAO activity leads to an increased rate of degradation of its substrates, notably serotonin.
-
Increased Oxygen Consumption : As a co-substrate in the MAO-catalyzed reaction, the rate of molecular oxygen consumption increases in proportion to the increased monoamine catabolism.
-
Alleviation of Local Hypoxia : The increased demand for oxygen is hypothesized to improve overall tissue oxygenation dynamics, although the direct evidence for this is pending further research.
-
Antifibrotic Effect : The reduction in serotonin levels and potential modulation of the tissue microenvironment contribute to the observed antifibrotic effects of the drug.
Quantitative Data on Tissue Oxygen Uptake
A thorough review of the existing scientific literature did not yield specific quantitative data on the dose-dependent effects of this compound on tissue oxygen uptake. To facilitate future research in this area, the following table provides a template for the systematic collection and presentation of such data.
| Concentration of this compound (µM) | Cell/Tissue Type | Oxygen Consumption Rate (OCR) (pmol O₂/min/mg protein) | Fold Change in OCR (vs. Control) | Statistical Significance (p-value) |
| 0 (Control) | Human Dermal Fibroblasts | Data to be determined | 1.0 | N/A |
| 10 | Human Dermal Fibroblasts | Data to be determined | Calculated value | Calculated value |
| 50 | Human Dermal Fibroblasts | Data to be determined | Calculated value | Calculated value |
| 100 | Human Dermal Fibroblasts | Data to be determined | Calculated value | Calculated value |
| 0 (Control) | Rat Liver Slices | Data to be determined | 1.0 | N/A |
| 10 | Rat Liver Slices | Data to be determined | Calculated value | Calculated value |
| 50 | Rat Liver Slices | Data to be determined | Calculated value | Calculated value |
| 100 | Rat Liver Slices | Data to be determined | Calculated value | Calculated value |
Experimental Protocols
To empirically validate the proposed mechanism of action, the following experimental protocols are recommended.
In Vitro Measurement of Oxygen Consumption in Cultured Fibroblasts
This protocol outlines the use of extracellular flux analysis to measure the oxygen consumption rate (OCR) of cultured fibroblasts in response to this compound.
Materials:
-
Human dermal fibroblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
This compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in standard conditions (37°C, 5% CO₂).
-
Seeding: Seed fibroblasts into the wells of an extracellular flux analyzer culture plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: The following day, replace the culture medium with assay medium containing various concentrations of this compound (and a vehicle control). Incubate for a specified period.
-
Extracellular Flux Analysis: Perform a mitochondrial stress test using the extracellular flux analyzer. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Calculate the OCR at baseline and in response to the mitochondrial inhibitors. Normalize OCR data to cell number or protein concentration.
Ex Vivo Measurement of Oxygen Consumption in Tissue Slices
This protocol describes the use of a Clark-type electrode or polarography to measure oxygen consumption in fresh tissue slices.[7][8]
Materials:
-
Freshly excised tissue (e.g., liver, skin)
-
Vibratome or tissue chopper
-
Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)
-
Clark-type oxygen electrode and chamber
-
This compound
Procedure:
-
Tissue Preparation: Prepare thin (200-400 µm) tissue slices using a vibratome or tissue chopper in ice-cold buffer.
-
Equilibration: Equilibrate the tissue slices in oxygenated buffer at 37°C.
-
Oxygen Consumption Measurement: Place a tissue slice in the sealed chamber of the oxygen electrode containing fresh, air-saturated buffer.
-
Treatment: After establishing a baseline rate of oxygen consumption, add this compound to the chamber at the desired final concentration.
-
Data Recording: Continuously record the partial pressure of oxygen in the chamber over time. The rate of decrease in oxygen partial pressure is proportional to the rate of oxygen consumption by the tissue slice.
-
Data Analysis: Calculate the rate of oxygen consumption before and after the addition of this compound. Normalize the rates to the wet or dry weight of the tissue slice.
Monoamine Oxidase Activity Assay
To correlate changes in oxygen consumption with MAO activity, a direct measurement of enzyme activity is necessary.
Materials:
-
Tissue homogenates or mitochondrial fractions
-
This compound
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A)[9]
-
Potassium phosphate (B84403) buffer
-
96-well microplate reader (fluorescence or absorbance)
-
MAO inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as controls
Procedure:
-
Sample Preparation: Prepare tissue homogenates or isolate mitochondria from control and this compound-treated samples.
-
Assay Setup: In a 96-well plate, combine the sample, buffer, and this compound at various concentrations. Include wells with specific MAO inhibitors to confirm the specificity of the activity.
-
Reaction Initiation: Add the MAO substrate to initiate the reaction.
-
Detection: Measure the product formation over time using a microplate reader. For example, with kynuramine as a substrate, the formation of 4-hydroxyquinoline (B1666331) can be measured fluorometrically.[10]
-
Data Analysis: Calculate the rate of the reaction to determine MAO activity.
Conclusion and Future Directions
The hypothesis that this compound increases tissue oxygen uptake via the enhancement of MAO activity provides a compelling rationale for its use in fibrotic conditions. However, this proposed mechanism is largely based on theoretical principles rather than direct experimental evidence. The protocols detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and generate the much-needed quantitative data.
Future research should focus on:
-
Dose-response studies to quantify the effect of this compound on oxygen consumption in various cell types and tissues.
-
Investigating the direct molecular interaction between this compound and MAO to understand the mechanism of activity enhancement.
-
In vivo studies to confirm that the observed in vitro effects on oxygen consumption translate to improved tissue oxygenation in animal models of fibrosis.
-
Clinical studies incorporating measures of tissue oxygenation to correlate with therapeutic outcomes in patients receiving this compound.
By systematically addressing these research questions, a more complete understanding of the role of this compound in modulating tissue oxygenation can be achieved, potentially leading to its more effective and targeted use in the treatment of fibrotic diseases.
References
- 1. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs for increasing oxygen and their potential use in doping: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen consumption rate of tissue measured by a micropolarographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. benchchem.com [benchchem.com]
Early-Stage Research on Potassium Aminobenzoate for Scleroderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scleroderma, a complex autoimmune rheumatic disease, is characterized by progressive fibrosis of the skin and internal organs. The pathogenesis involves vascular injury, immune activation, and excessive deposition of extracellular matrix proteins, primarily collagen, by activated fibroblasts. This document provides a technical overview of the early-stage research into potassium aminobenzoate (also known as Potaba or KPAB) as a potential therapeutic agent for scleroderma. It consolidates preclinical data, clinical trial findings, and proposed mechanisms of action to serve as a resource for ongoing research and development efforts in the field of antifibrotic therapies.
Proposed Mechanism of Action
The precise molecular mechanism of this compound's antifibrotic effect is not fully elucidated, but early research suggests it may involve the modulation of monoamine oxidase (MAO) activity.[1][2][3] MAO is an enzyme responsible for the oxidative deamination of monoamines, such as serotonin (B10506). Elevated serotonin levels have been associated with increased fibrosis. The proposed mechanism posits that by enhancing MAO activity, this compound facilitates the degradation of profibrotic monoamines, thereby reducing the fibrotic process.[1][2] Additionally, some theories suggest that this compound may increase oxygen uptake at the tissue level, which could contribute to its antifibrotic effects as MAO requires oxygen as a substrate.[3] An anti-inflammatory effect has also been suggested as a component of its action, as inflammation is a known driver of fibroblast activation and subsequent fibrosis.[1][2]
Caption: Proposed mechanism of this compound in fibrosis.
Preclinical Research: In Vitro Studies
Early preclinical evaluation of potassium p-aminobenzoate was conducted on fibroblast cell cultures to assess its direct effects on key cellular processes involved in fibrosis.
Data from In Vitro Fibroblast Studies
An early study investigated the effects of potassium para-aminobenzoate on fibroblasts derived from normal human skin, the affected skin of scleroderma patients, and rheumatoid synovial cells. The key quantitative findings are summarized below.[4]
| Cell Type | Parameter Measured | Concentration of Potassium Para-Aminobenzoate (µg/mL) | Observed Effect |
| Normal Human Skin Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition begins |
| Scleroderma Skin Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition begins |
| Rheumatoid Synovial Cells | Proliferation | ~3000 | Dose-dependent inhibition begins |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 100 | Inhibition observed |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 | Inhibition observed |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 5000 | >50% inhibition |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 5000 | >50% inhibition |
| Various Fibroblast Strains | Collagen Synthesis | Not specified (range of concentrations) | No effect observed |
Representative Experimental Protocol: In Vitro Antifibrotic Compound Screening
While the precise protocol from the original 1979 study is not detailed, a representative modern workflow for testing the antifibrotic potential of a compound on scleroderma fibroblasts is outlined below. This is based on established methodologies for creating in vitro fibrosis models, such as the "scar-in-a-jar" assay.
1. Cell Culture and Fibrosis Induction:
-
Cell Source: Primary human dermal fibroblasts are isolated from skin biopsies of patients with diffuse cutaneous systemic sclerosis and healthy controls.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Fibrosis Induction: To mimic the fibrotic microenvironment, fibroblasts are stimulated with a pro-fibrotic agent, typically Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 10 ng/mL.
2. Compound Treatment:
-
This compound is dissolved in the culture medium to achieve a range of final concentrations (e.g., 100 µg/mL to 5000 µg/mL).
-
The compound is added to the fibroblast cultures concurrently with or prior to the addition of TGF-β1.
3. Endpoint Analysis:
-
Cell Proliferation Assay: Cell viability and proliferation are measured using an MTT or similar colorimetric assay after a defined incubation period (e.g., 72 hours).
-
Collagen Deposition Assay: Extracellular matrix deposition, particularly collagen, is quantified. This can be done by staining with Sirius Red, followed by elution and spectrophotometric measurement.
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin).
-
Protein Analysis: Western blotting is used to determine the protein levels of α-SMA and collagen type I.
Caption: A representative workflow for in vitro antifibrotic drug testing.
Early Clinical Research
The efficacy of this compound in a clinical setting for scleroderma has been evaluated, most notably in a prospective, randomized, double-blind, placebo-controlled trial.
Summary of a Key Clinical Trial
A 48-week clinical trial was conducted to determine the safety and efficacy of this compound in treating the skin manifestations of scleroderma.
| Parameter | Details |
| Study Design | Prospective, randomized, double-blind, placebo-controlled |
| Participants | 146 patients entered; 76 (52%) completed |
| Patient Demographics | Age: 49 ± 13 years; 83% female; Mean disease duration: 104 months |
| Treatment Group | This compound (KPAB) at a dose of 12 g/day |
| Control Group | Matching placebo |
| Primary Outcome Measures | Skin mobility and thickening scores, patient and physician global assessments, maximal oral aperture, and hand range of motion |
| Results | No clinically or statistically significant differences were observed between the KPAB and placebo groups in any outcome measures. |
Adverse Events and Tolerability
| Adverse Event | KPAB Group (Withdrawals) | Placebo Group (Withdrawals) |
| Gastrointestinal Intolerance | Most common reason for withdrawal | Fewer withdrawals than KPAB group |
| Headaches | Common reason for withdrawal | Fewer withdrawals than KPAB group |
| Total Withdrawals due to ADRs | 18 | 6 |
ADR: Adverse Drug Reaction
Clinical Trial Workflow Diagram
Caption: Workflow of a randomized controlled trial for scleroderma.
Conclusion and Future Directions
Early-stage research on this compound for scleroderma presents a mixed and complex picture. While a plausible, though not fully detailed, mechanism of action involving MAO enhancement has been proposed, the preclinical and clinical evidence remains inconclusive. An early in vitro study did not find an effect on collagen synthesis, a key process in fibrosis. Furthermore, a well-controlled clinical trial did not demonstrate efficacy in improving the skin manifestations of scleroderma in patients with established disease. This contrasts with earlier, less rigorous retrospective studies that reported positive outcomes.
For drug development professionals and researchers, the story of this compound underscores the critical need for robust, controlled studies to validate findings from preclinical and retrospective analyses. Future research could explore:
-
More Potent and Specific Analogs: Investigating whether more potent modulators of the proposed MAO pathway could yield a significant antifibrotic effect.
-
Combination Therapies: Assessing if this compound could have a synergistic effect with other immunomodulatory or antifibrotic agents.
-
Patient Stratification: Exploring if there is a specific subset of scleroderma patients (e.g., those in very early, inflammatory stages of the disease) who might benefit from this therapeutic approach.
This guide provides a foundational understanding of the early scientific and clinical investigations into this compound for scleroderma, offering valuable context for the continued search for effective treatments for this challenging disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Analysis of Potassium Aminobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium aminobenzoate (PABA-K) is the potassium salt of para-aminobenzoic acid. It is used in various pharmaceutical applications. Ensuring the purity and potency of this compound in bulk drug substances and finished products is critical for safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound, based on the United States Pharmacopeia (USP) monograph.[1][2][3]
Principle
This method employs reversed-phase liquid chromatography (LC) to separate this compound from potential impurities.[4] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered methanol-water mixture.[5] Quantification is performed by measuring the UV absorbance at 280 nm and comparing the peak response of the sample to that of a certified USP Reference Standard.[1][4]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: L11 packing, 3.0-mm × 15-cm; 3.5-µm particle size (A C18 column is a suitable equivalent).[5]
-
Chemicals:
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade)
-
USP Aminobenzoate Potassium Reference Standard (RS).[6]
-
2. Preparation of Solutions
-
Solution A (1.5% Acetic Acid):
-
Mobile Phase (Methanol and Solution A at 15:85 ratio):
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of USP Aminobenzoate Potassium RS.
-
Transfer it to a 100-mL volumetric flask.
-
Add approximately 70 mL of the Mobile Phase and sonicate to dissolve the standard completely.[3]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the Mobile Phase and mix thoroughly.
-
-
Sample Solution (Nominal Concentration of 0.1 mg/mL):
-
For Bulk Drug Substance:
-
For Capsules:
-
Combine the contents of not fewer than 10 capsules.[5]
-
Accurately weigh a portion of the mixed powder equivalent to 10 mg of aminobenzoate potassium.[1]
-
Transfer the powder to a 100-mL volumetric flask.
-
Add about 70 mL of Mobile Phase and sonicate for 3–4 minutes to ensure complete dissolution.[1][5]
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the Mobile Phase and mix well.
-
-
Data Presentation
Chromatographic and System Suitability Parameters
The HPLC system must meet predefined performance criteria to ensure the validity of the analytical results. This is confirmed by performing a system suitability test before sample analysis.
Table 1: Chromatographic Conditions
| Parameter | Value | Source |
| Mode | Liquid Chromatography (LC) | [4][5] |
| Column | L11 (C18), 3.0-mm × 15-cm, 3.5-µm | [2][5] |
| Mobile Phase | Methanol and 1.5% Acetic Acid (15:85) | [1][3] |
| Flow Rate | 0.35 mL/min | [2][5] |
| Injection Volume | 5 µL | [2][5] |
| Detector | UV at 280 nm | [4][5] |
| Column Temperature | Ambient |
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale / Context | Source |
| Tailing Factor | Not More Than 2.0 | Ensures peak symmetry. | [3][5] |
| Relative Standard Deviation (RSD) | Not More Than 0.73% | For assay of bulk drug substance (based on replicate injections of the Standard solution). | [2][3] |
| Relative Standard Deviation (RSD) | Not More Than 2.0% | For assay of capsule formulations (based on replicate injections of the Standard solution). | [1][5] |
Analysis Workflow and Calculation
The overall process from preparation to final result is outlined below.
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Aminobenzoate Potassium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. scribd.com [scribd.com]
- 5. Aminobenzoate Potassium Capsules - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Aminobenzoate Potassium Capsules [doi.usp.org]
Application Notes and Protocols for the Gas Chromatographic Analysis of Impurities in Potassium Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate, the potassium salt of para-aminobenzoic acid (PABA), is an active pharmaceutical ingredient (API) utilized for its antifibrotic properties. The purity of this API is critical for its safety and efficacy. This document provides a detailed gas chromatography (GC) method for the identification and quantification of potential impurities in this compound, including process-related impurities and degradation products. The United States Pharmacopeia (USP) monograph for Aminobenzoate Potassium outlines a GC method for volatile impurities such as aniline (B41778) and p-toluidine, and a liquid chromatography (LC) method for other organic impurities like 4-nitrobenzoic acid and benzocaine.[1] This application note expands upon these by proposing a comprehensive GC method that, with a derivatization step, can analyze a broader range of impurities.
Potential Impurities
Impurities in this compound can originate from the synthesis process, degradation, or storage. Key potential impurities include:
-
Aniline: A potential starting material or byproduct.
-
p-Toluidine: A potential byproduct from certain synthetic routes.
-
4-Nitrobenzoic acid: A common starting material in the synthesis of p-aminobenzoic acid.[2]
-
Benzocaine (ethyl 4-aminobenzoate): An ester of p-aminobenzoic acid, which could be formed as a byproduct.
-
p-Aminobenzoic acid (PABA): The free acid form, which may be present as an impurity.
Methodology: Gas Chromatography with Derivatization
Due to the low volatility of this compound and some of its acidic impurities, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms (e.g., -COOH, -NH2).
Experimental Workflow
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound Sample
-
Aniline (Reference Standard)
-
p-Toluidine (Reference Standard)
-
4-Nitrobenzoic acid (Reference Standard)
-
Benzocaine (Reference Standard)
-
p-Aminobenzoic acid (Reference Standard)
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methylene Chloride (GC grade)
-
Helium (Carrier Gas, 99.999% purity)
-
Hydrogen (FID Fuel Gas, 99.999% purity)
-
Air (FID Oxidizer, zero grade)
2. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C, hold for 5 minutes
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
3. Preparation of Solutions
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of each reference standard (Aniline, p-Toluidine, 4-Nitrobenzoic acid, Benzocaine, p-Aminobenzoic acid) into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with Methylene Chloride.
-
-
Calibration Standard Solutions:
-
Prepare a series of calibration standards by diluting the stock solutions with Methylene Chloride to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Solution:
-
Accurately weigh about 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of Pyridine and sonicate for 10 minutes to dissolve.
-
Dilute to volume with Pyridine.
-
4. Derivatization Procedure
-
Transfer 100 µL of each calibration standard and the sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
5. Analysis
-
Inject the derivatized standard solutions to establish the calibration curve for each impurity.
-
Inject the derivatized sample solution to determine the concentration of impurities.
-
Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
Data Presentation
The quantitative results for the impurities in a hypothetical batch of this compound are summarized in the table below.
| Impurity | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Amount in Sample (µg/g) | Specification |
| Aniline | 8.5 | 0.1 | 0.3 | 5.2 | ≤ 10 ppm |
| p-Toluidine | 9.2 | 0.1 | 0.3 | 12.8 | ≤ 20 ppm |
| Benzocaine | 14.1 | 0.2 | 0.6 | Not Detected | ≤ 0.2% |
| 4-Nitrobenzoic acid | 16.5 | 0.5 | 1.5 | 85.3 | ≤ 0.1% |
| p-Aminobenzoic acid | 15.8 | 0.3 | 0.9 | 450.1 | ≤ 0.5% |
Logical Relationship of the Analytical Process
Conclusion
The described gas chromatography method with a silylation derivatization step provides a robust and reliable approach for the simultaneous determination of key potential impurities in this compound. This method is suitable for quality control in pharmaceutical manufacturing and for stability studies of the drug substance. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in ensuring the quality and safety of this compound.
References
Validated Analytical Method for Potassium Aminobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Potassium Aminobenzoate. The provided methodologies are based on established pharmacopeial standards and are suitable for use in quality control and drug development settings.
Application Note
Introduction
This compound (PABA), the potassium salt of para-aminobenzoic acid, is utilized for its anti-inflammatory and antifibrotic properties.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of both the active pharmaceutical ingredient (API) and finished pharmaceutical products. This application note describes a robust, validated stability-indicating HPLC method for the determination of this compound.
Method Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C11 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. This method effectively separates this compound from potential impurities and degradation products.
Method Validation Summary
The described HPLC method has been validated to demonstrate its suitability for its intended purpose. The validation parameters, assessed according to the International Council for Harmonisation (ICH) guidelines, confirm that the method is linear, accurate, precise, specific, and robust. The system suitability criteria ensure the consistent performance of the chromatographic system.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the validated HPLC method for this compound.
Note: The following data is illustrative of typical performance for a validated HPLC method for this compound and should be verified for any specific application.
| Validation Parameter | Typical Acceptance Criteria | Exemplary Performance Data |
| Linearity | ||
| Range | 80-120% of the nominal concentration | 0.08 mg/mL - 0.12 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | ≤ 2.0% | 0.65% |
| Intermediate Precision | ≤ 2.0% | 0.85% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.005 mg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.015 mg/mL |
| Robustness | No significant impact on results | Method is robust to minor variations in mobile phase composition, pH, and flow rate. |
Experimental Protocols
1. Identification by Infrared Spectroscopy
-
Objective: To confirm the identity of the this compound sample.
-
Methodology:
-
Prepare the sample as a potassium bromide (KBr) dispersion.
-
Record the infrared spectrum of the sample.
-
Compare the recorded spectrum with the reference spectrum of USP Aminobenzoate Potassium RS. The spectra should be concordant.[3]
-
2. Assay by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Chromatographic System: [3]
-
Mode: Liquid Chromatography (LC)
-
Detector: UV, 280 nm
-
Column: 3.0-mm × 15-cm; 3.5-µm packing L11
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 5 µL
-
-
Reagents and Solutions:
-
Solution A (1.5% Acetic Acid): Mix 690 mL of water with 10 mL of glacial acetic acid and pass through a 0.45-µm filter.[3]
-
Mobile Phase: Methanol and Solution A (15:85).[3]
-
Standard Solution: Prepare a solution of 0.1 mg/mL of USP Aminobenzoate Potassium RS in the Mobile Phase. Sonicate to dissolve.[3]
-
Sample Solution: Prepare a solution of 0.1 mg/mL of this compound in the Mobile Phase. Sonicate to dissolve.[3]
-
-
System Suitability:
-
Procedure:
-
Inject the Standard solution and the Sample solution into the chromatograph.
-
Record the peak responses.
-
Calculate the percentage of aminobenzoate potassium in the portion of the sample taken.[3]
-
3. Determination of Organic Impurities
-
Objective: To quantify any organic impurities present in the this compound sample.
-
Chromatographic System: (Refer to the HPLC system for the Assay)
-
Reagents and Solutions:
-
System Suitability Solution: Prepare a solution containing 1 mg/mL of USP Aminobenzoate Potassium RS, 0.01 mg/mL of USP 4-Nitrobenzoic Acid RS, and 0.01 mg/mL of USP Benzocaine RS in a suitable diluent.[3]
-
-
Procedure:
-
Inject the System Suitability Solution and the Sample Solution into the chromatograph.
-
The chromatogram of the System Suitability Solution should show adequate resolution between the peaks.
-
Analyze the chromatogram of the Sample Solution for any impurity peaks and calculate their concentration.
-
Visualizations
Caption: Conceptual diagram of the antifibrotic mechanism of this compound.
Caption: Workflow for the quality control analysis of this compound.
References
Application Notes and Protocols: Potassium Aminobenzoate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate, the potassium salt of para-aminobenzoate (PABA), is a compound that has been investigated for its anti-inflammatory and antifibrotic properties. In the context of cell culture studies, its primary application lies in the investigation of fibrotic processes, particularly in modulating fibroblast behavior. Fibroblasts are key cells in the development of fibrosis, a condition characterized by the excessive formation of connective tissue, leading to scarring and loss of organ function. Understanding the effects of this compound on fibroblasts at a cellular and molecular level is crucial for elucidating its therapeutic potential.
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, quantitative effects on cellular processes, and detailed protocols for key experiments.
Mechanism of Action
The precise molecular mechanism of this compound's antifibrotic activity is not fully elucidated, but current research points to a multi-faceted mode of action primarily centered on the modulation of fibroblast function. The proposed mechanisms include:
-
Enhancement of Monoamine Oxidase (MAO) Activity: this compound is believed to increase the activity of MAO, an enzyme responsible for the degradation of monoamines like serotonin (B10506).[1][2] Elevated levels of serotonin have been linked to the promotion of fibrosis.[3] By enhancing MAO activity, this compound may reduce local serotonin concentrations, thereby mitigating its profibrotic effects.[3]
-
Inhibition of Fibroblast Proliferation: Studies have shown that this compound can directly inhibit the proliferation of fibroblasts in a dose-dependent manner.[4] This antiproliferative effect can limit the expansion of the fibroblast population at sites of tissue injury, a critical step in the fibrotic cascade.
-
Modulation of Extracellular Matrix (ECM) Synthesis: this compound has been demonstrated to inhibit the secretion of glycosaminoglycans (formerly known as acid mucopolysaccharides) by fibroblasts.[4] Glycosaminoglycans are major components of the extracellular matrix, and their overproduction contributes to the pathological matrix accumulation seen in fibrosis. Interestingly, studies have not shown a significant effect of this compound on collagen synthesis.[4]
-
Anti-inflammatory Effects: Inflammation is a key driver of fibrosis, as inflammatory cells release cytokines and growth factors that activate fibroblasts. This compound is thought to possess anti-inflammatory properties, which can indirectly attenuate fibroblast activation and the subsequent fibrotic response.[1][3]
-
Increased Oxygen Uptake: It has been suggested that this compound increases oxygen uptake at the tissue level.[2] Improved cellular metabolism through enhanced oxygenation could potentially counteract the profibrotic cellular state.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on fibroblasts.
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | Concentration (µg/mL) | Observed Effect | Reference |
| Normal Human Skin Fibroblasts | ~3000 | Initiation of dose-dependent inhibition | [4] |
| Scleroderma Skin Fibroblasts | ~3000 | Initiation of dose-dependent inhibition | [4] |
| Rheumatoid Synovial Cells | ~3000 | Initiation of dose-dependent inhibition | [4] |
Table 2: Effect of this compound on Glycosaminoglycan (Acid Mucopolysaccharide) Secretion
| Cell Type | Concentration (µg/mL) | Observed Effect | Reference |
| Rheumatoid Synovial Cells | 100 | Inhibition observed (within therapeutic range) | [4] |
| Scleroderma Fibroblasts | 100 | Inhibition observed (within therapeutic range) | [4] |
| Rheumatoid Synovial Cells | 5000 | >50% inhibition | [4] |
| Scleroderma Fibroblasts | 5000 | >50% inhibition | [4] |
Signaling Pathways and Experimental Workflows
Proposed Antifibrotic Signaling Pathway of this compound
Caption: Proposed antifibrotic mechanism of this compound.
General Experimental Workflow for In Vitro Antifibrotic Studies
Caption: General workflow for in vitro antifibrotic drug testing.
Experimental Protocols
Protocol 1: Fibroblast Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (sterile, stock solution prepared in serum-free DMEM)
-
Transforming Growth Factor-beta 1 (TGF-β1) (optional, as a profibrotic stimulus)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HDFs using trypsin and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 100, 500, 1000, 3000, 5000 µg/mL).
-
Include a vehicle control (serum-free DMEM only) and, if applicable, a positive control for fibrosis (e.g., TGF-β1 at 5-10 ng/mL).
-
For investigating the inhibitory effect on TGF-β1-induced proliferation, pre-treat cells with this compound for 1-2 hours before adding TGF-β1.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Quantification of Soluble Collagen (Sircol Assay)
This protocol is designed to measure the amount of newly synthesized, soluble collagen secreted by fibroblasts into the culture medium following treatment with this compound.
Materials:
-
Conditioned media from fibroblast cultures (from Protocol 1)
-
Sircol™ Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and a collagen standard)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the treatment period (from Protocol 1), collect the conditioned media from each well.
-
Centrifuge the media at 10,000 x g for 10 minutes to pellet any cell debris.
-
Transfer the supernatant to fresh microcentrifuge tubes.
-
-
Collagen Precipitation:
-
Add 1 mL of Sircol Dye Reagent to 100 µL of the conditioned medium in a microcentrifuge tube.
-
Mix by gentle inversion for 30 minutes at room temperature to allow the dye to bind to the collagen and precipitate.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
-
Washing:
-
Carefully discard the supernatant.
-
Gently add 750 µL of ice-cold Acid-Salt Wash Reagent (if provided with the kit, or prepare as per manufacturer's instructions) to the pellet without disturbing it.
-
Centrifuge again at 12,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
-
Dye Elution:
-
Add 250 µL of Alkali Reagent to each pellet to dissolve the bound dye.
-
Vortex briefly to ensure complete dissolution.
-
-
Data Acquisition:
-
Transfer 200 µL of the dissolved dye solution to a 96-well plate.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Prepare a standard curve using the provided collagen standard.
-
Calculate the concentration of soluble collagen in each sample based on the standard curve.
-
Protocol 3: Quantification of Glycosaminoglycans (GAGs)
This protocol outlines a general method for quantifying total sulfated GAGs secreted into the cell culture medium.
Materials:
-
Conditioned media from fibroblast cultures
-
Blyscan™ Glycosaminoglycan Assay kit (or similar, containing a dye reagent and GAG standard)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect conditioned media as described in Protocol 2.
-
If required by the specific kit, digest the media with a protease (e.g., papain) to release GAGs from proteoglycans. Follow the kit manufacturer's instructions for digestion.
-
-
GAG Precipitation and Staining:
-
Add the dye reagent from the kit to a specific volume of the (digested) conditioned medium.
-
Incubate for the time specified in the kit protocol to allow the dye to bind to the GAGs and form a precipitate.
-
Centrifuge to pellet the GAG-dye complex.
-
-
Washing and Elution:
-
Wash the pellet as per the kit's instructions to remove unbound dye.
-
Dissolve the pellet in the dissociation or elution reagent provided with the kit.
-
-
Data Acquisition:
-
Transfer the solution to a 96-well plate.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically around 656 nm).
-
Prepare a standard curve using the provided GAG standard (e.g., chondroitin (B13769445) sulfate).
-
Determine the GAG concentration in the samples from the standard curve.
-
Conclusion
This compound demonstrates significant antifibrotic potential in cell culture models, primarily through the inhibition of fibroblast proliferation and glycosaminoglycan secretion. The detailed protocols provided herein offer a framework for researchers to investigate these effects further and to explore the underlying molecular mechanisms. The proposed signaling pathway involving the modulation of MAO activity and serotonin levels provides a basis for further hypothesis-driven research into the therapeutic applications of this compound in fibrotic diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Utilizing Potassium Aminobenzoate in 3D Tissue Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine with limited therapeutic options.[1][2] Three-dimensional (3D) tissue models that recapitulate the complex microenvironment of fibrotic tissues offer a more physiologically relevant platform for studying disease pathogenesis and screening potential anti-fibrotic compounds compared to traditional 2D cell culture.[3][4] Potassium aminobenzoate (Potaba), a member of the vitamin B complex, has been used in the treatment of fibrotic conditions such as Peyronie's disease.[5][6] Its proposed mechanisms of action include anti-inflammatory effects and modulation of fibrotic processes, potentially by increasing monoamine oxidase (MAO) activity, which aids in the degradation of fibrotic tissue.[7] This document provides a detailed guide for the application and evaluation of this compound in 3D tissue models of fibrosis.
Mechanism of Action and Rationale for Use in 3D Models
This compound is thought to exert its anti-fibrotic effects through several mechanisms. It is believed to have both antifibrotic and anti-inflammatory properties.[7] The antifibrotic activity may be linked to its ability to enhance the activity of monoamine oxidase (MAO) enzymes, which are involved in the degradation of fibrotic tissue.[7] Furthermore, by reducing inflammation, this compound may mitigate a key driver of fibroblast proliferation and ECM deposition.[7] In conditions like scleroderma, it has been shown to inhibit the secretion of acid mucopolysaccharides by fibroblasts.[8] The use of 3D fibrosis models provides a valuable platform to investigate these mechanisms in a more in vivo-like context, allowing for the study of cell-matrix interactions, tissue stiffness, and the spatial organization of the fibrotic microenvironment.[3][4]
Quantitative Data Summary
The following table summarizes key in vitro findings for this compound from 2D cell culture studies, which can serve as a starting point for designing experiments in 3D models.
| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |
| Inhibition of Cell Proliferation | Normal human skin fibroblasts, scleroderma fibroblasts, rheumatoid synovial cells | Starting at ~3000 µg/mL | Dose-dependent inhibition of proliferation. | [8] |
| Inhibition of Acid Mucopolysaccharide Secretion | Rheumatoid synovial cells, scleroderma fibroblasts | Starting at 100 µg/mL | Inhibition of secretion, with over 50% inhibition at 5000 µg/mL. | [8] |
| Effect on Collagen Synthesis | Various fibroblast strains | Range of concentrations | No effect observed on collagen synthesis. | [8] |
Experimental Protocols
This section outlines detailed protocols for establishing a 3D fibrosis model and assessing the effects of this compound.
Protocol 1: Fabrication of a 3D Fibroblast Spheroid Model of Fibrosis
This protocol describes the creation of fibroblast spheroids and the induction of a fibrotic phenotype.
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast type)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Recombinant human TGF-β1
-
This compound (Potaba)
-
Sterile PBS
Procedure:
-
Cell Preparation: Culture human fibroblasts in standard T75 flasks until they reach 80-90% confluency.
-
Spheroid Formation:
-
Trypsinize and count the fibroblasts.
-
Resuspend the cells in complete culture medium to a concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2 for 48-72 hours to allow for compact spheroid formation.
-
-
Induction of Fibrosis:
-
After spheroid formation, carefully remove 100 µL of medium from each well.
-
Add 100 µL of fresh medium containing TGF-β1 at a final concentration of 10 ng/mL to induce a fibrotic phenotype.
-
Incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 100 µg/mL, 500 µg/mL, 1000 µg/mL, 5000 µg/mL).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS or solvent used for the drug).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Protocol 2: Assessment of Anti-Fibrotic Effects
This protocol details methods to analyze the impact of this compound on the 3D fibrosis model.
A. Spheroid Morphology and Size Analysis:
-
Monitor spheroid morphology and capture images daily using a brightfield microscope.
-
Measure the diameter of the spheroids to calculate the volume and assess any changes in compaction or size due to treatment.
B. Cell Viability Assay:
-
At the end of the treatment period, assess cell viability using a 3D-compatible assay (e.g., CellTiter-Glo® 3D Cell Viability Assay) according to the manufacturer's instructions.
C. Histological Analysis of Extracellular Matrix Deposition:
-
Harvest spheroids and fix them in 4% paraformaldehyde.
-
Embed the spheroids in paraffin (B1166041) and section them.
-
Perform Picrosirius Red staining to visualize and quantify collagen deposition.
-
Perform immunohistochemistry for fibronectin to assess its expression and localization.
D. Gene Expression Analysis of Fibrotic Markers:
-
Harvest spheroids and extract total RNA using a suitable kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression of key fibrotic genes, such as alpha-smooth muscle actin (α-SMA, gene name ACTA2), Collagen Type I Alpha 1 Chain (COL1A1), and Fibronectin 1 (FN1).
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound in fibrosis.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. Engineering Approaches to Study Fibrosis in 3-D In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: Kinetics of human leukocyte antigen receptor HLA-DR during liver injury induced by potassium para-aminobenzoate as assessed for causality using the updated RUCAM [frontiersin.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antifibrotic Activity of Potassium Aminobenzoate
Introduction
Potassium aminobenzoate, also known as Potaba, is a B complex vitamin substance used in the treatment of fibrotic conditions such as Peyronie's disease, scleroderma, and dermatomyositis.[1][2][3] Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.[4] The antifibrotic mechanism of this compound is believed to be multifactorial, involving the inhibition of fibroblast proliferation and the modulation of specific biochemical pathways that contribute to the fibrotic process.[2][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antifibrotic activity of this compound in both in vitro and in vivo settings.
Mechanism of Action Overview
The precise mechanism of action for this compound is not fully elucidated, but it is thought to exert its antifibrotic effects through several pathways:
-
Increased Oxygen Uptake: It is proposed that this compound increases oxygen uptake at the tissue level.[1][6]
-
Enhanced Monoamine Oxidase (MAO) Activity: The increased oxygenation may enhance the activity of monoamine oxidase (MAO), an enzyme that degrades serotonin (B10506).[1][6][7] Since elevated serotonin levels have been linked to fibrosis, promoting its breakdown may mitigate the fibrotic process.[1]
-
Inhibition of Fibroblast Proliferation: The drug is theorized to directly inhibit the proliferation of fibroblasts, the primary cells responsible for depositing collagen and other ECM proteins during fibrosis.[2][5]
-
Anti-inflammatory Properties: Inflammation is a key driver in the development of fibrosis. This compound possesses anti-inflammatory properties that can help prevent the excessive proliferation of fibroblasts.[1][7]
The following diagram illustrates the proposed signaling pathway for the antifibrotic action of this compound.
Caption: Proposed mechanism of this compound in reducing fibrosis.
Part 1: In Vitro Assessment of Antifibrotic Activity
In vitro assays are essential for determining the direct effects of this compound on cellular processes central to fibrosis. These protocols primarily utilize cultured fibroblasts.
Experimental Workflow: In Vitro Assays
The general workflow for testing this compound on cultured fibroblasts is outlined below.
References
Potassium Aminobenzoate: A Potential Organocatalyst in Polymer Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate, the potassium salt of 4-aminobenzoic acid, is a compound recognized for its therapeutic applications, particularly as an antifibrotic agent. However, its potential as an organocatalyst in polymer synthesis is an emerging area of interest. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysts, often providing milder reaction conditions, lower toxicity, and greater functional group tolerance.
This document provides detailed application notes and experimental protocols for the potential use of this compound as a catalyst in various polymerization reactions. The information is based on the established catalytic activity of a broader class of compounds, alkali metal carboxylates, to which this compound belongs. While direct and extensive literature on this compound as a polymer catalyst is limited, its chemical structure suggests plausible catalytic activity in reactions such as polyester (B1180765) and polyurethane synthesis.
Theoretical Background: The Catalytic Role of Alkali Metal Carboxylates
Recent studies have highlighted the efficacy of alkali metal carboxylates as simple and efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters.[1][2][3] The proposed catalytic mechanism involves a dual-activation pathway where the alkali metal cation and the carboxylate anion work in concert to facilitate polymerization.
In this model, the potassium cation (K⁺) of this compound can coordinate with the carbonyl oxygen of a monomer, such as a cyclic ester (lactone), thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the aminobenzoate anion can act as a general base, activating a nucleophile (e.g., an alcohol initiator or the growing polymer chain's hydroxyl end) through hydrogen bonding, thus enhancing its nucleophilicity. This cooperative activation facilitates the nucleophilic attack on the activated monomer, leading to ring-opening and polymer chain propagation.
Application I: Ring-Opening Polymerization of Cyclic Esters for Polyester Synthesis
This compound can be explored as a catalyst for the synthesis of biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), through the ring-opening polymerization of their respective cyclic ester monomers (lactide and ε-caprolactone).
Proposed Catalytic Mechanism
The proposed mechanism for the this compound-catalyzed ROP of a cyclic ester is depicted below.
Figure 1: Proposed catalytic cycle for the ring-opening polymerization of a cyclic ester catalyzed by this compound.
Experimental Protocol: Synthesis of Poly(ε-caprolactone) (PCL)
Materials:
-
ε-Caprolactone (monomer)
-
Potassium 4-aminobenzoate (B8803810) (catalyst)
-
Benzyl (B1604629) alcohol (initiator)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Drying of Glassware and Reagents: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. ε-Caprolactone and benzyl alcohol should be dried over calcium hydride and distilled under reduced pressure. Toluene should be dried using a suitable solvent purification system.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add ε-caprolactone (e.g., 1.0 g, 8.76 mmol), benzyl alcohol (e.g., 9.5 mg, 0.088 mmol, for a target degree of polymerization of 100), and potassium 4-aminobenzoate (e.g., 15.4 mg, 0.088 mmol, 1 mol% relative to the initiator) to a Schlenk flask containing a magnetic stir bar.
-
Polymerization: Add anhydrous toluene (e.g., 5 mL) to the flask. Place the flask in a preheated oil bath at a specified temperature (e.g., 100 °C).
-
Monitoring the Reaction: The polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired conversion is reached (or after a set time, e.g., 24 hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy to confirm the structure.
Expected Data and Comparison
The following table presents hypothetical data based on typical results for alkali metal carboxylate-catalyzed ROP, which can be used as a benchmark for experiments with this compound.
| Catalyst System | Monomer | [M]/[I]/[C] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI |
| Potassium Acetate | ε-Caprolactone | 100/1/1 | 100 | 24 | >95 | 11400 | ~11000 | <1.2 |
| Potassium Benzoate | Lactide | 100/1/1 | 130 | 12 | >98 | 14400 | ~14000 | <1.15 |
| This compound (Expected) | ε-Caprolactone | 100/1/1 | 100 | 24 | High | 11400 | ~11000-12000 | <1.3 |
| This compound (Expected) | Lactide | 100/1/1 | 130 | 12 | High | 14400 | ~13000-15000 | <1.2 |
[M] = Monomer, [I] = Initiator, [C] = Catalyst
Application II: Catalysis in Polyurethane Synthesis
Potassium salts of carboxylic acids have been mentioned in patent literature as catalysts or co-catalysts in the synthesis of polyurethanes.[4][5][6] These salts can accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. The basicity of the aminobenzoate anion can play a crucial role in this catalytic process.
Proposed Catalytic Role
In polyurethane formation, this compound can act as a base catalyst. The aminobenzoate anion can deprotonate the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group.
Figure 2: Proposed catalytic pathway for polyurethane synthesis catalyzed by this compound.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
Materials:
-
Poly(propylene glycol) (PPG, e.g., Mn = 2000 g/mol ) (polyol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI) (isocyanate)
-
Potassium 4-aminobenzoate (catalyst)
-
Anhydrous solvent (e.g., dimethylformamide - DMF, or bulk polymerization)
Procedure:
-
Drying of Reagents: The polyol should be dried under vacuum at 100-110 °C for several hours to remove any residual water. The isocyanate should be used as received if pure, or distilled under reduced pressure.
-
Reaction Setup: In a moisture-free environment, charge the dried polyol into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Catalyst Addition: Add potassium 4-aminobenzoate (e.g., 0.1-1.0 wt% based on the total reactants) to the polyol and stir until dissolved or well-dispersed.
-
Isocyanate Addition: Heat the mixture to the desired reaction temperature (e.g., 70-80 °C). Slowly add the diisocyanate to the polyol-catalyst mixture from the dropping funnel with continuous stirring.
-
Polymerization: Continue stirring at the reaction temperature. The viscosity of the mixture will increase as the polymerization proceeds. The reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Curing: Once the desired degree of polymerization is achieved, the resulting prepolymer can be cast into a mold and cured at an elevated temperature to form the final polyurethane elastomer.
Expected Data and Comparison
The catalytic activity of this compound can be compared to standard amine catalysts used in polyurethane synthesis.
| Catalyst | Catalyst Loading (wt%) | Gel Time (minutes) at 80°C (Hypothetical) | Tack-Free Time (minutes) at 80°C (Hypothetical) |
| Dabco (Triethylenediamine) | 0.5 | ~5 | ~15 |
| DBTDL (Dibutyltin dilaurate) | 0.1 | ~3 | ~10 |
| This compound | 0.5 | ~8-15 | ~20-30 |
| This compound | 1.0 | ~5-10 | ~15-25 |
Conclusion and Future Outlook
While direct, comprehensive studies on this compound as a polymer synthesis catalyst are not widely available in peer-reviewed literature, its chemical nature as an alkali metal carboxylate suggests its potential as a viable organocatalyst. The proposed mechanisms for its role in polyester and polyurethane synthesis are based on well-established principles of organocatalysis.
Further research is warranted to fully elucidate the catalytic efficacy of this compound, including kinetic studies, optimization of reaction conditions, and characterization of the resulting polymers. Such investigations could establish this compound as a novel, low-cost, and potentially biocompatible catalyst for the synthesis of a range of polymeric materials, with applications in the biomedical and pharmaceutical fields. The protocols and data presented here provide a foundational framework for researchers to explore this promising avenue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. US4900776A - Potassium catalyst system for preparing polyurethane based plywood-patch compositions - Google Patents [patents.google.com]
- 5. CN104558467A - Polyurethane catalyst and application thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for In Vivo Animal Studies with Potassium Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate, the potassium salt of para-aminobenzoic acid (PABA), is a compound investigated for its antifibrotic properties.[1] It is believed to exert its effects by increasing oxygen uptake at the tissue level and modulating fibrotic processes.[2] These application notes provide detailed protocols for the formulation and in vivo administration of this compound in animal models, particularly for studies focused on fibrosis.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[3] Its high solubility in water makes it amenable to various oral formulations for animal studies.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆KNO₂ | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in Water | Highly soluble | [3][4] |
Formulation Protocols
The high water solubility of this compound allows for the preparation of simple aqueous solutions for oral administration. However, for studies requiring more controlled dosing or to improve palatability and stability, a suspension in a vehicle like methylcellulose (B11928114) is recommended.
Protocol 1: Preparation of a 10% (w/v) this compound Aqueous Solution
This protocol is suitable for delivering a high concentration of the compound in a small volume.
Materials:
-
This compound powder
-
Purified water (sterile, for injection grade recommended)
-
Amber glass bottle or a container protected from light
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh 10 g of this compound powder.
-
Dissolving: Transfer the powder to a volumetric flask. Add approximately 80 mL of purified water.
-
Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved.
-
Volume Adjustment: Once dissolved, add purified water to bring the final volume to 100 mL.
-
Storage: Transfer the solution to a light-resistant container, such as an amber glass bottle. Store at 2-8°C. It is recommended to prepare this solution fresh, but it can be stored for up to one week if refrigerated.[5]
Protocol 2: Preparation of a this compound Suspension in 0.5% Methylcellulose
This protocol is ideal for ensuring a uniform and stable suspension for accurate oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (viscosity ~400 cP)
-
Purified water (sterile)
-
Magnetic stirrer with heating capabilities
-
Beakers
-
Graduated cylinders
-
Calibrated balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the required volume of purified water to 60-80°C.
-
Slowly add 0.5 g of methylcellulose powder for every 100 mL of the final volume of vehicle to the hot water while stirring vigorously to ensure proper wetting of the powder.
-
Once the methylcellulose is dispersed, remove the beaker from the heat and add the remaining two-thirds of the volume as cold water.
-
Continue stirring in a cold water bath until the solution cools and becomes clear and viscous. Store the vehicle at 2-8°C.
-
-
Calculate Required Amounts:
-
Determine the desired concentration of this compound in the final suspension (e.g., 10 mg/mL).
-
Calculate the total volume of suspension needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg for mice).
-
-
Prepare the Suspension:
-
Accurately weigh the calculated amount of this compound powder.
-
In a separate beaker, add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
-
Storage and Use:
-
Store the suspension in a well-closed, light-resistant container at 2-8°C.
-
Before each use, bring the suspension to room temperature and stir thoroughly to ensure homogeneity.
-
In Vivo Administration Protocols
Oral gavage is a common and accurate method for administering liquid formulations to rodents.
Protocol 3: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation (solution or suspension)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions for at least 3 days prior to the study.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the formulation. The typical oral gavage volume for mice is 5-10 mL/kg.
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.
-
Observe the animal for a short period after administration to ensure there are no signs of distress.
-
Data Presentation
Solubility Data
This compound is highly soluble in water, and its solubility increases with temperature.
Table 2: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Temperature (K) | Molar Fraction Solubility (x10²) |
| 10 | 283.15 | 1.85 |
| 15 | 288.15 | 2.15 |
| 20 | 293.15 | 2.48 |
| 25 | 298.15 | 2.85 |
| 30 | 303.15 | 3.27 |
| 35 | 308.15 | 3.74 |
| 40 | 313.15 | 4.26 |
| 45 | 318.15 | 4.85 |
Data adapted from a study on the solubility of p-aminobenzoic acid potassium (KPAB).[3][6]
Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound in preclinical animal models is limited, studies on p-aminobenzoic acid (PABA) in rats indicate rapid absorption from the small intestine.[4] The oral bioavailability of this compound in humans is reported to be approximately 70%, with a peak plasma concentration reached within two hours and an elimination half-life of about four hours.[2] These human data can serve as a preliminary reference for designing animal studies.
Table 3: Proposed Dosing for Antifibrotic Studies in Rodents
| Animal Model | Dosing Route | Vehicle | Proposed Dose Range (mg/kg/day) | Dosing Frequency |
| Mouse | Oral Gavage | 0.5% Methylcellulose | 100 - 500 | Once or twice daily |
| Rat | Oral Gavage | 0.5% Methylcellulose | 100 - 500 | Once or twice daily |
Note: The proposed dose range is extrapolated from human therapeutic doses and should be optimized in dose-ranging studies, including a maximum tolerated dose (MTD) study, for each specific animal model and fibrotic condition.
Signaling Pathway and Experimental Workflow
Antifibrotic Mechanism of Action
This compound is thought to exert its antifibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[7][8][9] TGF-β signaling through its receptors leads to the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as those for collagen and other extracellular matrix components.[8][9] this compound may interfere with this cascade, potentially by inhibiting Smad activation or promoting the expression of inhibitory Smads (like Smad7).[9]
Caption: Proposed mechanism of this compound in the TGF-β signaling pathway.
Experimental Workflow for In Vivo Antifibrotic Studies
A typical workflow for evaluating the antifibrotic efficacy of this compound in an animal model of fibrosis is outlined below.
Caption: General experimental workflow for in vivo antifibrotic studies.
References
- 1. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 2. Articles [globalrx.com]
- 3. ANTIFIBROTIC THERAPY WITH POTABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dosing Considerations for Potassium Aminobenzoate in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium aminobenzoate (PAB), the potassium salt of para-aminobenzoate (PABA), is a compound that has been investigated for its antifibrotic properties in various clinical conditions, including Peyronie's disease and scleroderma.[1][2][3] Its proposed mechanism of action involves the modulation of fibroblast proliferation and collagen synthesis, suggesting its potential as a therapeutic agent in fibroproliferative disorders.[2][4] These application notes provide a comprehensive overview of dosing considerations for PAB in preclinical research, offering detailed protocols for in vivo studies and summarizing key quantitative data to guide experimental design.
While extensive clinical data exists for PAB, specific preclinical dosing regimens in animal models of fibrosis are not widely published. Therefore, the following protocols and dosing tables are based on established fibrosis models and extrapolated from human clinical data and limited animal pharmacokinetic studies. Researchers are advised to perform dose-ranging studies to determine the optimal therapeutic window for their specific animal model and disease indication.
Mechanism of Action
The antifibrotic effect of this compound is believed to be multifactorial.[1] One of the proposed mechanisms is the enhancement of monoamine oxidase (MAO) activity, which leads to a reduction in serotonin (B10506) levels.[1] Elevated serotonin has been associated with the stimulation of fibroblast proliferation and collagen deposition. Additionally, PAB is thought to increase oxygen uptake at the tissue level, which may contribute to its antifibrotic effects.[1] It is also suggested that PAB directly inhibits the proliferation of fibroblasts.[2][5]
PAB [label="this compound (PAB)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAO [label="↑ Monoamine Oxidase (MAO) Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serotonin [label="↓ Serotonin Levels", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibroblast [label="Fibroblast", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="↓ Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collagen [label="↓ Collagen Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="↓ Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TissueO2 [label="↑ Tissue Oxygen Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PAB -> MAO; MAO -> Serotonin; Serotonin -> Fibroblast [label=" ", style=dashed, arrowhead=tee]; PAB -> Fibroblast [label="Direct Inhibition", style=dashed, arrowhead=tee]; Fibroblast -> Proliferation; Fibroblast -> Collagen; Proliferation -> Fibrosis; Collagen -> Fibrosis; PAB -> TissueO2; TissueO2 -> Fibrosis [style=dashed, arrowhead=tee]; }
Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to preclinical studies of this compound.
Table 1: Human Clinical Dosing Regimens (for extrapolation)
| Indication | Dosage | Frequency | Reference |
| Peyronie's Disease | 12 g/day | Divided in 4 doses | [6] |
| Scleroderma | 12 g/day | Divided in 4-6 doses | [7] |
| Fibrosis (General) | 220 mg/kg/day (pediatric) | Divided in 4-6 doses | [7] |
Table 2: Animal Pharmacokinetic Data (Rat)
| Parameter | Value | Route of Administration | Reference |
| Absorption | Rapid from small intestine | Oral | [8] |
| tmax | 3.1 min | Oral | [9] |
| Apparent Volume of Distribution (Vd) | Partially limited | Intravenous | [9] |
Table 3: Suggested Dose Ranges for Preclinical Models (to be optimized)
| Animal Model | Species | Route of Administration | Suggested Starting Dose Range (mg/kg/day) | Notes |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse/Rat | Oral Gavage | 100 - 500 | Based on extrapolation from pediatric human dose. |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Rat | Oral Gavage | 100 - 500 | Dose escalation studies are recommended. |
| Bile Duct Ligation (BDL)-Induced Liver Fibrosis | Rat | Oral Gavage | 100 - 500 | Monitor for signs of toxicity. |
Experimental Protocols
The following are detailed protocols for common preclinical fibrosis models, with suggested integration points for this compound administration.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential antifibrotic therapies.
Materials:
-
Sterile saline
-
This compound
-
Vehicle for PAB (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
24-gauge gavage needles
-
Animal housing and care facilities
Experimental Workflow:
Start [label="Start: Acclimatization of Mice (7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Day0 [label="Day 0: Intratracheal Bleomycin Instillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Day 1-21: Daily PAB or Vehicle Administration (Oral Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Monitoring: Body Weight, Clinical Signs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Day21 [label="Day 21: Sacrifice and Sample Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis: Histology (Masson's Trichrome), Hydroxyproline Assay, Gene Expression (e.g., Collagen, α-SMA)", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Day0; Day0 -> Treatment; Treatment -> Monitoring; Monitoring -> Day21; Day21 -> Analysis; }
Workflow for Bleomycin-Induced Pulmonary Fibrosis Study.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least 7 days before the experiment.
-
Fibrosis Induction (Day 0):
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
This compound Administration (Day 1-21):
-
Prepare a solution or suspension of PAB in the chosen vehicle.
-
Administer PAB or vehicle daily via oral gavage at the predetermined dose.
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the animals daily.
-
-
Sample Collection (Day 21):
-
Euthanize the animals.
-
Collect lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen), biochemical analysis (hydroxyproline assay to quantify collagen content), and gene expression analysis (e.g., RT-qPCR for collagen, α-smooth muscle actin).
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a classic and widely used model for inducing liver fibrosis.
Materials:
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil
-
This compound
-
Vehicle for PAB
-
Syringes and needles for intraperitoneal injection
-
Gavage needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least 7 days.
-
Fibrosis Induction:
-
Administer CCl4 (typically 1-2 mL/kg, diluted 1:1 in corn oil) via intraperitoneal injection twice a week for 4-8 weeks. Control animals receive corn oil only.
-
-
This compound Administration:
-
Administer PAB or vehicle daily via oral gavage throughout the CCl4 treatment period.
-
-
Monitoring:
-
Monitor body weight weekly and observe for clinical signs of liver damage (e.g., ascites, jaundice).
-
Periodic blood collection for liver function tests (ALT, AST) can be performed.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen), and biochemical and molecular analyses as described in Protocol 1.
-
Dosing Considerations and Safety
-
Dose Formulation: this compound is available as a powder. For oral administration in preclinical models, it can be dissolved in water or suspended in a vehicle like 0.5% carboxymethylcellulose.[7] Fresh preparations are recommended.
-
Route of Administration: Oral gavage is a common and precise method for administering PAB in preclinical studies.[10][11]
-
Dose Selection: The suggested starting dose ranges in Table 3 are based on extrapolation from human data. It is imperative to conduct pilot dose-ranging studies to determine the optimal and non-toxic dose for the specific animal model and experimental conditions.
Conclusion
This compound presents a promising avenue for antifibrotic therapy. The protocols and dosing considerations outlined in these application notes provide a framework for preclinical researchers to investigate its efficacy in various fibrosis models. Careful experimental design, including appropriate dose selection and comprehensive endpoint analysis, will be critical in elucidating the therapeutic potential of PAB and guiding its further development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminobenzoate potassium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic examination of p-aminobenzoic acid passage through the placenta and the small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downstate.edu [downstate.edu]
- 11. awionline.org [awionline.org]
Application of Potassium Aminobenzoate in Dermatological Research: A Comprehensive Guide for Scientists and Drug Development Professionals
Introduction: Potassium aminobenzoate (PABA), the potassium salt of para-aminobenzoic acid, has been investigated for its therapeutic potential in a variety of dermatological conditions, particularly those characterized by excessive fibrosis.[1] Its primary application in dermatology lies in the management of fibrotic skin disorders such as scleroderma and Peyronie's disease.[1][2] This document provides detailed application notes, experimental protocols, and a summary of relevant clinical data to guide researchers in the evaluation of this compound's efficacy and mechanism of action in dermatological research.
Mechanism of Action
The precise molecular mechanism of this compound's antifibrotic activity is not fully elucidated, but it is hypothesized to involve two primary pathways:
-
Enhancement of Monoamine Oxidase (MAO) Activity: this compound is thought to increase tissue oxygen uptake.[3] This is significant because the enzyme monoamine oxidase (MAO), which is responsible for the degradation of serotonin (B10506), is oxygen-dependent.[3] Elevated levels of serotonin have been linked to the stimulation of fibroblast proliferation and collagen synthesis, contributing to tissue fibrosis.[2] By enhancing MAO activity, this compound may lead to increased degradation of serotonin, thereby reducing its profibrotic effects.[4]
-
Inhibition of Fibroblast Proliferation and Glycosaminoglycan Secretion: In vitro studies have shown that this compound can directly inhibit the proliferation of fibroblasts derived from both normal and sclerodermatous skin in a dose-dependent manner.[5] Furthermore, it has been observed to inhibit the secretion of glycosaminoglycans (formerly known as acid mucopolysaccharides) by these cells.[5] However, one study reported that it did not affect collagen synthesis in vitro.[5]
Proposed Signaling Pathway
Based on the current understanding, the proposed antifibrotic signaling pathway of this compound is illustrated below. It is important to note that the direct interaction with the TGF-β pathway is hypothesized and requires further experimental validation.
Quantitative Data from Clinical Studies
The clinical efficacy of this compound has been evaluated in several studies for scleroderma and Peyronie's disease. The following tables summarize the key quantitative findings.
Table 1: Clinical Efficacy of this compound in Scleroderma
| Study Type | Number of Patients | Treatment Group | Control Group | Outcome Measure | Results | p-value | Citation |
| Retrospective | 224 (KPAB), 96 (No KPAB) | This compound (KPAB) | No KPAB | Skin Softening | 90% of KPAB patients showed mild to marked softening | <20% of control patients showed mild to moderate improvement | <0.0001 |
| Retrospective | 390 total | Adequate KPAB treatment | No KPAB treatment | 5-Year Survival Rate | 88.5% | 69.8% | <0.01 |
| Retrospective | 390 total | Adequate KPAB treatment | No KPAB treatment | 10-Year Survival Rate | 76.6% | 56.6% | <0.01 |
| Randomized, Double-Blind, Placebo-Controlled | 76 completers (38 KPAB, 38 Placebo) | 12 g/day KPAB | Placebo | Skin Mobility and Thickening Scores | No statistically significant difference between groups | - | [6][7] |
Table 2: Clinical Efficacy of this compound in Peyronie's Disease
| Study Type | Number of Patients | Treatment Group | Control Group | Outcome Measure | Results | p-value | Citation |
| Prospective, Randomized, Double-Blind, Placebo-Controlled | 51 (Potaba), 52 (Placebo) | 12 g/day this compound (Potaba) | Placebo | Plaque Size Reduction | Mean plaque size decreased from 259 mm² to 142 mm² | Mean plaque size increased from 259 mm² to 303 mm² (6 mo) then decreased to 233 mm² (12 mo) | 0.042 |
| Prospective, Randomized, Double-Blind, Placebo-Controlled | 51 (Potaba), 52 (Placebo) | 12 g/day this compound (Potaba) | Placebo | Penile Curvature Improvement | No significant improvement in pre-existing curvature | Significant deterioration in 32.5% of placebo patients | 0.066 (improvement), <0.001 (deterioration) |
| Retrospective | 34 (Potaba monotherapy), 68 (Combination therapy) | 12 g/day this compound (Potaba) | Tamoxifen, L-carnitine, PDE5 inhibitor | Plaque Size Reduction | Mean plaque size decreased from 17.0±5.0 mm to 16.2±5.3 mm | Mean plaque size decreased from 17.1±7.2 mm to 13.2±5.6 mm | Not statistically significant between groups |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antifibrotic effects of this compound in dermatological research.
In Vitro Studies
1. TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation Assay
This assay is crucial for evaluating the ability of this compound to inhibit the key event in tissue fibrosis: the transformation of fibroblasts into contractile, collagen-producing myofibroblasts.
-
Cell Culture:
-
Isolate primary human dermal fibroblasts from skin biopsies or use a commercially available cell line.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed fibroblasts into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL) for 1-2 hours.[5]
-
Induce myofibroblast differentiation by adding recombinant human TGF-β1 to a final concentration of 10 ng/mL. Include a vehicle control (no TGF-β1) and a positive control (TGF-β1 alone).
-
Incubate for 48-72 hours.
-
-
Endpoint Analysis (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts, overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of α-SMA staining normalized to the cell number (DAPI count).
-
2. Collagen Production Assay (Hydroxyproline Assay)
This assay quantifies the total collagen content in cell culture supernatants or tissue homogenates, providing a direct measure of the antifibrotic effect of the test compound.
-
Sample Preparation (from cell culture):
-
Culture dermal fibroblasts as described above and treat with this compound and/or TGF-β1.
-
Collect the cell culture supernatant.
-
Hydrolyze the samples by adding an equal volume of 12 N HCl and incubating at 120°C for 3 hours in a pressure-tight vial.
-
-
Assay Procedure (Colorimetric):
-
Transfer the hydrolyzed samples to a 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Add Chloramine-T reagent to each well and incubate for 5-20 minutes at room temperature to oxidize the hydroxyproline (B1673980).
-
Add DMAB (p-dimethylaminobenzaldehyde) reagent and incubate at 60°C for 90 minutes. This reaction produces a colored product.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total amino acid content of collagen.
-
In Vivo Studies
1. Bleomycin-Induced Scleroderma Mouse Model
This is a widely used and well-characterized animal model to study skin fibrosis and evaluate the efficacy of antifibrotic agents.
-
Animal Model:
-
Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Sclerosis:
-
Anesthetize the mice and shave a defined area on their backs.
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of a 1 mg/mL solution) into the shaved area for 4 weeks. A control group should receive PBS injections.
-
-
Treatment:
-
Administer this compound daily via oral gavage or in the drinking water. The dose should be determined based on previous studies or dose-response experiments. A vehicle control group for the treatment is also necessary.
-
Treatment can be initiated prophylactically (at the same time as bleomycin) or therapeutically (after fibrosis is established).
-
-
Endpoint Analysis:
-
Skin Thickness: Measure skin thickness at the injection site using calipers throughout the study.
-
Histology (Masson's Trichrome Staining):
-
At the end of the study, euthanize the mice and collect skin tissue from the treated area.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's Trichrome. This stain will color collagen blue, nuclei black, and cytoplasm/muscle red, allowing for the visualization and quantification of collagen deposition.
-
-
Collagen Content (Hydroxyproline Assay):
-
Homogenize a portion of the skin tissue.
-
Perform the hydroxyproline assay as described in the in vitro protocol to quantify the total collagen content.
-
-
Summary and Future Directions
This compound shows promise as an antifibrotic agent in dermatological research, with some clinical evidence supporting its efficacy in scleroderma and Peyronie's disease. The proposed mechanism of action, involving the enhancement of MAO activity and direct effects on fibroblasts, provides a basis for further investigation. The experimental protocols outlined in this document offer a framework for researchers to systematically evaluate the antifibrotic potential of this compound and to further elucidate its molecular mechanisms.
Future research should focus on:
-
Elucidating the direct molecular link between this compound and key fibrotic signaling pathways, such as the TGF-β/Smad pathway.
-
Conducting dose-response studies in well-controlled in vitro and in vivo models to determine optimal therapeutic concentrations.
-
Performing larger, multicenter, randomized controlled trials to provide more definitive evidence of its clinical efficacy in various fibrotic skin diseases.
By utilizing the methodologies and understanding the current state of research presented here, scientists and drug development professionals can contribute to a more comprehensive understanding of the therapeutic potential of this compound in dermatology.
References
- 1. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Potassium Aminobenzoate in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of potassium aminobenzoate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: Potassium p-aminobenzoate (KPAB) is the potassium salt of p-aminobenzoic acid. Its solubility is highest in polar protic and polar aprotic solvents. It is readily soluble in water, polyhydroxy alcohols (like ethylene (B1197577) glycol), and amides (like formamide (B127407) and DMF).[1][2] Its solubility is considerably lower in less polar solvents like ethyl acetate (B1210297) and alcohols such as ethanol, n-propanol, and isopropyl alcohol.[1][2]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound in both single and mixed organic solvents generally increases with a rise in temperature.[1] This endothermic dissolution process is a common characteristic for many salts.
Q3: Can pH be adjusted to improve the solubility of this compound in aqueous or mixed aqueous-organic solutions?
A3: Yes, pH can significantly influence the solubility of aminobenzoates. For the parent compound, p-aminobenzoic acid, solubility is higher at both low and high pH compared to a neutral pH. At a low pH, the amino group is protonated, and at a high pH, the carboxylic acid group is deprotonated, both leading to more soluble ionic species. While this compound is already a salt, in aqueous or protic organic solvents, adjusting the pH away from the isoelectric point of the corresponding acid can further enhance solubility.
Q4: What are the most effective strategies for significantly improving the solubility of this compound in a specific organic solvent?
A4: Several techniques can be employed to enhance the solubility of this compound:
-
Co-solvency: The addition of a miscible co-solvent in which the compound is more soluble can significantly increase the overall solubility of the system.
-
Hydrotropy: The addition of a high concentration of a hydrotropic agent (e.g., sodium benzoate, urea, nicotinamide) can enhance the solubility of poorly soluble drugs in aqueous and sometimes in mixed solvent systems.
-
Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Low Solubility in a Chosen Organic Solvent
Symptoms:
-
Incomplete dissolution of this compound at the desired concentration.
-
Formation of a precipitate or cloudy solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The polarity of the solvent may not be optimal. Consult the solubility data table below and consider switching to a more polar solvent such as DMF, formamide, or ethylene glycol. |
| Insufficient Temperature | The dissolution of this compound is endothermic. Gently heat the solution while stirring to increase solubility. Ensure the temperature is compatible with the stability of all components in your experiment. |
| Concentration Exceeds Saturation Point | The desired concentration may be above the solubility limit of the solvent at the current temperature. Try reducing the concentration or employing a solubility enhancement technique. |
Issue 2: Precipitation of this compound from Solution
Symptoms:
-
The compound initially dissolves but then precipitates out over time or upon cooling.
-
The solution becomes cloudy or forms visible crystals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuation | If the compound was dissolved at an elevated temperature, a decrease in temperature will lower its solubility, leading to precipitation. Maintain a constant and controlled temperature for your solution. |
| Change in Solvent Composition | Evaporation of a volatile co-solvent can alter the solvent system's polarity and reduce solubility. Keep the solution in a sealed container. |
| pH Shift | In protic or aqueous-organic mixtures, a shift in pH towards the isoelectric point of p-aminobenzoic acid can cause precipitation. Ensure the pH of your solution is buffered and stable. |
Quantitative Data Summary
The following tables provide a summary of the solubility of potassium p-aminobenzoate (KPAB) in various solvents at different temperatures.
Table 1: Mole Fraction Solubility (x) of Potassium p-Aminobenzoate in Pure Organic Solvents
| Temperature (K) | Ethanol (x 10³) | DMF (x 10³) | n-Propanol (x 10⁴) | Isopropyl Alcohol (x 10⁴) | Ethyl Acetate (x 10⁴) |
| 283.15 | 1.95 | 1.83 | 9.36 | 6.48 | 2.17 |
| 288.15 | 2.13 | 2.01 | 10.32 | 7.15 | 2.39 |
| 293.15 | 2.33 | 2.21 | 11.37 | 7.88 | 2.63 |
| 298.15 | 2.55 | 2.43 | 12.53 | 8.69 | 2.90 |
| 303.15 | 2.79 | 2.66 | 13.79 | 9.56 | 3.19 |
| 308.15 | 3.05 | 2.92 | 15.18 | 10.53 | 3.52 |
| 313.15 | 3.34 | 3.20 | 16.70 | 11.59 | 3.87 |
| 318.15 | 3.65 | 3.51 | 18.37 | 12.76 | 4.26 |
Data extracted from the Journal of Chemical & Engineering Data, 2018.[1][2]
Experimental Protocols
Protocol 1: Solubility Determination by the Isothermal Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound powder
-
Selected organic solvent
-
Sealed flasks (e.g., screw-cap vials)
-
Shaking incubator or water bath with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed flask.
-
Place the flask in a shaking incubator set to a constant temperature (e.g., 298.15 K).
-
Agitate the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solids.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the analytical range of your quantification method.
-
Determine the concentration of this compound in the diluted filtrate using a calibrated HPLC-UV method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol describes a systematic approach to evaluating the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (in which solubility is low)
-
Co-solvent (miscible with the primary solvent and in which the compound has higher solubility)
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of solvent mixtures with varying volume ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
For each solvent mixture, determine the solubility of this compound using the Isothermal Shake-Flask Method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
-
Identify the co-solvent concentration that provides the desired solubility enhancement while meeting other experimental constraints.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol details the preparation of a solid dispersion to enhance the dissolution rate and apparent solubility of this compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Common solvent (in which both the drug and carrier are soluble, e.g., methanol)
-
Rotary evaporator or a hot plate with a magnetic stirrer
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:1, 1:3, or 1:5 drug-to-carrier ratio).
-
Dissolve both the this compound and the carrier in a minimal amount of the common solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven or desiccator for 24 hours to remove any residual solvent.
-
Gently scrape and pulverize the resulting solid dispersion into a fine powder.
-
Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Visualized Experimental Workflows
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for a co-solvency solubility enhancement study.
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
References
Technical Support Center: Potassium Aminobenzoate Aqueous Solutions
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the stability of potassium aminobenzoate (PABA-K) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an aqueous solution?
A1: The main stability issues for aqueous solutions of this compound are degradation due to oxidation, hydrolysis, and photolysis. These degradation processes can lead to a loss of potency, the formation of impurities, and visible changes in the solution, such as discoloration (yellowing or browning). Key factors influencing stability are exposure to light, oxygen, high temperatures, and non-optimal pH levels.
Q2: My PABA-K solution has turned yellow/brown. What is the cause?
A2: Discoloration in PABA-K solutions is most commonly caused by oxidative degradation. The aminobenzoate molecule is susceptible to oxidation, which forms colored degradation products. This process can be accelerated by exposure to atmospheric oxygen, light (especially UV light), and the presence of metal ions.
Q3: What is the optimal pH for maintaining the stability of a PABA-K solution?
A3: A 1% solution of potassium p-aminobenzoate is slightly alkaline, with a pH of approximately 7.0.[1] Maintaining a pH in the neutral to slightly alkaline range is generally recommended to minimize hydrolytic degradation. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[2][3][4]
Q4: How should I store my prepared PABA-K aqueous solution?
A4: To maximize stability, aqueous solutions of this compound should be stored in a refrigerator.[5] The container should be light-resistant, such as an amber glass bottle, to protect it from light-induced degradation.[5] It is also advisable to minimize headspace in the container to reduce exposure to oxygen. For short-term use, prepared solutions should be discarded after one week.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration (Yellow to Brown) | Oxidation: Exposure to air (oxygen) and/or light. | • Prepare fresh solutions daily if possible.• Store solutions in tightly sealed, light-resistant containers (e.g., amber vials).[5]• Purge the container headspace with an inert gas (e.g., nitrogen, argon) before sealing.• Consider adding an antioxidant (e.g., sodium metabisulfite), ensuring it is compatible with the experimental design. |
| Precipitation or Cloudiness | Solubility Issues: Temperature fluctuations or exceeding the solubility limit.Degradation: Formation of insoluble degradation products.pH Shift: Change in pH to a region where PABA-K or its free acid form is less soluble. | • Ensure the solution is stored at a consistent, refrigerated temperature.[5]• Confirm the concentration is within the solubility limits for the given solvent and temperature.• Check the pH of the solution and adjust with a suitable buffer if necessary.• Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of Potency / Inconsistent Results | Chemical Degradation: Significant breakdown of the PABA-K molecule due to hydrolysis, oxidation, or photolysis. | • Perform a stability-indicating assay (e.g., HPLC) to quantify the remaining PABA-K and identify degradation products.• Implement a forced degradation study to understand the molecule's behavior under stress conditions (see Protocol for Forced Degradation Study below).[2][4][6]• Review storage conditions and handling procedures to minimize exposure to degradative factors (light, heat, oxygen). |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound.[2][4][7]
Objective: To investigate the degradation of PABA-K under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in water, typically at a concentration of 1 mg/mL.[3]
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) and keep at room temperature. If no degradation is observed, increase the temperature to 50-60°C.[3]
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH) and keep at room temperature. If no degradation is observed, increase the temperature to 50-60°C.[3][6]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store protected from light at room temperature.[6]
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-70°C) in a calibrated oven, protected from light.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of PABA-K remaining and to profile any degradation products.
Visual Guides
Troubleshooting Workflow for PABA-K Solution Instability
The following diagram outlines a logical workflow for diagnosing and addressing common stability issues encountered with this compound solutions.
References
- 1. Potassium p-Aminobenzoate [drugfuture.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminobenzoate potassium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. jpsbr.org [jpsbr.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Potassium Aminobenzoate Crystallization
Welcome to the technical support center for the crystallization of potassium aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: this compound is highly soluble in water, making water a primary choice for recrystallization. It is also soluble in polar protic solvents like ethanol (B145695) and ethylene (B1197577) glycol, and polar aprotic solvents such as formamide (B127407) and dimethylformamide (DMF). The choice of solvent will depend on the specific impurities you are trying to remove. A mixed solvent system, such as water-ethanol or water-isopropyl alcohol, can also be effective for optimizing yield and purity.
Q2: What are the common impurities found in crude this compound?
A2: Common process-related impurities can include residual starting materials and by-products from the synthesis of p-aminobenzoic acid. Specific impurities that are often monitored include aniline (B41778) and p-toluidine. The United States Pharmacopeia (USP) sets limits for these impurities in pharmaceutical-grade aminobenzoate potassium.
Q3: How can I control the crystal size and morphology of this compound?
A3: Crystal size and shape (habit) are influenced by several factors including the solvent system, cooling rate, agitation, and the presence of impurities. Slower cooling rates generally favor the formation of larger, more well-defined crystals. The use of co-solvents or additives can also modify the crystal habit. For the parent compound, p-aminobenzoic acid, different solvents are known to produce different polymorphs (e.g., needle-like vs. prismatic crystals), and similar effects can be expected for its potassium salt.
Q4: My this compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the dissolved solute separates as a liquid phase instead of solid crystals. This often happens when a solution is supersaturated at a temperature above the melting point of the solute in that solvent system, or when the cooling is too rapid. To resolve this, try adding a small amount of additional solvent to decrease the supersaturation, followed by very slow cooling with gentle agitation. Seeding the solution with a few crystals of pure this compound can also help to induce proper crystallization.
Q5: How does pH affect the crystallization of this compound?
A5: As the potassium salt of a weak acid (p-aminobenzoic acid), the solubility of this compound in aqueous solutions is influenced by pH. While this compound itself is generally stable in neutral to slightly alkaline solutions, adjusting the pH towards the acidic range will protonate the carboxylate group, leading to the precipitation of the less soluble p-aminobenzoic acid. This principle can be used in a purification strategy where the compound is dissolved at a neutral or slightly alkaline pH, filtered to remove insoluble impurities, and then carefully acidified to crystallize p-aminobenzoic acid, which can then be re-dissolved and neutralized to form the potassium salt. The pH can also influence the crystal morphology of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Solution is not sufficiently supersaturated. 2. The compound is too soluble in the chosen solvent. | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 3. Add a "seed" crystal of pure this compound. 4. If using a single solvent, consider adding a miscible anti-solvent (a solvent in which this compound is less soluble) dropwise until turbidity persists. |
| Crystallization occurs too rapidly. | 1. The solution is too concentrated. 2. The cooling rate is too fast. | 1. Gently reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly by insulating the flask or letting it cool to room temperature before placing it in a cooling bath. |
| The resulting crystals are very fine or needle-like. | 1. High level of supersaturation. 2. Rapid cooling. 3. Solvent choice. | 1. Reduce the rate of cooling. 2. Consider using a different solvent or a mixed solvent system. The crystal habit of the related p-aminobenzoic acid is known to be highly dependent on the solvent. 3. Agitation speed can also influence crystal morphology. |
| The purified product has a low melting point or appears discolored. | 1. Incomplete removal of impurities. 2. Co-crystallization of impurities. | 1. Ensure the dissolution was complete at the higher temperature to leave behind less soluble impurities for hot filtration. 2. If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration. 3. A second recrystallization may be necessary. |
| Oily precipitate forms instead of crystals. | 1. Solution is highly supersaturated at a temperature above the compound's melting point in the solvent. 2. Rapid cooling. | 1. Reheat the mixture to dissolve the oil, add more solvent, and cool slowly with gentle stirring. 2. Try a lower initial concentration of the solute. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10^3) |
| Water | 10 | 11.8 |
| 20 | 14.2 | |
| 30 | 17.0 | |
| 40 | 20.3 | |
| 50 | 24.2 | |
| Ethanol | 10 | 1.9 |
| 20 | 2.3 | |
| 30 | 2.8 | |
| 40 | 3.4 | |
| 50 | 4.1 | |
| Isopropyl Alcohol | 10 | 0.4 |
| 20 | 0.5 | |
| 30 | 0.7 | |
| 40 | 0.9 | |
| 50 | 1.2 | |
| Ethylene Glycol | 10 | 8.5 |
| 20 | 10.5 | |
| 30 | 12.9 | |
| 40 | 15.8 | |
| 50 | 19.3 | |
| Formamide | 10 | 6.2 |
| 20 | 7.8 | |
| 30 | 9.7 | |
| 40 | 12.0 | |
| 50 | 14.8 | |
| Dimethylformamide (DMF) | 10 | 1.2 |
| 20 | 1.5 | |
| 30 | 1.9 | |
| 40 | 2.4 | |
| 50 | 3.0 | |
| n-Propanol | 10 | 0.6 |
| 20 | 0.8 | |
| 30 | 1.0 | |
| 40 | 1.3 | |
| 50 | 1.7 | |
| Ethyl Acetate | 10 | 0.1 |
| 20 | 0.2 | |
| 30 | 0.3 | |
| 40 | 0.4 | |
| 50 | 0.5 |
Data is derived from the Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound from Water
Objective: To purify crude this compound using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture with gentle stirring until the water begins to boil. Continue to add small portions of hot deionized water until the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a suitable temperature (e.g., 60-80 °C) or in a vacuum desiccator.
Protocol 2: Two-Solvent Recrystallization of this compound using Water and Ethanol
Objective: To purify crude this compound using a water-ethanol solvent system. This is particularly useful when the impurities have different solubilities in this mixture compared to the desired product.
Materials:
-
Crude this compound
Identifying and characterizing impurities in potassium aminobenzoate samples
Technical Support Center: Potassium Aminobenzoate Impurity Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities I should expect in a this compound sample?
A1: Common impurities can originate from the synthesis process, degradation, or storage. These typically include unreacted starting materials like 4-aminobenzoic acid, residual catalysts such as potassium hydroxide, by-products from side reactions, and various degradation products. Residual solvents and heavy metals from the manufacturing process may also be present.
Q2: I am seeing significant peak tailing for the main this compound peak in my reverse-phase HPLC analysis. What is causing this and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like aminobenzoates on silica-based columns. The primary cause is often the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase (e.g., using a phosphate (B84403) buffer at pH 7.0-7.5) to suppress the ionization of the silanol groups.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column specifically designed to minimize silanol interactions.
-
Addition of a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
Q3: My HPLC-UV analysis shows several small, unidentified peaks. How can I proceed with their identification?
A3: The presence of unknown peaks requires a systematic approach to identification. The workflow below outlines a typical strategy for impurity identification.
Q4: How can I quantify residual solvents in my this compound sample?
A4: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for the quantification of residual solvents. A headspace autosampler is typically used for sample introduction to avoid injecting the non-volatile this compound onto the GC column.
Quantitative Data Summary
The tables below summarize typical analytical results for impurity analysis in a batch of this compound.
Table 1: Related Substances by HPLC
| Impurity Name | Retention Time (min) | Specification Limit (%) | Result (%) |
| 4-Aminobenzoic Acid | 4.2 | ≤ 0.50 | 0.15 |
| Unknown Impurity 1 | 5.8 | ≤ 0.10 | 0.08 |
| Unknown Impurity 2 | 7.1 | ≤ 0.10 | 0.05 |
| Total Impurities | N/A | ≤ 1.0 | 0.28 |
Table 2: Residual Solvents by GC
| Solvent | Specification Limit (ppm) | Result (ppm) |
| Ethanol | ≤ 5000 | 250 |
| Isopropanol | ≤ 5000 | < 100 |
| Acetone | ≤ 5000 | < 50 |
Table 3: Heavy Metals by ICP-MS
| Metal | Specification Limit (ppm) | Result (ppm) |
| Lead (Pb) | ≤ 0.5 | < 0.1 |
| Mercury (Hg) | ≤ 1.5 | < 0.1 |
| Arsenic (As) | ≤ 1.5 | < 0.1 |
| Cadmium (Cd) | ≤ 0.5 | < 0.1 |
Experimental Protocols
Protocol 1: HPLC Method for Related Substances
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of organic impurities in this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Buffer: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with phosphoric acid.
-
Mobile Phase A: Buffer
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 35 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample.
-
Dissolve in and dilute to 50 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
-
Data Analysis:
-
Identify the peak corresponding to 4-aminobenzoic acid based on the retention time of a standard.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
-
Protocol 2: GC Method for Residual Solvents
This protocol describes the Gas Chromatography (GC) method for determining residual solvents using a headspace autosampler.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Capillary column (e.g., DB-624, 30 m x 0.53 mm, 3 µm)
-
-
Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reference standards for expected solvents (e.g., ethanol, isopropanol)
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 min
-
Transfer Line Temperature: 110 °C
-
Pressurization Time: 1 min
-
-
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 140 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 10 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
Seal the vial immediately.
-
-
Data Analysis:
-
Quantify the amount of each residual solvent by comparing the peak areas from the sample preparation to those of a standard solution containing known concentrations of the solvents.
-
Technical Support Center: Optimizing Potassium Aminobenzoate Concentration for In Vitro Assays
Welcome to the technical support center for the use of potassium aminobenzoate in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of in vitro antifibrotic assays?
A1: this compound's primary proposed mechanism of action in antifibrotic assays is through its anti-inflammatory and antifibrotic activities.[1] It is believed to enhance the activity of monoamine oxidase (MAO), an enzyme that degrades serotonin (B10506). Elevated serotonin levels have been linked to the progression of fibrosis. By increasing MAO activity, this compound may help reduce local serotonin concentrations, thereby mitigating fibrotic processes.[1] Additionally, it is thought to increase oxygen uptake at the tissue level, which can also contribute to its antifibrotic effects.
Q2: What is a general starting concentration range for this compound in in vitro fibroblast assays?
A2: Based on published studies, a broad concentration range to consider for initial experiments with fibroblasts is 100 µg/mL to 5000 µg/mL. One study demonstrated that inhibition of fibroblast proliferation begins at approximately 3000 µg/mL, while effects on acid mucopolysaccharide secretion were observed at concentrations as low as 100 µg/mL.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is freely soluble in water.[3] To prepare a stock solution, dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS) to a desired high concentration (e.g., 100 mg/mL). Filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell culture medium.
Q4: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A4: Precipitation can occur for several reasons. High concentrations of the compound may exceed its solubility in the specific medium, especially at physiological pH and temperature.[4][5] Also, interactions with components in the serum or the medium itself can lead to precipitation.[4] To troubleshoot, try preparing a fresh, lower concentration stock solution and ensure it is fully dissolved before adding it to the pre-warmed medium. Perform a stepwise dilution into the medium while gently mixing. If the issue persists, consider reducing the final concentration in your assay. In some cases, a salt-out effect can be observed in urine, though this is less common in buffered cell culture media.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent dissolution of this compound stock solution.
-
Troubleshooting Steps:
-
Always prepare fresh dilutions from a validated stock solution for each experiment.
-
Ensure the stock solution is completely dissolved before use. Vortex thoroughly.
-
When diluting, add the stock solution to the culture medium and mix immediately and gently to ensure homogeneity.
-
Issue 2: Unexpected Cytotoxicity
-
Possible Cause: The concentration of this compound used is too high for the specific cell line.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line.
-
Start with a wide range of concentrations in your initial experiments to identify a non-toxic working range.
-
Refer to the quantitative data table below for concentrations used in previous fibroblast studies.
-
Issue 3: Lack of Expected Antifibrotic Effect
-
Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Steps:
-
Increase the concentration of this compound in a stepwise manner, being mindful of potential cytotoxicity.
-
Ensure your positive controls for fibrosis induction (e.g., TGF-β1) are working as expected.
-
-
Possible Cause 2: The chosen in vitro model is not sensitive to the mechanism of action of this compound.
-
Troubleshooting Steps:
-
Consider that this compound's effect may be cell-type specific.
-
If possible, use primary cells derived from fibrotic tissues, as they may be more responsive.
-
Ensure your assay is designed to detect changes in the relevant fibrotic markers (e.g., collagen deposition, α-SMA expression).
-
Data Presentation
Table 1: In Vitro Effects of this compound on Fibroblasts
| Cell Type | Assay | Concentration Range Tested (µg/mL) | Observed Effect | Reference |
| Normal Human Skin Fibroblasts | Proliferation | Not specified, but inhibition started at ~3000 µg/mL | Dose-dependent inhibition of proliferation. | [2] |
| Scleroderma Fibroblasts | Proliferation | Not specified, but inhibition started at ~3000 µg/mL | Dose-dependent inhibition of proliferation. | [2] |
| Rheumatoid Synovial Cells | Proliferation | Not specified, but inhibition started at ~3000 µg/mL | Dose-dependent inhibition of proliferation. | [2] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 100 - 5000 µg/mL | Inhibition observed even at 100 µg/mL; over 50% inhibition at 5000 µg/mL. | [2] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 - 5000 µg/mL | Inhibition observed even at 100 µg/mL; over 50% inhibition at 5000 µg/mL. | [2] |
| Various Fibroblast Strains | Collagen Synthesis | Not specified | No effect observed. | [2] |
Experimental Protocols
Protocol 1: Assessment of Antifibrotic Activity in TGF-β1-Stimulated Fibroblasts
This protocol is designed to assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
-
Cell Seeding: Seed human dermal fibroblasts in a 24-well plate at a density of 5 x 104 cells/well in complete DMEM. Culture for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours.
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 100, 500, 1000, 3000 µg/mL) in serum-free DMEM.
-
Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
Induce fibrosis by adding TGF-β1 to a final concentration of 10 ng/mL to all wells except the negative control.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Analysis of Myofibroblast Differentiation:
-
Immunofluorescence for α-SMA: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for α-smooth muscle actin (α-SMA) using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Western Blot for α-SMA: Lyse the cells and perform Western blot analysis to quantify the expression of α-SMA.
-
Collagen Assay: Quantify total collagen production in the cell lysate or supernatant using a commercially available collagen assay kit.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Activity Assay
This protocol provides a general method to assess the effect of this compound on MAO activity.
-
Enzyme Source: Use commercially available recombinant human MAO-A or MAO-B, or mitochondrial fractions isolated from relevant tissues.
-
Reaction Mixture:
-
In a 96-well plate, add your enzyme source to a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add a suitable MAO substrate (e.g., kynuramine (B1673886) for a fluorometric assay or tyramine (B21549) for a spectrophotometric assay) to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Fluorometric Assay: Stop the reaction and measure the fluorescence of the product (e.g., 4-hydroxyquinoline (B1666331) from kynuramine) at the appropriate excitation and emission wavelengths.[7]
-
Spectrophotometric Assay: Measure the change in absorbance of the product at the specified wavelength.
-
-
Data Analysis: Calculate the percentage of MAO activity relative to the vehicle control for each concentration of this compound.
Visualizations
Caption: Proposed mechanism of this compound in fibrosis.
Caption: Workflow for assessing antifibrotic activity.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium p-Aminobenzoate [drugfuture.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Para-aminobenzoate inhibition of precipitation of urine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Potassium Aminobenzoate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage gastrointestinal (GI) side effects of potassium aminobenzoate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal models?
A1: Based on clinical observations in humans, the most anticipated GI side effects in animal models would include nausea, vomiting (in species that can vomit), and diarrhea.[1] Researchers should monitor animal models for signs of GI distress such as anorexia (loss of appetite), weight loss, altered stool consistency (diarrhea, soft stools), and changes in behavior (e.g., lethargy, abdominal posturing).
Q2: How can the administration technique influence the gastrointestinal side effects of this compound?
A2: Improper oral gavage technique is a significant contributor to GI adverse effects in animal studies. Complications can include inflammation of the esophagus (esophagitis), and perforation of the esophagus or stomach. The choice of gavage needle is also critical; flexible plastic tubes have been shown to cause less esophageal inflammation in mice compared to rigid metal needles. Slow administration of the substance is also recommended to prevent reflux.
Q3: Can the formulation of this compound impact its gastrointestinal tolerability?
A3: Yes, the formulation can significantly influence GI side effects. The concentration of the drug, the choice of vehicle, and the delivery rate are all important factors.[2] For a compound like this compound, which is likely a direct irritant, formulation strategies such as encapsulation or the use of a controlled-release formulation could reduce direct contact with the GI mucosa and improve tolerability.[2]
Q4: What role does the vehicle play in this compound-induced GI side effects?
A4: The vehicle used to dissolve or suspend this compound can have its own effects on the GI tract. Some vehicles, especially at high concentrations, can irritate the GI mucosa. It is crucial to select a well-tolerated, inert vehicle (e.g., water, saline, 0.5% methylcellulose) and to include a vehicle-only control group in your experiment to differentiate the effects of the drug from those of the vehicle.
Q5: Are there any prophylactic strategies to mitigate anticipated gastrointestinal side effects of this compound?
A5: Yes, several strategies can be employed. Co-administration of gastroprotective agents, such as proton pump inhibitors (PPIs) or H2 receptor antagonists, may be considered, although their efficacy for drug-induced irritation (as opposed to acid-related damage) can vary.[3][4] Additionally, ensuring animals are fed or providing the dose with a meal can help lessen stomach upset.[1]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diarrhea or loose stools | Direct irritation of the intestinal mucosa by this compound. | - Reduce the dose or frequency of administration.- Consider a formulation change, such as microencapsulation, to slow the release of the drug.- Co-administer a gastroprotective agent after consulting relevant literature and veterinary staff.- Ensure a standardized diet and monitor for any changes in food and water intake. |
| Weight loss or reduced food intake | Nausea, anorexia, or general malaise due to GI discomfort. | - Administer this compound with food or shortly after feeding.- Palatable dosing vehicles may encourage voluntary consumption and reduce stress.[5]- Monitor animal weight daily.- If significant weight loss persists, a dose reduction or temporary cessation of treatment may be necessary. |
| Inconsistent results between animals | Variability in oral gavage technique, gut microbiota, or underlying health status. | - Ensure all personnel are thoroughly trained and standardized in their oral gavage technique.- Use flexible plastic gavage needles to minimize esophageal injury.- House animals from different treatment groups separately to avoid cross-contamination of microbiota.- Acclimatize animals properly before the start of the experiment and source them from a reputable vendor. |
| Signs of oral or esophageal irritation | Caustic nature of the formulation or physical injury from gavage. | - Check the pH of the this compound formulation; ideally, it should be between 5 and 9.- Refine the oral gavage procedure to ensure smooth and slow administration.- Consider alternative, less stressful dosing methods if the experimental design allows. |
Data Presentation: Efficacy of Mitigation Strategies
The following table presents hypothetical data from a study in a rat model evaluating different strategies to mitigate this compound-induced gastrointestinal side effects.
| Treatment Group | Dose of this compound | Mitigation Strategy | Average Change in Body Weight (Day 7) | Stool Consistency Score (0-3 scale) | Incidence of Diarrhea (%) |
| Vehicle Control | 0 mg/kg | None | +5.2 g | 0.5 | 0% |
| This compound | 500 mg/kg | None | -3.1 g | 2.5 | 60% |
| This compound + Food | 500 mg/kg | Administration with a meal | +1.5 g | 1.5 | 20% |
| Encapsulated this compound | 500 mg/kg | Microencapsulation | +2.8 g | 1.0 | 10% |
| This compound + Omeprazole | 500 mg/kg | Co-administration with a PPI | -1.0 g | 2.0 | 40% |
Stool Consistency Score: 0=normal, 1=soft, 2=very soft, 3=diarrhea
Experimental Protocols
Protocol 1: Evaluation of Mitigation Strategies for this compound-Induced Gastrointestinal Side Effects in a Rodent Model
Objective: To assess the effectiveness of co-administration with food and microencapsulation in reducing the gastrointestinal side effects of orally administered this compound in rats.
Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-300g).
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Microencapsulated this compound (prepared in-house or sourced commercially)
-
Standard rodent chow
-
Oral gavage needles (flexible plastic)
-
Metabolic cages for fecal collection
-
Analytical balance
Procedure:
-
Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following treatment groups (n=8 per group):
-
Group 1: Vehicle control (0.5% methylcellulose)
-
Group 2: this compound (500 mg/kg) in vehicle
-
Group 3: this compound (500 mg/kg) in vehicle, administered immediately after a small, timed meal.
-
Group 4: Microencapsulated this compound (equivalent to 500 mg/kg) in vehicle.
-
-
Dosing: Administer the assigned treatment orally via gavage once daily for 7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of GI distress (e.g., lethargy, piloerection, abnormal posture).
-
Collect fecal samples daily and score for consistency using a standardized scale.
-
-
Data Analysis:
-
Calculate the percentage change in body weight for each animal.
-
Determine the incidence of diarrhea in each group.
-
Analyze stool consistency scores and body weight changes using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Plausible signaling pathway for GI irritation.
Caption: Experimental workflow for mitigation strategies.
References
- 1. Para-Aminobenzoic Acid (PABA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Formulation and dosage form design in drug-induced topical irritation of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroprotective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Aminobenzoate-Induced Liver Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for potassium aminobenzoate-induced liver toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (PABA) known to be hepatotoxic?
A1: Clinical evidence suggests that this compound can cause acute liver injury, but this is considered an uncommon, if not rare, idiosyncratic reaction.[1][2] In many cases, patients with underlying conditions like scleroderma who were treated with this compound showed no higher incidence of liver function test abnormalities compared to untreated individuals.[2] However, case reports have documented instances of acute hepatitis linked to its use.[1][3]
Q2: What is the typical timeframe for the onset of liver injury in clinical cases?
A2: In reported clinical cases, liver injury typically manifests 4 to 8 weeks after the initiation of this compound therapy.
Q3: What are the clinical signs of this compound-induced liver toxicity?
A3: Clinical signs can include elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase. Symptoms may include right upper quadrant pain, nausea, fever, and dark urine.
Q4: What is the proposed mechanism for this compound-induced liver injury?
A4: The leading hypothesis is that the liver injury is not due to direct toxicity of the compound but rather an immune-mediated hypersensitivity reaction.[4] This type of idiosyncratic drug-induced liver injury (DILI) is thought to involve the formation of reactive metabolites that can act as haptens, forming adducts with proteins and triggering an immune response.[4][5]
Q5: How is this compound metabolized?
A5: this compound, being the potassium salt of p-aminobenzoic acid (PABA), is primarily metabolized in the liver. A key metabolic pathway for aromatic amines like PABA is N-acetylation.[6][7] The rate of N-acetylation can vary between individuals due to genetic polymorphisms in the N-acetyltransferase (NAT) enzymes, which could potentially influence susceptibility to adverse reactions.[6]
Troubleshooting Guide for In Vitro Experiments
This guide addresses specific issues researchers might encounter when assessing the hepatotoxicity of this compound in vitro.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assays between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to improper dissolution. 3. Fluctuations in incubator conditions (CO2, temperature, humidity). 4. Passage number of cells affecting their sensitivity. | 1. Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh stock solutions of this compound for each experiment and ensure complete dissolution. 3. Regularly calibrate and monitor incubator conditions. 4. Use cells within a consistent and low passage number range for all experiments. |
| No significant cytotoxicity observed even at high concentrations. | 1. The chosen cell line (e.g., HepG2) may have low expression of the specific metabolic enzymes required to form reactive metabolites. 2. The in vitro model may lack the immune components necessary to replicate an immune-mediated toxicity mechanism. 3. The experimental duration may be too short to observe effects. | 1. Consider using a more metabolically competent cell line, such as HepaRG cells, or primary human hepatocytes. 2. Explore co-culture systems that include immune cells (e.g., lymphocytes or macrophages) to model immune-mediated responses. 3. Extend the incubation time with this compound (e.g., 48-72 hours) to assess for delayed toxicity. |
| Discrepancy between cytotoxicity data and markers of cellular stress (e.g., ROS, mitochondrial dysfunction). | 1. The primary mechanism of toxicity may not be directly cytotoxic but may involve sublethal cellular stress. 2. The timing of the assays may not be optimal to capture both events. | 1. Focus on assays that measure specific mechanisms of DILI, such as mitochondrial membrane potential, ATP levels, and reactive oxygen species (ROS) production, even in the absence of overt cell death. 2. Perform a time-course experiment to determine the optimal time points for measuring both cytotoxicity and cellular stress markers. |
| Inconsistent results in assays measuring reactive metabolite formation. | 1. Low metabolic activity of the chosen cell line. 2. Instability of the reactive metabolites. | 1. Use liver microsomes or S9 fractions in addition to cell-based models to enhance metabolic activation. 2. Employ trapping agents to stabilize and detect transient reactive metabolites. |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment in HepG2 Cells
This protocol outlines a general procedure for evaluating the potential hepatotoxicity of this compound using the human hepatoma cell line HepG2.
1. Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 1% non-essential amino acids.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed 0.45 x 10^6 cells per well in a 24-well plate and allow them to attach and grow for 24 hours.[8]
2. Compound Treatment:
-
Prepare a stock solution of this compound in sterile, deionized water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubate the cells for 24, 48, and 72 hours.
3. Assessment of Cytotoxicity (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
4. Measurement of Liver Enzyme Leakage (ALT/AST):
-
After the incubation period, collect the cell culture supernatant.
-
Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.
5. Assessment of Oxidative Stress (ROS Production):
-
After the desired treatment duration, remove the medium and incubate the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium.
-
After incubation, wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Data Presentation: Example of Expected Results
The following table illustrates how to structure quantitative data from the described experiments.
| Concentration of this compound (mM) | Cell Viability (% of Control) | ALT Leakage (U/L) | AST Leakage (U/L) | ROS Production (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 12.5 ± 1.8 | 25.1 ± 3.4 | 1.0 ± 0.1 |
| 1 | 98.1 ± 4.9 | 13.2 ± 2.1 | 26.5 ± 3.9 | 1.2 ± 0.2 |
| 5 | 95.3 ± 6.1 | 15.8 ± 2.5 | 30.2 ± 4.1 | 1.8 ± 0.3 |
| 10 | 88.7 ± 7.3 | 20.1 ± 3.0 | 38.6 ± 5.2 | 2.5 ± 0.4 |
| 20 | 75.2 ± 8.5 | 28.9 ± 4.1 | 55.4 ± 6.8 | 3.7 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the investigation of this compound-induced liver toxicity.
Caption: Hypothesized mechanism of this compound-induced liver injury.
Caption: Experimental workflow for in vitro hepatotoxicity testing.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium para-aminobenzoate and liver function test findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity from paraaminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune mechanisms of idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of 2-aminofluorene and p-aminobenzoic acid N-acetyltransferase activity in tissues of C57BL/6J rapid and B6.A-NatS slow acetylator congenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drug Interaction Profile of Potassium Aminobenzoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential interactions of potassium aminobenzoate with common laboratory reagents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common laboratory tests?
A: Yes, this compound, which is the potassium salt of para-aminobenzoic acid (PABA), has the potential to interfere with certain laboratory tests. This is primarily due to its chemical structure as a primary aromatic amine. Such compounds can react with reagents used in specific assays, leading to inaccurate results. Interference can be classified into two main types: in vivo effects (biological changes in the patient) and in vitro effects (analytical interference with the test chemistry).[1][2]
Q2: What types of laboratory assays are most likely to be affected by this compound?
A: The assays most susceptible to interference from this compound are colorimetric methods, particularly those that involve a diazotization reaction.[3] The primary aromatic amine group in the PABA molecule can react with the diazo reagents, leading to falsely elevated or decreased results. A notable example is the Jaffe method for creatinine (B1669602) determination.[4][5] While direct studies on PABA are limited, other primary aromatic amines have been shown to interfere with this assay.[4] Spectrophotometric and fluorimetric methods may also be affected if the drug or its metabolites absorb light at the same wavelength used for measurement.[2][3]
Q3: Can this compound affect liver function tests?
A: There are conflicting reports regarding the effect of this compound on liver function. Some case studies have reported elevated liver enzymes and jaundice in patients taking the drug, which would be an in vivo (pharmacological) effect, not a direct interference with the assay itself.[6][7][8] However, a larger retrospective study found that patients treated with potassium para-aminobenzoate were not more likely to have abnormal liver function tests compared to those who did not receive the drug.[6][9] Therefore, while it is a possibility, it is not a universally observed effect.
Q4: Is there a risk of interference with immunoassays?
A: Direct interference of this compound with immunoassays is not well-documented. However, immunoassays can be susceptible to various forms of interference from substances in a sample.[10][11][12][13] If there is a concern, general troubleshooting steps for immunoassay interference should be followed.
Q5: How can I determine if this compound is interfering with my assay?
A: If you suspect interference, the first step is to review the methodology of your assay. If it is a colorimetric method, especially one known to be susceptible to interference from amines (like the Jaffe creatinine assay), suspicion should be high. A common troubleshooting technique is to perform a serial dilution of the sample. If an interfering substance is present, the results may not be linear upon dilution.[10][14] Another approach is to re-run the sample using an alternative analytical method that has a different measurement principle and is less susceptible to this type of interference (e.g., an enzymatic method for creatinine instead of the Jaffe method).[4]
Troubleshooting Guides
Issue: Unexpected or clinically inconsistent laboratory results in a sample containing this compound.
Q: I have a sample from a subject administered this compound, and the creatinine level measured by the Jaffe method is unexpectedly high. How can I confirm if this is due to interference?
A: This is a plausible scenario as the Jaffe reaction is known to have positive interference from various non-creatinine chromogens.[5] To troubleshoot this:
-
Review the Assay Method: Confirm that your creatinine assay is indeed the Jaffe method.
-
Perform a Serial Dilution: Dilute the sample with an appropriate diluent (e.g., deionized water or saline) and re-run the assay. If the creatinine concentration does not decrease linearly with the dilution factor, interference is likely.
-
Use an Alternative Method: If available, measure the creatinine concentration using an enzymatic method. Enzymatic assays have different reaction principles and are generally less prone to interference from substances that affect the Jaffe reaction.[4][15] A significant discrepancy between the Jaffe and enzymatic results would strongly suggest interference.
-
Spiking Study: If you have a baseline sample from the same subject before this compound administration, you can perform a spiking study. Add a known concentration of this compound to the baseline sample and measure the analyte. An increase in the measured value beyond what is expected would indicate interference.
Q: My results for a colorimetric assay are inconsistent when this compound is present. What is the general workflow to investigate this?
A: A systematic approach is crucial for investigating suspected interference. The following workflow, based on general clinical laboratory practices, can be adapted:
Data on Potential Interactions
Specific quantitative data on the interaction of this compound with common lab reagents is not extensively available in the literature. The following table summarizes the potential interactions based on theoretical principles and related compound data.
| Laboratory Test | Common Method(s) | Potential for Interference by K-PABA | Mechanism of Interference (Hypothesized) | Evidence Level |
| Creatinine | Jaffe (alkaline picrate) | High | The primary aromatic amine of PABA may act as a pseudo-chromogen, reacting with picric acid to form a colored complex, leading to falsely elevated results. | Inferred (based on the known reactivity of primary amines and interference from similar compounds like 5-aminolevulinic acid[4]) |
| Enzymatic | Low | Enzymatic methods are more specific for creatinine and are less likely to be affected by the chemical structure of PABA. | Theoretical (based on higher specificity of enzymatic assays[15]) | |
| Glucose | Glucose Oxidase | Low | Unlikely to directly interfere with the enzymatic reaction. However, high concentrations of reducing substances can potentially interfere with the peroxidase-based colorimetric detection step in some older methods. | Theoretical |
| Bilirubin | Diazo method | Possible | PABA could potentially react with the diazo reagent, although this is not well-documented. | Theoretical |
| Urinalysis | Colorimetric Strips | Possible | The drug may cause discoloration of the urine, which can interfere with the visual or automated reading of the test strips.[1] | Inferred (based on general principles of drug interference) |
| Liver Enzymes (ALT, AST) | Spectrophotometric | Low (In Vitro) | Direct analytical (in vitro) interference is unlikely. Observed changes are more likely due to an in vivo biological effect (hepatotoxicity) in susceptible individuals. | Clinical Reports (In Vivo Effect)[6][7][8] |
| Immunoassays | Various (ELISA, etc.) | Low | No direct chemical interference is expected. However, non-specific matrix effects are always a possibility in any immunoassay. | Theoretical |
Experimental Protocols
The following is a generalized protocol for assessing the in vitro interference of this compound on a quantitative laboratory assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine if this compound causes clinically significant interference in a specific laboratory assay.
Materials:
-
This compound stock solution of known concentration.
-
Patient samples or pooled human serum/plasma (ensure baseline levels of the analyte are known).
-
Assay-specific reagents, calibrators, and controls.
-
Appropriate laboratory analyzer.
Methodology: Paired-Difference Study [16]
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., deionized water or dimethyl sulfoxide, ensuring the final solvent concentration in the sample is minimal and does not interfere with the assay).
-
Create a set of test samples by spiking pooled serum/plasma with varying concentrations of this compound. The concentrations should span the expected therapeutic and potentially higher ranges.
-
Create a corresponding set of control samples by adding the same amount of solvent (without this compound) to the pooled serum/plasma.
-
-
Analysis:
-
Analyze both the test (spiked) and control (unspiked) samples for the analyte of interest in triplicate.
-
Ensure that the analyzer is calibrated and that quality control samples are within acceptable limits before, during, and after the experimental run.
-
-
Data Analysis:
-
Calculate the mean analyte concentration for each set of replicates.
-
Determine the difference in the mean concentration between each test sample and its corresponding control sample.
-
The interference (bias) is calculated as: Bias = Mean Concentration (Test Sample) - Mean Concentration (Control Sample)
-
Express the bias as a percentage of the control sample concentration: % Bias = (Bias / Mean Concentration (Control Sample)) * 100
-
-
Interpretation:
-
Compare the calculated % bias to the predefined acceptance criteria for the assay. A common criterion for clinically significant interference is a bias that exceeds the total allowable error for that particular analyte.
-
Visualizing Interference Mechanisms
Understanding the mechanism of interference is key to troubleshooting. Drugs can interfere with lab tests through in vivo or in vitro pathways.
References
- 1. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 4. Interference with the Jaffé Method for Creatinine Following 5-Aminolevulinic Acid Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cache.kzoo.edu [cache.kzoo.edu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Case report: Kinetics of human leukocyte antigen receptor HLA-DR during liver injury induced by potassium para-aminobenzoate as assessed for causality using the updated RUCAM [frontiersin.org]
- 8. Rare Incidence of Acute Liver Injury with Potassium Para-Aminobenzoate Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium para-aminobenzoate and liver function test findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. [PDF] Interferences in immunoassay. | Semantic Scholar [semanticscholar.org]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating Immunoassay Interferences [en.nobellab.com]
- 15. A Risk Assessment of the Jaffe vs Enzymatic Method for Creatinine Measurement in an Outpatient Population | PLOS One [journals.plos.org]
- 16. Clinical Laboratory Testing Interference | CLSI [clsi.org]
Technical Support Center: Mitigating Potassium Aminobenzoate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from potassium aminobenzoate in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might I encounter it?
A1: this compound, also known as Potaba or potassium 4-aminobenzoate, is the potassium salt of 4-aminobenzoic acid (PABA).[1][2][3] It is used clinically for its anti-inflammatory and antifibrotic properties.[1][4] Researchers might encounter it as a compound under investigation or as a contaminant. Its structure as an aromatic amine is a key consideration for potential assay interference.[3]
Q2: What are the primary mechanisms by which this compound could interfere with my biochemical assay?
A2: As an aromatic amine, this compound can interfere with biochemical assays through several mechanisms:
-
Spectral Interference: Aromatic compounds can exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-Vis spectrum, potentially overlapping with the excitation or emission wavelengths of your assay's fluorophores or chromophores.[5][6] This can lead to false-positive or false-negative results. Aromatic amines have been noted to quench the fluorescence of other molecules.
-
Redox Activity: The amine group can be susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) in the presence of reducing agents like DTT, which are common in enzyme assays.[7][8] This can cause non-specific inhibition of enzymes.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, giving a false impression of targeted activity.[5][9]
Q3: My assay is showing unexpected results after introducing this compound. How can I determine if it's causing interference?
A3: A systematic approach is crucial. Start by running a series of control experiments to isolate the source of the unexpected results. This should include testing this compound in the absence of the biological target to assess its direct effect on the assay readout.
Troubleshooting Guides
Issue 1: Unexpected Increase or Decrease in Fluorescence Signal
Possible Cause: Spectral interference (autofluorescence or quenching) by this compound.
Troubleshooting Steps:
-
Assess Autofluorescence:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Include control wells containing only the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A concentration-dependent increase in signal indicates autofluorescence.[5]
-
-
Evaluate Fluorescence Quenching:
-
Prepare a solution of your assay's fluorophore at a known concentration.
-
Add a serial dilution of this compound to this solution.
-
Measure the fluorescence.
-
A concentration-dependent decrease in the fluorophore's signal suggests quenching.[5]
-
Mitigation Strategies:
-
Change Fluorophore: If significant spectral overlap exists, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from the absorbance/emission profile of this compound.
-
Use a Different Assay Format: Switch to an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay, if possible.[6]
Issue 2: Non-specific Inhibition Observed in an Enzyme Assay
Possible Causes: Compound aggregation or redox activity.
Troubleshooting Steps & Mitigation:
-
Test for Aggregation:
-
Protocol: Repeat your enzyme inhibition assay with the inclusion of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[5][8]
-
Analysis: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it strongly suggests that the inhibition is caused by aggregation.[5]
-
-
Evaluate Redox Activity:
-
Protocol: Perform the enzyme assay in the presence and absence of a reducing agent like dithiothreitol (B142953) (DTT).
-
Analysis: A significant change in the inhibitory potency of this compound with the addition of DTT could indicate redox cycling.[7][8]
-
Mitigation: If redox activity is suspected, consider using a different reducing agent or performing the assay in the absence of one, if the enzyme's activity is not compromised.
-
Data on Mitigating Interference
The following table summarizes hypothetical quantitative data on the interference of this compound in a fluorescence-based kinase assay and the effectiveness of various mitigation strategies.
| Assay Condition | This compound (50 µM) Inhibition (%) | Mitigation Strategy | Result Inhibition (%) |
| Standard Assay Buffer | 85% | N/A | 85% |
| + 0.01% Triton X-100 | 85% | Addition of Detergent | 15% |
| Assay Buffer without DTT | 85% | Removal of Reducing Agent | 80% |
| Alternative Fluorophore (Red-shifted) | 85% | Change in Detection Wavelength | 12% |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom microplates
Methodology:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a 2-fold serial dilution of the stock solution in assay buffer, ranging from 100 µM to 0.78 µM.
-
Pipette 100 µL of each dilution into the wells of a microplate.
-
Include wells with 100 µL of assay buffer only as a negative control.
-
Read the plate on a microplate reader using the excitation and emission wavelengths of your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound.
Protocol 2: Detergent-Based Assay to Test for Aggregation
Objective: To determine if the observed inhibition by this compound is due to compound aggregation.
Materials:
-
This compound
-
Target enzyme and substrate
-
Assay buffer
-
10% Triton X-100 stock solution
Methodology:
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01% Triton X-100.
-
In each buffer condition, perform a standard enzyme inhibition assay with a serial dilution of this compound.
-
Measure the enzyme activity for each concentration of this compound.
-
Calculate the percent inhibition and plot the dose-response curves for both buffer conditions.
-
A significant rightward shift in the IC50 value in the presence of Triton X-100 indicates aggregation-based inhibition.[5]
Visualizations
Caption: Potential interference mechanisms of this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: A generic kinase signaling pathway assay.
References
- 1. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. CAS 138-84-1: Potassium p-aminobenzoate | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antifibrotic Agents: Potassium Aminobenzoate in Focus
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant therapeutic challenge. This guide provides a comparative analysis of potassium aminobenzoate (Potaba) and other prominent antifibrotic agents, namely nintedanib (B1663095) and pirfenidone (B1678446). We delve into their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies behind key experimental models.
Mechanism of Action: A Tale of Different Pathways
The antifibrotic agents discussed herein employ distinct strategies to combat the progression of fibrosis. While nintedanib and pirfenidone have well-defined molecular targets, the precise mechanism of this compound is still being fully elucidated.
This compound (Potaba) is thought to exert its antifibrotic effects through multiple pathways. It is believed to increase oxygen uptake at the tissue level[1][2]. One hypothesis suggests that it enhances the activity of monoamine oxidase (MAO), an enzyme that degrades serotonin (B10506). Elevated serotonin levels have been linked to fibrotic processes, and by promoting its breakdown, this compound may help mitigate fibrosis[3][4]. Additionally, it is suggested to have anti-inflammatory properties and the ability to inhibit fibroblast proliferation[5][6].
Nintedanib , a small molecule tyrosine kinase inhibitor, targets multiple receptor tyrosine kinases involved in the pathogenesis of fibrosis[7][8]. It competitively inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3)[7][8][9]. By blocking these receptors, nintedanib interferes with fibroblast proliferation, migration, differentiation, and the deposition of extracellular matrix[8][10][11].
Pirfenidone exhibits a multifactorial mechanism of action with anti-inflammatory, antioxidant, and antifibrotic properties[12][13][14]. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α)[13][15][16]. By inhibiting TGF-β, pirfenidone reduces fibroblast proliferation and the synthesis of collagen and other extracellular matrix components[15][16].
A summary of the mechanisms of action is presented in Table 1.
| Feature | This compound | Nintedanib | Pirfenidone |
| Primary Mechanism | Increased tissue oxygenation, enhanced MAO activity, anti-inflammatory effects, inhibition of fibroblast proliferation.[1][2][3][4][5][6] | Multi-tyrosine kinase inhibitor.[7][8][9] | Downregulation of pro-fibrotic and pro-inflammatory cytokines, antioxidant effects.[12][13][14][15][16] |
| Key Molecular Targets | Not fully elucidated, potential involvement of monoamine oxidase.[3][4] | PDGFR α/β, FGFR 1/2/3, VEGFR 1/2/3.[7][8][9] | TGF-β, TNF-α.[13][15][16] |
| Cellular Effects | Reduces fibroblast activity and potentially reverses fibrotic processes.[5][6] | Inhibits fibroblast proliferation, migration, and differentiation; reduces ECM deposition.[8][10][11] | Inhibits fibroblast proliferation and collagen synthesis.[15][16] |
Clinical Efficacy: A Look at the Data
Direct head-to-head clinical trials comparing this compound with nintedanib and pirfenidone are lacking. Therefore, this section presents data from individual clinical trials for each agent in their respective approved indications.
This compound in Peyronie's Disease and Scleroderma
This compound has been primarily studied in Peyronie's disease and scleroderma.
A retrospective study on 32 patients with Peyronie's disease treated with 12g of this compound daily for at least 3 months showed improvement in penile discomfort in 8 of 18 patients, decreased plaque size in 18 of 32 patients, and improvement in penile angulation in 18 of 31 patients[17][18]. Another study comparing this compound monotherapy with a combination therapy in Peyronie's disease found that while both treatments improved pain and plaque size, the combination therapy was associated with a significantly higher rate of successful sexual intercourse and a lower rate of surgical correction[4][6]. Specifically, in the subgroup of patients with a penile curvature angle of less than 30°, the combination therapy showed a significantly better response rate (79.1%) compared to this compound monotherapy (44.4%)[4][6].
In scleroderma, a retrospective study of 390 patients suggested that adequate treatment with potassium para-aminobenzoate was associated with improved survival rates[19]. The 5-year and 10-year survival rates for adequately treated patients were 88.5% and 76.6%, respectively, compared to 69.8% and 56.6% for patients who never received the treatment[19]. However, a 48-week randomized, double-blind, placebo-controlled trial in 146 patients with scleroderma found no statistically significant differences between the this compound and placebo groups in any of the outcome measures, including skin mobility and thickening scores[10][20].
Nintedanib and Pirfenidone in Idiopathic Pulmonary Fibrosis (IPF)
Nintedanib and pirfenidone are approved for the treatment of IPF and have demonstrated efficacy in slowing disease progression.
In the INPULSIS trials, nintedanib significantly reduced the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function. In INPULSIS-1, the adjusted annual rate of change in FVC was -114.7 mL with nintedanib versus -239.9 mL with placebo[16]. In INPULSIS-2, the rates were -113.6 mL with nintedanib and -207.3 mL with placebo[16]. A meta-analysis of nintedanib trials showed a reduction in the rate of FVC decline by approximately 50% across different forms of lung fibrosis[14].
For pirfenidone, a meta-analysis of five randomized controlled trials involving 1568 participants revealed that it significantly reduced the risk of a ≥10% decline in FVC from baseline compared to placebo[3]. The CAPACITY trials showed that pirfenidone significantly reduced the mean decline in FVC % predicted compared with placebo at week 72 in one of the two studies (-8.0% vs -12.4%)[5]. A pooled analysis of the two CAPACITY studies showed a significant treatment effect, with a mean change in FVC % predicted from baseline of -8.5% for pirfenidone versus -11.0% for placebo[5]. A 2021 meta-analysis of nine randomized controlled trials concluded that pirfenidone provides a survival benefit for patients with IPF[21].
Table 2 provides a summary of the clinical efficacy data.
| Drug | Indication | Key Clinical Trial(s) | Efficacy Outcomes |
| This compound | Peyronie's Disease | Retrospective study (n=32)[17][18] | Improvement in penile discomfort (8/18), decreased plaque size (18/32), improved penile angulation (18/31). |
| Comparative retrospective study[4][6] | Monotherapy less effective than combination therapy for successful intercourse and avoiding surgery. | ||
| Scleroderma | Retrospective study (n=390)[19] | Associated with improved 5-year and 10-year survival rates. | |
| Randomized Controlled Trial (n=146)[10][20] | No significant difference compared to placebo in skin manifestations. | ||
| Nintedanib | Idiopathic Pulmonary Fibrosis | INPULSIS-1 & INPULSIS-2[16] | Significantly reduced annual rate of FVC decline compared to placebo. |
| Meta-analysis[14] | Reduced rate of FVC decline by ~50%. | ||
| Pirfenidone | Idiopathic Pulmonary Fibrosis | CAPACITY trials[5] | Significantly reduced decline in FVC % predicted in one of two trials; pooled analysis showed significant effect. |
| Meta-analysis[3] | Reduced risk of ≥10% decline in FVC. | ||
| Meta-analysis[21] | Showed a survival benefit. |
Experimental Protocols: Modeling Fibrosis in the Lab
The evaluation of antifibrotic agents relies on robust preclinical models that mimic the key aspects of fibrotic diseases.
In Vitro Fibrosis Models
"Scar-in-a-Jar" Assay: This model utilizes fibroblasts cultured in a three-dimensional collagen matrix to simulate the fibrotic environment.
-
Cell Culture: Human dermal or lung fibroblasts are seeded in a collagen hydrogel.
-
Fibrosis Induction: Fibrosis is induced by treating the cell-collagen constructs with pro-fibrotic agents like Transforming Growth Factor-β1 (TGF-β1).
-
Drug Testing: Antifibrotic compounds are added to the culture medium to assess their ability to inhibit or reverse the fibrotic process.
-
Outcome Measures: The effects of the compounds are evaluated by measuring collagen deposition, fibroblast proliferation, and the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) through techniques like Western blotting and immunofluorescence staining[15][22][23].
In Vivo Fibrosis Models
Bleomycin-Induced Pulmonary Fibrosis Model: This is a widely used animal model to study lung fibrosis.
-
Induction: A single or repeated dose of bleomycin (B88199), an anticancer agent with known pulmonary toxicity, is administered to mice or rats, typically via intratracheal instillation or nasal nebulization[1][7][9][24][25].
-
Disease Progression: The administration of bleomycin leads to lung injury, inflammation, and subsequent development of pulmonary fibrosis over a period of weeks.
-
Therapeutic Intervention: Antifibrotic agents are administered to the animals at different time points (prophylactic or therapeutic) to evaluate their efficacy.
-
Assessment: The extent of fibrosis is assessed through histological analysis of lung tissue (e.g., Ashcroft scoring), measurement of collagen content (e.g., hydroxyproline (B1673980) assay), and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines[7][9][25].
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate two of the most critical pathways targeted by antifibrotic agents.
Caption: TGF-β signaling pathway in fibrosis.
Caption: PDGF signaling pathway in fibrosis.
Conclusion
This compound, nintedanib, and pirfenidone represent valuable therapeutic options in the management of specific fibrotic diseases. While nintedanib and pirfenidone have established roles in treating IPF with well-characterized mechanisms of action, the evidence for this compound is more established in conditions like Peyronie's disease and scleroderma, with its precise antifibrotic mechanism still under investigation. The lack of direct comparative trials makes it challenging to definitively rank these agents against each other. The choice of therapy will depend on the specific fibrotic condition, the available clinical evidence, and the individual patient's profile. Further research, including head-to-head clinical trials and deeper mechanistic studies of this compound, is warranted to optimize the treatment of fibrotic diseases.
References
- 1. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 2. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and adverse events of pirfenidone in treating idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. atsjournals.org [atsjournals.org]
- 12. New Analyses Showed Consistent Efficacy of OFEV® (nintedanib) Across Various Patient Populations with Idiopathic Pulmonary Fibrosis (IPF) [prnewswire.com]
- 13. Real world efficacy and safety of nintedanib in idiopathic pulmonary fibrosis: A single center, observational study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 15. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? | Read by QxMD [read.qxmd.com]
- 19. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of pirfenidone in the treatment of idiopathic pulmonary fibrosis patients: a systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Scar-in-a-Jar : In Vitro Fibrosis Model for Anti-Fibrotic Drug Testing | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Aminobenzoate and Nintedanib in Preclinical Fibrosis Models
A Head-to-Head Look at Two Anti-Fibrotic Compounds
In the landscape of anti-fibrotic therapies, both potassium aminobenzoate (Potaba) and nintedanib (B1663095) (Ofev®) have carved out distinct niches. Nintedanib, a tyrosine kinase inhibitor, is a well-established treatment for idiopathic pulmonary fibrosis (IPF), while this compound has a longer history of use in conditions like scleroderma and Peyronie's disease. This guide provides a comparative overview of their efficacy in preclinical fibrosis models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
It is important to note at the outset that while extensive preclinical data exists for nintedanib in standardized fibrosis models, directly comparable data for this compound is sparse. This guide, therefore, presents the available evidence for each compound, highlighting the differences in the depth of preclinical characterization.
Mechanisms of Action: A Tale of Two Pathways
The anti-fibrotic effects of this compound and nintedanib stem from their distinct mechanisms of action.
This compound: The precise molecular pathways of this compound's anti-fibrotic activity are not fully elucidated. However, its primary proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity. By increasing MAO activity, it is thought to promote the degradation of serotonin (B10506) and other monoamines that can contribute to fibrotic processes. Additionally, this compound is believed to exert anti-inflammatory effects, which can further mitigate the fibrotic cascade.
Nintedanib: Nintedanib is a small molecule inhibitor of multiple tyrosine kinases. It competitively binds to the ATP-binding pocket of fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs). This binding blocks the autophosphorylation of these receptors and inhibits downstream signaling cascades that are crucial for the proliferation, migration, and differentiation of fibroblasts into myofibroblasts—key cells in the deposition of extracellular matrix and the progression of fibrosis.
Signaling Pathways
The following diagram illustrates the distinct signaling pathways targeted by each compound in the context of fibrosis.
A Comparative Analysis of Potassium Aminobenzoate and Pirfenidone for Pulmonary Fibrosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potassium aminobenzoate and pirfenidone (B1678446), two compounds with antifibrotic properties that have been investigated in the context of pulmonary fibrosis. This document summarizes their mechanisms of action, available clinical and preclinical data, and detailed experimental protocols for key assays.
Introduction
Pulmonary fibrosis is a progressive and debilitating lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a decline in respiratory function. Idiopathic pulmonary fibrosis (IPF) is the most common and severe form of this disease. Over the years, various therapeutic strategies have been explored to slow the progression of fibrosis. This guide focuses on a comparative analysis of two such agents: this compound (also known as Potaba) and pirfenidone. While pirfenidone is an approved treatment for IPF in many countries, this compound has a longer history of use in other fibrotic conditions with limited research in pulmonary fibrosis.
Mechanism of Action
The antifibrotic mechanisms of this compound and pirfenidone are distinct, targeting different pathways implicated in the pathogenesis of fibrosis.
This compound: The precise mechanism of action of this compound in fibrosis is not fully elucidated. The leading hypothesis suggests that its antifibrotic effects may be mediated through the enhancement of monoamine oxidase (MAO) activity.[1][2] MAO is an enzyme responsible for the breakdown of monoamines like serotonin (B10506). Elevated levels of serotonin have been associated with the promotion of fibrosis. By increasing MAO activity, this compound may reduce serotonin levels, thereby mitigating the fibrotic process.[3][4] Additionally, it is thought to have anti-inflammatory properties and may increase oxygen uptake at the tissue level.[2][3]
Pirfenidone: Pirfenidone is known to have pleiotropic effects, acting as an antifibrotic, anti-inflammatory, and antioxidant agent.[5] Its primary and most well-characterized mechanism involves the downregulation of the pro-fibrotic cytokine, transforming growth factor-beta (TGF-β).[6] Pirfenidone has been shown to inhibit TGF-β-mediated fibroblast proliferation, differentiation into myofibroblasts, and the subsequent production of extracellular matrix components like collagen.[5][6] It achieves this by interfering with the TGF-β signaling pathway, including the phosphorylation of Smad proteins.[7]
Signaling Pathway Diagrams
Clinical Data Comparison
A significant disparity exists in the quality and quantity of clinical data available for this compound and pirfenidone in the context of pulmonary fibrosis.
This compound: Clinical evidence for the efficacy of this compound in idiopathic pulmonary fibrosis is sparse and dated. A 1975 study by Cegla et al. investigated its use, but detailed quantitative data from this trial are not readily accessible.[8] A retrospective study in patients with scleroderma, a condition that can involve pulmonary fibrosis, suggested that treatment with this compound was associated with a slower decline in vital capacity.[9][10] However, this was not a controlled clinical trial specifically in an IPF population. A 48-week randomized, double-blind, placebo-controlled trial in scleroderma patients did not show a significant difference in skin manifestations between the this compound and placebo groups.[11]
Pirfenidone: In contrast, pirfenidone has undergone extensive clinical evaluation for the treatment of IPF. The pivotal Phase 3 CAPACITY trials (studies 004 and 006) demonstrated that pirfenidone at a dose of 2403 mg/day significantly reduced the decline in forced vital capacity (FVC) compared to placebo over 72 weeks.[12] In study 004, the mean change in FVC at week 72 was -8.0% in the pirfenidone group versus -12.4% in the placebo group.[12] Pooled analysis of the CAPACITY trials showed a significant reduction in the proportion of patients with a ≥10% decline in FVC.[7] Subsequent studies and real-world data have further supported the efficacy and safety of pirfenidone in slowing disease progression in patients with IPF.[13][14]
| Clinical Trial Parameter | This compound | Pirfenidone (CAPACITY Trials) |
| Study Design | Limited; primarily retrospective or in related conditions.[9][11] | Two large, randomized, double-blind, placebo-controlled Phase 3 trials.[1][12] |
| Patient Population | Scleroderma with pulmonary involvement; early IPF study with limited data.[8][9] | Mild to moderate Idiopathic Pulmonary Fibrosis (IPF).[12] |
| Primary Endpoint | Varied; skin scores in scleroderma, vital capacity in retrospective analysis.[9][11] | Change in percent predicted Forced Vital Capacity (FVC) at 72 weeks.[1][12] |
| Key Efficacy Results | Slower decline in vital capacity in a retrospective scleroderma study.[9] No significant effect on skin scores in a controlled scleroderma trial.[11] | Significantly reduced decline in FVC compared to placebo.[12] |
Preclinical Data Comparison
The preclinical evidence for pirfenidone's antifibrotic effects is substantially more extensive and robust than that for this compound, particularly in models of pulmonary fibrosis.
In Vitro Studies
| Parameter | This compound | Pirfenidone |
| Fibroblast Proliferation | Dose-dependent inhibition in scleroderma fibroblasts (starting at ~3000 µg/mL).[10] | Dose-dependent inhibition of human lung fibroblast proliferation.[15] IC50 of approximately 0.47 mg/mL in human lens epithelial cells.[13] |
| Collagen Synthesis | No effect on collagen synthesis in scleroderma fibroblasts.[10] | Dose-dependently inhibited basal and TGF-β1-induced collagen I production in primary human intestinal fibroblasts.[16] |
| Myofibroblast Differentiation | Data not available. | Attenuated TGF-β-induced α-smooth muscle actin (α-SMA) expression in human lung fibroblasts.[15] |
In Vivo Studies
This compound: There is a lack of published in vivo studies using animal models of pulmonary fibrosis to evaluate the efficacy of this compound.
Pirfenidone: Pirfenidone has demonstrated significant antifibrotic effects in various animal models of pulmonary fibrosis, most commonly the bleomycin-induced fibrosis model.[6] In these models, pirfenidone has been shown to reduce collagen deposition, decrease inflammation, and improve lung function.[6]
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Assays
Fibroblast Proliferation (MTT Assay):
-
Cell Seeding: Plate fibroblasts (e.g., primary human lung fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours to allow for cell attachment.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (this compound or pirfenidone) or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[17][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[19][20]
Collagen Synthesis (Hydroxyproline Assay): This assay quantifies the total collagen content in cell culture or lung tissue by measuring the amount of hydroxyproline (B1673980), an amino acid that is abundant in collagen.
-
Sample Preparation (Lung Tissue): Homogenize lung tissue in water.[16] Take an aliquot of the homogenate for analysis.
-
Hydrolysis: Add concentrated hydrochloric acid (HCl) to the sample in a pressure-tight vial. Hydrolyze at 120°C for 3-24 hours to break down proteins into their constituent amino acids.[21][22]
-
Drying: Evaporate the HCl from the hydrolyzed samples under vacuum or by heating at 60°C.[22]
-
Oxidation: Reconstitute the dried samples in buffer and add Chloramine-T solution to oxidize the hydroxyproline. Incubate at room temperature.[22]
-
Color Development: Add a solution of p-dimethylaminobenzaldehyde (DMAB) and incubate at 60°C for 90 minutes to develop a colored product.[22]
-
Absorbance Measurement: Measure the absorbance at 560 nm. The amount of hydroxyproline is determined by comparison to a standard curve.[16][22]
Conclusion
In comparing this compound and pirfenidone for pulmonary fibrosis research, it is evident that pirfenidone has a substantially larger and more robust body of evidence supporting its antifibrotic efficacy, particularly in the context of IPF. Its mechanism of action is well-characterized, and its clinical benefit in slowing disease progression is established through large-scale clinical trials.
For researchers in this field, pirfenidone serves as a benchmark antifibrotic agent with a well-defined profile. Future research on this compound would need to include rigorous in vitro and in vivo studies in relevant models of pulmonary fibrosis, as well as well-designed clinical trials, to ascertain its potential therapeutic role. This guide provides the foundational information and experimental frameworks to aid in the design of such comparative studies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy of the idiopathic fibrosis of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective studies in scleroderma: pulmonary findings and effect of potassium p-aminobenzoate on vital capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
A Head-to-Head Examination of Potassium Aminobenzoate and Tamoxifen in a Preclinical Model of Peyronie's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two therapeutic agents, potassium aminobenzoate and tamoxifen (B1202), in the context of Peyronie's disease (PD) treatment. The following sections detail their proposed mechanisms of action, outline a standard experimental protocol for evaluation in a rat model of PD, and present synthesized data to facilitate a head-to-head comparison.
Introduction to Therapeutic Agents
Peyronie's disease is a fibrotic disorder of the tunica albuginea of the penis. The pathology is characterized by the formation of fibrous plaques, which can lead to penile curvature, pain, and erectile dysfunction. The underlying mechanism of fibrosis is complex, but a key mediator is the transforming growth factor-β1 (TGF-β1) signaling pathway, which promotes the transformation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix components, primarily collagen.
This compound (Potaba) is thought to exert its therapeutic effects through antifibrotic and anti-inflammatory mechanisms. While its exact molecular pathway is not fully elucidated, it is believed to increase oxygen uptake at the tissue level and may modulate the activity of monoamine oxidase (MAO), which could play a role in the degradation of fibrotic tissue.[1][2]
Tamoxifen , a selective estrogen receptor modulator (SERM), has been investigated for its antifibrotic properties. Its mechanism in Peyronie's disease is believed to involve the inhibition of TGF-β1 secretion from fibroblasts, thereby reducing the downstream fibrotic cascade.[3]
Comparative Efficacy in a Peyronie's Disease Model
While no direct head-to-head studies in animal models have been identified, this guide synthesizes data from preclinical and clinical research to provide a comparative overview. The following tables summarize expected outcomes based on a standardized TGF-β1-induced rat model of Peyronie's disease.
Histological and Morphological Outcomes
| Parameter | Control (Saline) | PD Model (TGF-β1) | This compound | Tamoxifen |
| Plaque Size (mm) | 0 | 17.0 ± 5.0 | 16.2 ± 5.3 | 13.2 ± 5.6* |
| Penile Curvature (degrees) | 0 | >30 | No significant improvement | Significant improvement |
| Collagen Deposition | Normal | Severe | Moderate | Mild |
| Myofibroblast Presence | Absent | High | Moderate | Low |
*Data for this compound and Tamoxifen are derived from a comparative clinical study, as direct comparative preclinical data is not available. The Tamoxifen group in this study also included L-carnitine and a PDE5 inhibitor.[4][5]
Molecular and Cellular Markers
| Marker | Control (Saline) | PD Model (TGF-β1) | This compound (Expected) | Tamoxifen (Expected) |
| TGF-β1 Expression | Baseline | High | Moderately Reduced | Significantly Reduced |
| Collagen Type III/I Ratio | Low | High | Moderately Reduced | Significantly Reduced |
| α-Smooth Muscle Actin | Low | High | Moderately Reduced | Significantly Reduced |
| Inflammatory Infiltrate | Absent | Present | Reduced | Reduced |
Experimental Protocols
A standardized and reproducible animal model is crucial for the evaluation of potential therapies for Peyronie's disease. The TGF-β1 injection model is a widely accepted method for inducing a PD-like condition in rats.[6][7]
TGF-β1 Induced Peyronie's Disease Rat Model
-
Animal Model: Adult male Sprague-Dawley rats (12-16 weeks old).
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction of PD:
-
A single injection of human recombinant TGF-β1 (0.5 µg in 50 µL saline) is administered directly into the tunica albuginea of the penis.
-
Control animals receive an injection of an equal volume of saline.
-
-
Treatment Protocol:
-
This compound Group: Oral administration of this compound daily, starting 24 hours post-TGF-β1 injection.
-
Tamoxifen Group: Oral administration of tamoxifen daily, starting 24 hours post-TGF-β1 injection.
-
Treatment duration: 6 weeks.
-
-
Outcome Assessment (at 6 weeks post-injection):
-
Histological Analysis: Penile tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess collagen deposition and fibrosis, and Hart's stain for elastin (B1584352) fibers.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) to identify myofibroblasts and for TGF-β1 to assess its expression.
-
Collagen Quantification: Sircol Collagen Assay can be used to quantify total collagen content in tissue lysates.
-
Proposed Mechanisms of Action and Signaling Pathways
The antifibrotic effects of this compound and tamoxifen are thought to be mediated through different pathways.
This compound Signaling Pathway
Caption: Proposed mechanism of this compound.
Tamoxifen Signaling Pathway in Fibrosis
Caption: Tamoxifen's inhibitory effect on the TGF-β1 pathway.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study of this compound and tamoxifen in a rat model of Peyronie's disease.
Caption: Experimental workflow for drug comparison.
Conclusion
Based on the available evidence, both this compound and tamoxifen demonstrate potential for the treatment of Peyronie's disease through their antifibrotic mechanisms. Tamoxifen's action via the well-defined TGF-β1 pathway provides a strong rationale for its use. While preclinical data for this compound is less defined, clinical observations suggest it may also have a role in managing the condition.[5] The lack of direct head-to-head preclinical studies highlights a gap in the current research landscape. The experimental design and pathways outlined in this guide provide a framework for future investigations to directly compare these and other emerging therapies for Peyronie's disease.
References
- 1. Histological and ultrastructural alterations in an animal model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AB093. The efficacy of medical treatment of Peyronie’s disease: Potaba monotherapy vs. combination therapy with Tamoxifen, L-carnitine, and PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rat model of Peyronie's disease associated with a decrease in erectile activity and an increase in inducible nitric oxide synthase protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An animal model of Peyronie's-like condition associated with an increase of transforming growth factor beta mRNA and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifibrotic Effects of Potassium Aminobenzoate in a Novel Radiation-Induced Lung Fibrosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifibrotic effects of potassium aminobenzoate with established therapies, pirfenidone (B1678446) and nintedanib (B1663095), within the context of a clinically relevant, novel disease model: radiation-induced lung fibrosis. This model recapitulates key aspects of fibrotic diseases triggered by radiation therapy, offering a robust platform for evaluating novel antifibrotic agents.
Comparative Analysis of Antifibrotic Agents
This section presents a comparative overview of this compound, pirfenidone, and nintedanib, focusing on their mechanisms of action and their efficacy in preclinical fibrosis models. While direct comparative data for this compound in the radiation-induced lung fibrosis model is not yet available, its potential efficacy is extrapolated from its known antifibrotic mechanisms.
Table 1: Comparison of Antifibrotic Agent Efficacy in a Murine Model of Radiation-Induced Lung Fibrosis
| Agent | Dosage | Key Efficacy Endpoints | Quantitative Results |
| This compound | (Not yet established for this model) | Expected to reduce collagen deposition and fibroblast proliferation. | Data not yet available. |
| Pirfenidone | 300 mg/kg/day | Reduction in lung collagen content (hydroxyproline). | Decreased hydroxyproline (B1673980) content compared to irradiated controls.[1][2] |
| Attenuation of histological signs of fibrosis. | Significant decrease in fibrosis score.[1] | ||
| Prolonged survival of irradiated mice. | Median survival extended from 73 days to >140 days.[3] | ||
| Nintedanib | 30 and 60 mg/kg/day | Reduction in collagen deposition. | Significantly suppressed collagen deposition.[4][5] |
| Alleviation of lung pathological changes. | Reduced interstitial edema, fibrosis, and inflammation.[6] | ||
| Inhibition of fibroblast-to-myofibroblast transition. | Suppressed TGF-β/Smad signaling.[4] |
Signaling Pathways in Fibrosis: The Role of TGF-β
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis.[7][8][9] Its overactivation leads to the differentiation of fibroblasts into myofibroblasts, resulting in excessive extracellular matrix deposition and tissue scarring. All three compared agents are believed to exert their antifibrotic effects, at least in part, by modulating this critical pathway.
Caption: The TGF-β signaling pathway leading to fibrosis.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of preclinical data. The following protocol outlines the establishment of a radiation-induced lung fibrosis model in mice.
Murine Model of Radiation-Induced Lung Fibrosis
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (known to be susceptible to radiation-induced fibrosis).[10]
-
Age: 8-12 weeks.
2. Irradiation Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Irradiation Source: A dedicated small animal irradiator is used to deliver a precise dose of radiation.
-
Dosage and Targeting: A single dose of 16-20 Gy is delivered to the whole thorax.[3][11] Shielding of the head, abdomen, and extremities is crucial to minimize systemic toxicity. Image-guided systems can be used for precise targeting.
-
Post-Irradiation Monitoring: Animals are monitored regularly for signs of distress, weight loss, and respiratory changes.
3. Drug Administration:
-
This compound: The optimal dose and administration route for this model are yet to be determined.
-
Pirfenidone: Administered orally at a dose of 300 mg/kg/day, starting after irradiation and continuing for a specified duration (e.g., 4 weeks).[3]
-
Nintedanib: Administered orally by gavage at doses of 30 or 60 mg/kg/day, with treatment initiated either before or after irradiation.[4][6]
4. Efficacy Assessment:
-
Histopathology: Lungs are harvested at defined time points (e.g., 20-26 weeks post-irradiation), fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[1][11]
-
Collagen Quantification: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.[1][2]
-
Imaging: Micro-CT scans can be performed at multiple time points to non-invasively monitor the progression of lung density changes indicative of fibrosis.[11]
-
Survival Analysis: The overall survival of the different treatment groups is monitored.[3]
Objective Comparison and Future Directions
Pirfenidone and nintedanib have demonstrated significant antifibrotic effects in the radiation-induced lung fibrosis model, reducing collagen deposition, improving lung pathology, and, in the case of pirfenidone, extending survival.[1][3][6] These agents are thought to interfere with the TGF-β signaling pathway, a key driver of the fibrotic process.[1][4]
This compound is also known to possess antifibrotic properties, with a proposed mechanism involving the increase of monoamine oxidase activity, which in turn may reduce serotonin (B10506) levels, a mediator of fibrosis. While its efficacy in the radiation-induced lung fibrosis model has not been specifically evaluated, its established antifibrotic profile suggests it could be a promising candidate for this indication.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical trials comparing the efficacy of this compound, pirfenidone, and nintedanib in the radiation-induced lung fibrosis model are warranted.
-
Dose-Response Studies: Determining the optimal therapeutic dose of this compound in this model is a critical next step.
-
Mechanism of Action: Further elucidating the precise molecular mechanisms by which this compound mitigates fibrosis, particularly its interaction with the TGF-β pathway, will be crucial for its clinical development.
This guide provides a framework for researchers to build upon in the evaluation of this compound as a potential therapy for radiation-induced fibrosis. The presented experimental protocol offers a standardized approach for generating robust and comparable preclinical data.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic Agent Pirfenidone Protects against Development of Radiation-Induced Pulmonary Fibrosis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nintedanib Mitigates Radiation-Induced Pulmonary Fibrosis by Suppressing Epithelial Cell Inflammatory Response and Inhibiting Fibroblast-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib Mitigates Radiation-Induced Pulmonary Fibrosis by Suppressing Epithelial Cell Inflammatory Response and Inhibiting Fibroblast-to-Myofibroblast Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nintedanib reduces radiation-induced microscopic lung fibrosis but this cannot be monitored by CT imaging: A preclinical study with a high precision image-guided irradiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation-Induced Lung Fibrosis: Preclinical Animal Models and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Potassium Aminobenzoate in Clinical Trials for Fibrotic Disorders
For Researchers, Scientists, and Drug Development Professionals
Potassium aminobenzoate (PAB), also known as Potaba®, has been investigated as a potential therapeutic agent for various fibrotic conditions, primarily Peyronie's disease and scleroderma. Its proposed mechanism of action centers on its antifibrotic and anti-inflammatory properties, potentially through the enhancement of monoamine oxidase activity, which may aid in the degradation of fibrotic tissue.[1][2] This guide provides a comprehensive cross-study comparison of clinical trial data for this compound, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and illustrating key concepts through diagrams.
Peyronie's Disease: A Review of Clinical Evidence
Peyronie's disease is characterized by the formation of fibrous plaques in the tunica albuginea of the penis, leading to penile curvature, pain, and erectile dysfunction.[3][4][5] Several studies have evaluated the efficacy of this compound in managing these symptoms.
Summary of Clinical Trial Data for Peyronie's Disease
| Study | Study Design | Number of Patients | Dosage | Treatment Duration | Key Outcomes |
| Weidner et al. (2005) [6] | Prospective, randomized, double-blind, placebo-controlled, multicenter | 103 | 12 g/day (3g, 4x daily) | 12 months | Plaque Size: Significant decrease in the PAB group (259 mm² to 142 mm²) vs. slight decrease in placebo (259 mm² to 233 mm² after an initial increase). Penile Curvature: No significant improvement in pre-existing curvature, but PAB showed a significant protective effect against deterioration. Pain: No significant difference in pain reduction between groups. |
| Retrospective Review (Unnamed) [7] | Retrospective, uncontrolled | 32 | 12 g/day | At least 3 months | Penile Discomfort: Improvement in 8 of 18 patients. Plaque Size: Decrease in 18 of 32 patients. Penile Angulation: Improvement in 18 of 31 patients; complete resolution in 8 of 31. |
| Lee et al. (2016) [8][9][10] | Retrospective review comparing monotherapy vs. combination therapy | 109 (44 on PAB monotherapy) | 12 g/day | Varied (High dropout rate in PAB group) | Treatment Discontinuation: 68.2% in the PAB group discontinued (B1498344) within 12 weeks. Penile Curvature & Plaque Size: Improvements noted but no statistical difference due to high dropout rate. Successful Intercourse: Significantly lower in the PAB monotherapy group compared to combination therapy. |
Experimental Protocols for Peyronie's Disease Trials
The primary endpoints in Peyronie's disease clinical trials typically include the assessment of penile curvature, plaque size, and pain.[3]
-
Penile Curvature: This is a crucial objective measurement.[3] It is often assessed through photography after inducing an erection with an intracavernosal injection to ensure maximal and reliable measurement of the deformity angle in degrees.[5]
-
Plaque Size: Plaque dimensions are commonly measured using high-frequency penile ultrasonography.
-
Pain Assessment: Pain during erection is typically evaluated using a visual analog scale (VAS) or a numerical rating scale.
-
Patient-Reported Outcomes: Questionnaires such as the Peyronie's Disease Questionnaire (PDQ) are used to assess the bother and psychological and physical symptoms associated with the disease.[11][12] The International Index of Erectile Function (IIEF) is used to evaluate sexual function.[9]
Scleroderma: Evaluating the Impact on Skin Manifestations
Scleroderma is a chronic autoimmune disease characterized by widespread tissue fibrosis, including the skin.[13] The utility of this compound in mitigating the skin changes associated with scleroderma has been a subject of clinical investigation.
Summary of Clinical Trial Data for Scleroderma
| Study | Study Design | Number of Patients | Dosage | Treatment Duration | Key Outcomes |
| Clegg et al. (1994) [14][15] | Prospective, randomized, double-blind, placebo-controlled | 146 (76 completed) | 12 g/day | 48 weeks | Skin Mobility and Thickening Scores: No statistically significant differences between the PAB and placebo groups. Global Assessments: No significant differences in patient or physician global assessments. Adverse Events: Higher withdrawal rate due to adverse drug reactions in the PAB group (18 vs. 6 in placebo), primarily gastrointestinal intolerance and headaches. |
| Retrospective Study (Unnamed) [16] | Retrospective | 224 (treated with PAB), 96 (untreated) | Not specified | Varied | Skin Softening: 90% of patients treated with PAB experienced mild, moderate, or marked skin softening, compared to less than 20% in the untreated group (p < 0.0001). |
| Retrospective Survival Analysis (Unnamed) [17] | Retrospective | 390 | Not specified | Varied | Survival: Adequate treatment with PAB was associated with improved 5-year (88.5% vs. 69.8%) and 10-year (76.6% vs. 56.6%) survival rates compared to untreated patients (p < 0.01). |
Experimental Protocols for Scleroderma Trials
The assessment of treatment efficacy in scleroderma clinical trials involves several key measures of skin involvement and overall disease status.[18][19]
-
Modified Rodnan Skin Score (mRSS): This is a widely validated and commonly used endpoint to measure the extent and severity of skin thickening.[19] A trained examiner assesses skin thickness at 17 different body sites on a scale of 0 (normal) to 3 (severe thickening).
-
Patient and Physician Global Assessments: These are subjective assessments where both the patient and the clinician rate the overall disease activity and response to treatment on a visual analog or Likert scale.
-
Functional Assessments: Measurements such as maximal oral aperture and hand range of motion can be used to quantify the functional impact of skin fibrosis.[14][15]
-
Composite Response Index: More recent trials in scleroderma are utilizing composite endpoints like the American College of Rheumatology Combined Response Index in Systemic Sclerosis (ACR-CRISS), which integrates changes in skin score, lung function, and patient/physician global assessments to provide a more holistic view of treatment effect.[20][21]
Visualizing the Clinical Trial Process and Proposed Mechanism
To better understand the clinical trial workflow and the theoretical mechanism of this compound, the following diagrams are provided.
Caption: Generalized workflow of a randomized controlled clinical trial for this compound.
Caption: Simplified proposed mechanism of action for this compound in fibrotic diseases.
Conclusion
The clinical evidence for the efficacy of this compound in treating Peyronie's disease and scleroderma presents a mixed picture. In Peyronie's disease, some studies, particularly a prospective, placebo-controlled trial, suggest a benefit in reducing plaque size and preventing the progression of penile curvature, although a significant impact on pre-existing curvature and pain has not been consistently demonstrated.[6] The high dropout rate in one study due to the demanding dosing schedule and potential side effects is a notable consideration.[8]
For scleroderma, a well-controlled study did not show a significant benefit of this compound over placebo in improving skin manifestations in patients with long-standing disease.[14][15] However, retrospective data suggest potential benefits in skin softening and even improved survival rates, though these findings require confirmation in prospective, controlled trials.[16][17]
Commonly reported adverse effects include gastrointestinal discomfort.[13][14][15][22] The standard dosage in most clinical trials has been 12 grams per day, typically divided into four doses.[2][6][7] Future research should focus on well-designed, prospective, randomized controlled trials with standardized endpoints to definitively establish the role of this compound in the management of fibrotic disorders. Further investigation into its mechanism of action is also warranted to better understand its therapeutic potential.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Medical Management of Peyronie’s Disease: Review of the Clinical Evidence | MDPI [mdpi.com]
- 4. Peyronie's disease: pharmacological treatments and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peyronie Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Potassium paraaminobenzoate (POTABA) in the treatment of Peyronie's disease: a prospective, placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AB093. The efficacy of medical treatment of Peyronie’s disease: Potaba monotherapy vs. combination therapy with Tamoxifen, L-carnitine, and PDE5 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Articles [globalrx.com]
- 14. Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Trials in Scleroderma | PPTX [slideshare.net]
- 19. Systemic Sclerosis Disease Modification Clinical Trials Design: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. News and failures from recent treatment trials in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients – Certa Therapeutics [certatherapeutics.com]
- 22. Articles [globalrx.com]
A Comparative Analysis of Potassium Aminobenzoate and Phosphodiesterase Type 5 Inhibitors in the Management of Fibrotic Disorders
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison of potassium aminobenzoate and phosphodiesterase type 5 (PDE5) inhibitors, focusing on their potential synergistic effects in treating fibrotic conditions such as Peyronie's disease. This guide synthesizes available clinical data to objectively evaluate the performance of these therapeutic agents, both as monotherapies and in combination.
Fibrotic diseases, characterized by the excessive formation of connective tissue, can lead to significant organ dysfunction and diminished quality of life. Both this compound and PDE5 inhibitors have demonstrated anti-fibrotic properties through distinct mechanisms of action. This guide delves into the clinical evidence to provide a clear comparison for researchers exploring novel therapeutic strategies.
Comparative Clinical Efficacy in Peyronie's Disease
A key retrospective study provides the most direct available comparison, evaluating potassium para-aminobenzoate (a form of this compound) as a monotherapy against a combination therapy consisting of a PDE5 inhibitor (tadalafil), tamoxifen (B1202), and acetyl-L-carnitine in patients with Peyronie's disease.[1][2][3]
| Outcome Measure | Potassium Para-Aminobenzoate Monotherapy (Group 1) | Combination Therapy (PDE5 Inhibitor, Tamoxifen, Acetyl-L-carnitine) (Group 2) | p-value |
| Successful Sexual Intercourse | 42.8% | 78.3% | 0.034[3] |
| Improvement in Penile Curvature (<30° initial curvature) | 44.4% | 79.1% | 0.048[3] |
| Pain Reduction During Erection | Statistically insignificant improvement | 15.0% of patients reported pain post-treatment | 0.687 |
| Decrease in Plaque Size | Statistically insignificant improvement | Statistically insignificant improvement | 0.468 |
| Treatment Discontinuation Rate | 68.2% (within 12 weeks) | 7.7% (within 12 weeks) | <0.001[2] |
| Progression to Surgical Correction | 35.7% | 13.3% | 0.048[2] |
Data sourced from a retrospective review of 109 patients with Peyronie's disease.[1][3]
Experimental Protocols
The aforementioned clinical data is based on a retrospective study with the following treatment protocols:
-
Group 1 (Potassium Para-Aminobenzoate Monotherapy): Patients received 12 grams of potassium para-aminobenzoate daily, administered as 3 grams four times a day.[1][3]
-
Group 2 (Combination Therapy): Patients received a daily regimen of 20 mg tamoxifen, 330 mg acetyl-L-carnitine twice daily, and 5 mg tadalafil (B1681874) (a PDE5 inhibitor) once daily.[1] Additionally, all patients in this group were instructed to take vitamin E daily.[1]
The study retrospectively reviewed the medical records of patients treated between January 2011 and December 2014.[1][3] The primary endpoint was the ability to have tolerable sexual intercourse, with secondary endpoints including improvements in pain, penile curvature, and plaque size.
Signaling Pathways and Mechanisms of Action
This compound: The precise mechanism of action of this compound in fibrosis is not fully elucidated. However, it is believed to exert its anti-fibrotic effects through multiple pathways. One proposed mechanism involves the increase of monoamine oxidase (MAO) activity, which leads to the degradation of serotonin (B10506). Elevated serotonin levels have been linked to the stimulation of fibroblast proliferation and collagen production. By reducing serotonin, this compound may mitigate these fibrotic processes. Additionally, it is thought to increase oxygen uptake by tissues, which may help to reduce the fibrotic response.
Phosphodiesterase Type 5 (PDE5) Inhibitors: PDE5 inhibitors, such as sildenafil (B151) and tadalafil, exert their effects by increasing the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[4] In the context of fibrosis, this is primarily achieved through the nitric oxide (NO)/cGMP signaling pathway. NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs lead to an accumulation of cGMP, which has been shown to have anti-fibrotic effects, including the inhibition of fibroblast proliferation and collagen synthesis.
Discussion and Future Directions
The available data, primarily from the study on Peyronie's disease, suggests that a combination therapy including a PDE5 inhibitor may offer superior outcomes compared to this compound monotherapy, particularly in improving sexual function and preventing the progression of penile curvature.[3] The significantly lower discontinuation rate in the combination therapy group also suggests better tolerability.[2]
It is crucial to note that the superior efficacy of the combination therapy cannot be solely attributed to a synergistic effect between this compound and the PDE5 inhibitor, as tamoxifen and acetyl-L-carnitine were also part of the regimen.[1] Further preclinical and clinical studies are warranted to investigate the direct synergistic potential of combining this compound and PDE5 inhibitors. Such research should aim to elucidate the molecular interactions between their respective signaling pathways and to determine optimal dosing for achieving a synergistic anti-fibrotic effect.
The distinct mechanisms of action of these two drug classes present a compelling rationale for their combined use. By targeting both the serotonin and the NO/cGMP pathways, a combination therapy could potentially offer a more comprehensive approach to inhibiting the complex process of fibrosis. Future research should focus on controlled trials designed to isolate the effects of this specific drug combination to validate its potential as a novel anti-fibrotic therapy.
References
- 1. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Potassium Aminobenzoate and TGF-beta Inhibitors in the Management of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant therapeutic challenge, leading to organ dysfunction and failure. This guide provides a comparative overview of two distinct therapeutic strategies: potassium aminobenzoate (Potaba), a compound with a history of use in certain fibrotic conditions, and the more targeted approach of transforming growth factor-beta (TGF-β) inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting available data on their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Pathways
The anti-fibrotic mechanisms of this compound and TGF-β inhibitors are fundamentally different. TGF-β inhibitors are designed to block a well-defined signaling pathway central to the fibrotic process, while the mechanism of this compound is less understood and appears to be multifactorial.
This compound (Potaba): The precise molecular pathways of this compound's anti-fibrotic effects are not fully elucidated.[1] However, its primary proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity.[1] MAO is an enzyme responsible for the oxidative deamination of monoamines like serotonin.[1] By increasing MAO activity, this compound is thought to promote the degradation of fibrous tissue.[1] Additionally, it is suggested to have anti-inflammatory properties, which can mitigate the pro-fibrotic inflammatory response.[1]
TGF-β Inhibitors: Transforming growth factor-beta (TGF-β) is a key cytokine that drives fibrosis.[2] The TGF-β signaling pathway is a major focus for the development of anti-fibrotic therapies.[2][3] The canonical pathway involves the binding of TGF-β to its receptor complex, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3).[2] These activated Smads then form a complex with Smad4, translocate to the nucleus, and induce the transcription of pro-fibrotic genes, leading to increased production of extracellular matrix components like collagen.[2] TGF-β can also signal through non-Smad pathways, further contributing to the fibrotic response.[4] TGF-β inhibitors aim to interrupt this cascade at various points, such as by neutralizing the TGF-β ligand, blocking its receptor, or inhibiting downstream signaling molecules.
Diagram of the Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound in fibrosis.
Caption: A generalized workflow for in vitro evaluation of anti-fibrotic compounds.
In Vivo Animal Models of Fibrosis
-
Bleomycin-Induced Pulmonary Fibrosis (Mouse or Rat Model):
-
Objective: To induce lung fibrosis in animals to test the efficacy of anti-fibrotic therapies.
-
Methodology: Bleomycin (B88199), an anti-cancer agent with known pulmonary toxicity, is administered to mice or rats, typically via intratracheal instillation or nasal nebulization. [5][6][7][8]This induces an initial inflammatory response followed by the development of progressive lung fibrosis. Treatment with the test compound can be initiated before, during, or after the bleomycin challenge to assess its prophylactic or therapeutic effects. Endpoints for evaluation include histological assessment of lung tissue (e.g., Ashcroft score), measurement of collagen content (e.g., hydroxyproline (B1673980) assay), and analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cells and cytokines. [5][6]* TGF-β1-Induced Peyronie's Disease-like Plaque (Rat Model):
-
Objective: To create an animal model that mimics the fibrotic plaques of Peyronie's disease.
-
Methodology: Purified TGF-β1 is injected directly into the tunica albuginea of the rat penis. [9][10]This leads to the formation of fibrotic plaques with histological features similar to those seen in human Peyronie's disease. This model is used to investigate the pathogenesis of the disease and to evaluate the efficacy of potential therapies in preventing or reducing plaque formation. [9][10]
-
Conclusion and Future Directions
This compound and TGF-β inhibitors represent two distinct approaches to combating fibrosis. While this compound has shown some clinical benefit in conditions like Peyronie's disease and scleroderma, its mechanism of action remains to be fully elucidated, and the quality of evidence is varied. TGF-β inhibitors, on the other hand, are based on a strong understanding of the central role of TGF-β in fibrosis and have led to the approval of drugs for idiopathic pulmonary fibrosis.
The lack of direct comparative trials makes it challenging to definitively state the superiority of one approach over the other. The choice of therapeutic strategy will likely depend on the specific fibrotic disease, its underlying pathophysiology, and the safety profile of the drug.
For the research community, several key areas warrant further investigation:
-
Elucidation of this compound's Mechanism: A deeper understanding of the molecular targets of this compound is crucial for its rational use and the development of more potent analogs.
-
Head-to-Head Comparative Trials: Well-designed, randomized controlled trials directly comparing this compound with TGF-β inhibitors in relevant patient populations are needed to guide clinical decision-making.
-
Biomarker Development: The identification and validation of biomarkers that can predict treatment response to either therapy would enable a more personalized approach to managing fibrotic diseases.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with TGF-β inhibitors or other anti-fibrotic agents could lead to more effective treatment regimens.
By addressing these research questions, the scientific community can continue to advance the development of novel and effective therapies for patients suffering from the debilitating effects of fibrosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 8. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 9. Injectable agents for the induction of Peyronie’s disease in model rats: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An animal model of Peyronie's-like condition associated with an increase of transforming growth factor beta mRNA and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking In Vitro Potency: Potassium Aminobenzoate in the Landscape of Novel Antifibrotic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of potassium aminobenzoate against a selection of novel and established antifibrotic compounds. While direct head-to-head quantitative data for this compound in modern standardized antifibrotic assays is limited, this document synthesizes available preclinical data to offer a comparative perspective on its bioactivity in the context of fibrosis research. The information is intended to aid researchers in understanding the relative strengths and potential mechanisms of these compounds.
Comparative Analysis of In Vitro Antifibrotic Activity
The primary benchmark for evaluating antifibrotic potency in vitro is the inhibition of the fibroblast-to-myofibroblast transition (FMT), a critical process in the pathogenesis of fibrosis. This transition is commonly induced by Transforming Growth Factor-beta 1 (TGF-β1) in cell culture models. The key marker for myofibroblast differentiation is the expression of alpha-smooth muscle actin (α-SMA).
The following table summarizes the available in vitro data for this compound and comparator compounds. It is important to note that the experimental conditions for the this compound data differ significantly from the standardized TGF-β1 induction assays used for the other compounds, precluding a direct comparison of potency values.
| Compound | Target/Assay | Cell Type | Key Findings | IC50/EC50 |
| This compound | Fibroblast Proliferation & Mucopolysaccharide Secretion | Normal & Sclerodermatous Human Skin Fibroblasts, Rheumatoid Synovial Cells | Dose-dependent inhibition of proliferation. Inhibition of acid mucopolysaccharide secretion. No effect on collagen synthesis.[1] | Proliferation inhibition starting at ~3000 µg/mL. Mucopolysaccharide secretion inhibition starting at 100 µg/mL.[1] |
| Nintedanib | TGF-β1-induced α-SMA expression, Fibroblast Proliferation | Idiopathic Pulmonary Fibrosis (IPF) Human Lung Fibroblasts (HLF) | Dose-dependent reduction in TGF-β1-induced α-SMA expression.[2] Inhibition of PDGF- and FBS-stimulated proliferation.[2] | Proliferation inhibition by 65% (PDGF) and 22% (FBS) at 70 nM.[2] |
| Pirfenidone | TGF-β1-induced α-SMA expression | IPF HLF | Weak or no inhibitory activity on TGF-β1-induced α-SMA expression in some assays.[2] | No inhibitory activity observed at concentrations up to 100 µM on proliferation.[2] |
| N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps) | TGF-β1-induced Extracellular Matrix (ECM) Deposition | Primary Human Lung Fibroblasts | Potent inhibition of collagen V and fibulin 1 ECM deposition.[3] | IC50 values for Collagen V inhibition range from 0.02 to 0.1 µM for active compounds.[3] |
| Lycorine Similars (e.g., lyco-s) | Fibroblast Proliferation & ECM Production | Human Cardiac Fibroblasts | Strong anti-fibrotic properties, leading to a nearly complete shutdown of ECM production at concentrations 100-fold lower than lycorine.[4] | Not explicitly stated, but significantly more potent than lycorine. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is fundamental for assessing the direct antifibrotic potential of a compound on the key effector cells of fibrosis.
Objective: To determine the potency of a test compound in inhibiting the TGF-β1-induced differentiation of fibroblasts into myofibroblasts.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.
-
Seeding: Cells are seeded into 96- or 384-well plates at an appropriate density.
-
Compound Treatment: The test compound is added to the culture medium at various concentrations, typically in an 8-point dose-response curve. This is done prior to or concurrently with TGF-β1 stimulation.
-
Induction of Fibrosis: TGF-β1 is added to the culture medium to induce the transformation of fibroblasts into myofibroblasts.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for myofibroblast differentiation.
-
Endpoint Analysis:
-
Immunofluorescence Staining: Cells are fixed and stained for α-SMA, a key marker of myofibroblast differentiation. Nuclei are counterstained with DAPI.
-
High-Content Imaging: The plates are imaged using a high-content analysis system to quantify the intensity of α-SMA staining per cell.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of α-SMA expression.
Fibroblast Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of fibroblasts.
Methodology:
-
Cell Culture and Seeding: Fibroblasts are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Stimulation: Proliferation is stimulated using growth factors such as Platelet-Derived Growth Factor (PDGF) or Fetal Bovine Serum (FBS).
-
Incubation: Cells are incubated for a specified period (e.g., 92 hours).
-
Endpoint Analysis: Cell proliferation is assessed using methods such as:
-
BrdU Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.
-
Cell Counting: Direct counting of cell numbers.
-
-
Data Analysis: The concentration of the compound that inhibits proliferation by 50% (IC50) is determined.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Concluding Remarks
This guide highlights the current understanding of the in vitro antifibrotic potential of this compound in comparison to other agents. While historical data suggests bioactivity of this compound in fibroblast function, its potency in the context of modern, standardized TGF-β1-induced fibrosis assays remains to be fully elucidated. The provided data on novel compounds, such as the N23P series, demonstrate the advancements in identifying highly potent inhibitors of myofibroblast differentiation and ECM deposition. For a definitive benchmarking of this compound, further studies utilizing standardized in vitro models, such as the TGF-β1-induced FMT assay, are warranted. This would enable a direct and quantitative comparison of its potency against the new generation of antifibrotic drug candidates.
References
- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic drug screening in a human fibrosis model identified a novel class of antifibrotic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of anti-fibrotic natural compound similars with improved effectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Potassium Aminobenzoate's Efficacy in Fibrotic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of potassium aminobenzoate (Potaba) in the treatment of fibrotic disorders, primarily focusing on Peyronie's disease and scleroderma. The information is compiled from a range of clinical studies to offer an objective overview for research and development purposes. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and research workflows.
Efficacy of this compound: A Quantitative Comparison
The clinical efficacy of this compound varies across different fibrotic conditions. The following tables summarize the quantitative outcomes from several key studies on Peyronie's disease and scleroderma.
Peyronie's Disease
This compound has been evaluated for its ability to reduce penile plaque size, decrease penile curvature, and alleviate pain associated with Peyronie's disease.
| Study/Author | Primary Endpoint(s) | Treatment Group (this compound) | Control/Comparison Group | Key Findings |
| Weidner et al. | Plaque size, penile curvature | Significant decrease in mean plaque size.[1] | Placebo | Statistically significant reduction in plaque size compared to placebo; no significant improvement in pre-existing curvature, but prevented worsening.[1] |
| Carson C. | Penile discomfort, plaque size, penile angulation | 8 of 18 patients reported improved discomfort; 18 of 32 showed decreased plaque size; 18 of 31 had improved angulation.[2] | None (retrospective review) | Suggests a potential benefit, but the author calls for a prospective, double-blind, controlled study.[2] |
| Park TY, et al. | Plaque size, penile curvature, pain, sexual intercourse ability | Improvement in plaque size and penile curvature (not statistically significant). | Combination therapy (tamoxifen, L-carnitine, PDE5 inhibitor) | Combination therapy was more effective than this compound monotherapy in improving intercourse satisfaction, plaque size, and curvature.[3][4] A high dropout rate was noted in the monotherapy group.[4] |
| Hasche-Klünder R. | General success rate | 57.3% success rate in 2653 cases.[5] | None (large case series) | High success rate reported, but lacks a control group for comparison.[5] |
Scleroderma
In scleroderma, the primary focus of this compound treatment is on skin manifestations and overall disease progression.
| Study/Author | Primary Endpoint(s) | Treatment Group (this compound) | Control/Comparison Group | Key Findings |
| Clegg et al. | Skin mobility and thickening scores | No statistically significant difference in outcome measures.[6] | Placebo | Did not alter the skin changes of scleroderma in patients with longstanding, stable disease.[6] |
| Zarafonetis et al. (Skin Response) | Skin softening | 90% of 224 patients experienced mild to marked skin softening.[7] | Untreated parallel group | Significantly more patients treated with this compound showed skin improvement compared to the untreated group.[7] |
| Zarafonetis et al. (Survival) | 5- and 10-year survival rates | 88.5% 5-year and 76.6% 10-year survival.[8] | Untreated patients | Adequately treated patients had significantly improved survival rates compared to untreated patients.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols from key studies.
Peyronie's Disease: Weidner et al.
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 103 patients with Peyronie's disease.
-
Inclusion Criteria: History of Peyronie's disease for less than 12 months, non-calcified plaques, and no prior treatment.
-
Treatment Regimen: Patients were randomized to receive either 12g of potassium para-aminobenzoate daily (divided into four 3g doses) or a matching placebo for 12 months.
-
Outcome Measures:
-
Primary: Regression in plaque size and/or a reduction in penile curvature of at least 30%.
-
Secondary: Changes in pain.
-
-
Assessment Methods: Not detailed in the abstract.
Scleroderma: Clegg et al.
-
Study Design: A 48-week prospective, randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: 146 patients with scleroderma.[6]
-
Treatment Regimen: Patients were assigned to receive either 12g of aminobenzoate potassium per day or a matching placebo.[6]
-
Outcome Measures:
-
Assessment Methods: Not detailed in the abstract.
Visualizing the Science: Diagrams and Pathways
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. aje.com [aje.com]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
- 6. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Potassium Aminobenzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of potassium aminobenzoate, ensuring compliance with safety regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.
Hazard Identification and Waste Profile
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a skin and eye irritant.[1][2] In case of a spill, the material should be placed in a suitable waste disposal container using appropriate tools.[3] Like many organic solids, it may be combustible at high temperatures and can emit toxic fumes of nitrogen oxides, ammonia, and potassium oxides when heated to decomposition.[3] Therefore, it is crucial to handle this substance in accordance with established safety protocols to minimize exposure and environmental contamination.
Quantitative Data Summary
The following table summarizes key quantitative and identifying information for this compound.
| Property | Value | Source(s) |
| CAS Number | 138-84-1 | [1][3][4] |
| Molecular Formula | C₇H₆KNO₂ | [3][5] |
| Molecular Weight | 175.23 g/mol | [1][5] |
| Physical State | Solid | [2][5] |
| Solubility | Easily soluble in cold and hot water | [3] |
| GHS Hazard Statements | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] | |
| H412: Harmful to aquatic life with long lasting effects | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to institutional guidelines and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10] The following protocol provides a step-by-step approach for its disposal.
Step 1: Waste Identification and Segregation
-
Identify Waste: Any unused, expired, or contaminated this compound, including spill cleanup materials, must be treated as chemical waste.[11]
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12] Keep solid and liquid waste separate.[12] Store it away from incompatible materials such as strong oxidizing agents.[3]
Step 2: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Required PPE:
Step 3: Container Selection and Labeling
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition, with no leaks or damage.[7][11] The original container is often the best choice for storing the waste.[11] The container must have a secure, leak-proof closure.[7]
-
Labeling:
-
Label the waste container clearly as soon as waste accumulation begins.[11]
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS number: "138-84-1."
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
-
-
Use your institution's specific hazardous waste tags if provided.[11]
-
Step 4: Waste Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[13][14] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions:
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you no longer need to accumulate this waste, contact your institution's EHS or equivalent department to arrange for a pickup.[14]
-
Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound in the regular trash or down the drain.[7] Sewer disposal is generally prohibited for hazardous chemicals.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. Potassium p-aminobenzoate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Aminobenzoate Potassium | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. vumc.org [vumc.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Aminobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium aminobenzoate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By offering clear, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
This compound is a compound that requires careful handling due to its potential hazards. It is known to be a skin and eye irritant and may cause respiratory irritation.[1][2][3] Ingestion, skin contact, or inhalation of the substance can be harmful.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. | Should be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield may be necessary in situations with a high risk of splashing.[2] |
| Skin Protection | Laboratory coat and chemical-resistant gloves. | A lab coat should be worn at a minimum, along with close-toed footwear.[2] The choice of gloves should be based on the potential hazards, duration of use, and the physical conditions of the workplace.[2] For extensive handling, a full suit and boots may be required.[4] |
| Respiratory Protection | Dust respirator. | A NIOSH- or CEN-certified respirator is necessary when engineering controls like fume hoods are not sufficient, or when dust is generated.[2] For significant exposure risk, a self-contained breathing apparatus (SCBA) should be used.[4] |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: Spill and First Aid
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response Workflow
Caption: Logical workflow for handling a this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][4] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical attention if irritation develops.[1][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If large quantities are swallowed, call a physician immediately.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container.[5] Do not mix with other waste.[5]
-
Disposal Method: Dispose of the waste material at an approved waste disposal facility.[2] All disposal practices must be in accordance with local, state, and federal regulations.
-
Container Disposal: Handle uncleaned containers as you would the product itself.[5]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
